molecular formula C11H8N2O2 B159150 [2,2'-Bipyridine]-5-carboxylic acid CAS No. 1970-80-5

[2,2'-Bipyridine]-5-carboxylic acid

Cat. No.: B159150
CAS No.: 1970-80-5
M. Wt: 200.19 g/mol
InChI Key: LWMHPOLRJIRLPN-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-5-carboxylic acid (CAS 1970-80-5) is a high-purity, multifunctional organic ligand valuable for advanced materials science and medicinal chemistry research. This compound features a bipyridine backbone that acts as a strong chelating agent, augmented by a carboxylic acid functional group, enabling diverse coordination modes with metal centers. Its primary research application is in the construction of metal-organic frameworks (MOFs), particularly lanthanide-based MOFs, where it serves as a organic linker to create highly ordered, crystalline materials with potential as carriers for radiotherapeutic isotopes like holmium-166 . The non-coordinated nitrogen atoms in the bipyridine ring remain available for post-synthetic modification or binding additional metal complexes, further enhancing the functionality of the resulting materials . Concurrently, this bipyridine derivative is a key precursor in developing novel inorganic complexes for biological evaluation. It is used to synthesize ruthenium(II) complexes that are investigated for their cytotoxicity and antioxidant activity, contributing to the search for new non-platinum chemotherapeutic agents . The carboxylic acid group is instrumental in modulating the solubility, cell transport, and overall biological activity of these metal complexes . Researchers will find this compound critical for projects exploring the intersection of coordination chemistry and biomedical applications. For your safety, please consult the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHPOLRJIRLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173368
Record name (2,2'-Bipyridine)-5-carboxylic acid
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1970-80-5
Record name (2,2'-Bipyridine)-5-carboxylic acid
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Record name (2,2'-Bipyridine)-5-carboxylic acid
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Record name 6-(pyridin-2-yl)pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to [2,2'-Bipyridine]-5-carboxylic acid (CAS 1970-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2,2'-Bipyridine]-5-carboxylic acid, with the CAS number 1970-80-5, is a key heterocyclic organic compound that has garnered significant interest in various scientific fields. Its unique structure, featuring a bipyridine core functionalized with a carboxylic acid group, makes it an exceptional ligand for the formation of stable metal complexes. These complexes exhibit diverse and promising applications, particularly in the realms of medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data to aid researchers in their practical applications.

Chemical and Physical Properties

This compound is a solid, off-white powder at room temperature.[1] Its chemical structure combines the bidentate chelating properties of the 2,2'-bipyridine moiety with the functional handle of a carboxylic acid group, which allows for further chemical modifications and anchoring to various substrates.

PropertyValueReference
CAS Number 1970-80-5[2]
Molecular Formula C₁₁H₈N₂O₂[2]
Molecular Weight 200.19 g/mol [1]
Melting Point 218-220 °C[1]
Boiling Point 405.5±35.0 °C (Predicted)[1]
Density 1.302±0.06 g/cm³ (Predicted)[1]
Appearance Off-white solid powder[1]
Synonyms 6-(Pyridin-2-yl)nicotinic acid, 5-Carboxy-2,2'-bipyridine[1][2]
InChI Key LWMHPOLRJIRLPN-UHFFFAOYSA-N[1]
SMILES C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)O

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic chemistry routes. A general procedure starting from methyl [2,2'-bipyridine]-5-carboxylate is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for synthesizing the title compound.

Materials:

  • Methyl [2,2'-bipyridine]-5-carboxylate

  • 2-chloro-5-methoxycarbonylpyridine

  • Mesitylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • 2-trimethylstannylpyridine

  • Ether

  • Anhydrous sodium sulfate

  • Water

Procedure: [3]

  • Dissolve 2-chloro-5-methoxycarbonylpyridine (1.3 g, 7.6 mmol) in 20 ml of mesitylene in a round-bottom flask.

  • Add PdCl₂(PPh₃)₂ (0.27 g, 0.04 mmol) and 2-trimethylstannylpyridine (2.1 g, 8.6 mmol) to the solution.

  • Heat the mixture to reflux for 20 hours under an inert atmosphere.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ether and filter it through a neutral alumina column.

  • Wash the filtrate several times with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The hydrolysis of the methyl ester to the carboxylic acid is a standard procedure that can be achieved using aqueous base (e.g., NaOH or KOH) followed by acidification.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To determine the chemical structure and purity.

  • ¹³C NMR Spectroscopy: To further confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid).

Applications in Research and Drug Development

This compound serves as a versatile building block for the synthesis of functional molecules and materials. Its primary applications are centered around its role as a ligand in coordination chemistry.

Coordination Chemistry and Metal Complexes

The bipyridine moiety readily coordinates with a wide range of metal ions to form stable complexes. The carboxylic acid group can either remain as a functional handle for further reactions or participate in the coordination sphere of the metal center.

Ruthenium(II) complexes of bipyridine derivatives are extensively studied for their photophysical and biological properties.

Experimental Protocol: Synthesis of a Generic Ru(II)-Bipyridine Complex [4]

Materials:

  • This compound (or other bipyridine ligand)

  • RuCl₃·xH₂O

  • Lithium chloride (LiCl)

  • Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the this compound (2 equivalents) and lithium chloride (5 equivalents) in dimethylformamide.

  • Add RuCl₃·xH₂O (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution should change, indicating complex formation.

  • After cooling to room temperature, add acetone to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold acetone and diethyl ether.

  • The crude complex can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ligand This compound Reflux Reflux (4-8h) Inert Atmosphere Ligand->Reflux Ru_Salt RuCl3·xH2O Ru_Salt->Reflux LiCl LiCl LiCl->Reflux Solvent DMF Solvent->Reflux Precipitation Precipitation with Acetone Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Acetone & Ether Filtration->Washing Purification Column Chromatography or Recrystallization Washing->Purification Product Purified Ru(II) Complex Purification->Product

General workflow for the synthesis of a Ru(II)-bipyridine complex.
Anticancer Drug Development

Metal complexes of this compound and its derivatives have shown significant potential as anticancer agents. Their mechanism of action often involves interaction with DNA, leading to the inhibition of replication and transcription, and ultimately, apoptosis of cancer cells.

The binding of metal complexes to DNA can be investigated using various spectroscopic and biophysical techniques. UV-Vis titration is a common method to determine the binding mode and affinity.

Experimental Protocol: UV-Vis Titration for DNA Binding [1][5]

Materials:

  • Purified metal complex of this compound

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO) and a stock solution of CT-DNA in Tris-HCl buffer. The concentration of CT-DNA can be determined spectrophotometrically using the molar extinction coefficient at 260 nm.

  • In a quartz cuvette, place a fixed concentration of the metal complex in Tris-HCl buffer.

  • Record the initial UV-Vis spectrum of the metal complex solution.

  • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the metal complex.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the UV-Vis spectrum after each addition of DNA.

  • Correct the spectra for the dilution effect of adding the DNA solution.

  • Analyze the changes in the absorption spectra (e.g., hypochromism, hyperchromism, and shifts in the maximum wavelength) to determine the binding constant (K_b) and to infer the mode of binding (intercalation, groove binding, or electrostatic interaction).

DNA_Binding_Workflow cluster_preparation Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis Complex_Sol Prepare Metal Complex Solution Initial_Spectrum Record Initial Complex Spectrum Complex_Sol->Initial_Spectrum DNA_Sol Prepare CT-DNA Stock Solution Add_DNA Add Aliquots of CT-DNA DNA_Sol->Add_DNA Initial_Spectrum->Add_DNA Equilibrate Equilibrate Add_DNA->Equilibrate Record_Spectrum Record Spectrum Equilibrate->Record_Spectrum Record_Spectrum->Add_DNA Repeat Correct_Dilution Correct for Dilution Record_Spectrum->Correct_Dilution Analyze_Changes Analyze Spectral Changes Correct_Dilution->Analyze_Changes Determine_Kb Determine Binding Constant (Kb) Analyze_Changes->Determine_Kb Result Binding Mode & Affinity Determine_Kb->Result

Workflow for DNA binding studies using UV-Vis titration.

The in vitro anticancer activity of the synthesized complexes is commonly evaluated using cytotoxicity assays, such as the MTT assay, on various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [4][6][7][8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well microplates

  • Test compounds (metal complexes) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Electrochemical Applications

The redox properties of metal complexes of this compound are crucial for their applications in catalysis and as sensors. Cyclic voltammetry is a powerful technique to study these properties.

Experimental Protocol: Cyclic Voltammetry [9][10][11]

Materials:

  • Metal complex of this compound

  • A suitable solvent (e.g., acetonitrile, DMF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)

  • A three-electrode system:

    • Working electrode (e.g., glassy carbon or platinum disk)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare a solution of the metal complex in the chosen solvent containing the supporting electrolyte.

  • Polish the working electrode with alumina slurry, rinse it thoroughly, and dry it before use.

  • Assemble the three-electrode cell with the prepared solution.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes.

  • Record the cyclic voltammogram by scanning the potential within a suitable range.

  • Record a background CV of the supporting electrolyte solution without the complex.

  • Analyze the voltammogram to determine the formal reduction potentials (E°') of the redox couples of the complex.

Other Applications

Beyond drug development, this compound and its derivatives are utilized in:

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to construct porous MOFs with applications in gas storage, separation, and catalysis.[12]

  • Sensors: The photophysical properties of its metal complexes can be modulated by the binding of specific analytes, making them suitable for the development of chemical sensors.

  • Photosensitizers: Bipyridine derivatives are used in photosensitization applications, where they absorb light and promote chemical changes in other molecules.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its ability to form stable and functional metal complexes has led to significant advancements in medicinal chemistry, particularly in the design of novel anticancer agents. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in these exciting areas. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the discovery of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of [2,2'-Bipyridine]-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of [2,2'-Bipyridine]-5-carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and logical relationships.

Core Physical and Chemical Properties

This compound is a derivative of bipyridine, a class of heterocyclic organic compounds. It serves as a valuable building block in coordination chemistry and the synthesis of functional materials. Its properties are summarized below.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 1970-80-5
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance White powder
Melting Point 218-220 °C
Boiling Point 405.5 ± 35.0 °C (Predicted)
Density 1.302 ± 0.06 g/cm³ (Predicted)
Storage Temperature Room Temperature, Sealed in dry

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyValueSource
IUPAC Name 6-pyridin-2-ylpyridine-3-carboxylic acid
pKa 2.44 ± 0.10 (Predicted)
Solubility Sparingly soluble in water and common organic solvents. Soluble in DMSO.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are outlines of key experimental procedures related to this compound.

2.1. Synthesis of this compound

A general two-step procedure for the synthesis of this compound starts from methyl [2,2'-bipyridine]-5-carboxylate.

  • Step 1: Synthesis of methyl [2,2'-bipyridine]-5-carboxylate

    • Dissolve 2-chloro-5-methoxycarbonylpyridine (1.3 g, 7.6 mmol) in 20 ml of mesitylene.

    • Add PdCl₂(PPh₃)₂ (0.27 g, 0.04 mmol) and 2-trimethylstannylpyridine (2.1 g, 8.6 mmol).

    • Heat the mixture to reflux for 20 hours.

    • After cooling, dilute the reaction mixture with ether and filter through a neutral alumina column.

    • Wash the filtrate multiple times with water and dry with anhydrous sodium sulfate.

    • Evaporate the solvent and purify the residue by silica gel column chromatography to yield the product as a white solid.

  • Step 2: Hydrolysis to this compound

    • Suspend the methyl ester (1.13 g, 5.3 mmol) in a 1:1 mixture of ethanol and water (120 ml).

    • Add a solution of KOH (0.35 g, 6.3 mmol) in 2 ml of water.

    • Stir the reaction mixture for 3 hours.

    • Remove the ethanol by distillation.

    • Acidify the remaining aqueous solution to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain this compound.

2.2. Spectroscopic Characterization

The structural confirmation of this compound and its derivatives is typically achieved through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For bipyridine derivatives, characteristic signals appear in the aromatic region.

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the structure. The carbonyl carbon of the carboxylic acid group typically appears at a downfield chemical shift (around 160-180 ppm).

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands include:

      • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

      • A C=O stretch from the carbonyl group (around 1700 cm⁻¹).

      • C-N and C=C stretching vibrations from the pyridine rings.

  • UV-Visible (UV-Vis) Spectroscopy:

    • UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Bipyridine compounds typically exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic system. For a related compound, 2,2'-bipyridine-5,5'-dicarboxylic acid, λmax values are observed at 249 nm and 298 nm.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Coupling Reaction Coupling Reaction Starting Materials->Coupling Reaction Pd Catalyst Intermediate Product Intermediate Product Coupling Reaction->Intermediate Product Methyl [2,2'-bipyridine]-5-carboxylate Hydrolysis Hydrolysis Intermediate Product->Hydrolysis KOH Final Product Final Product Hydrolysis->Final Product This compound NMR Spectroscopy NMR Spectroscopy Final Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Final Product->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Final Product->UV-Vis Spectroscopy Purity & Identity Confirmed Purity & Identity Confirmed NMR Spectroscopy->Purity & Identity Confirmed IR Spectroscopy->Purity & Identity Confirmed UV-Vis Spectroscopy->Purity & Identity Confirmed

Caption: Synthesis and characterization workflow.

This guide serves as a foundational resource for professionals working with this compound, providing key data and procedural insights to support further research and development.

Synthesis of 6-(pyridin-2-yl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details viable synthetic routes for the preparation of 6-(pyridin-2-yl)nicotinic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document provides a comparative analysis of two primary synthetic strategies, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis in a laboratory setting.

Executive Summary

Two principal and effective strategies for the synthesis of 6-(pyridin-2-yl)nicotinic acid have been identified and are detailed below:

  • Route 1: Palladium-Catalyzed Cross-Coupling. This approach is a robust and versatile method that involves the formation of the central 2,2'-bipyridine core via a Negishi or Suzuki cross-coupling reaction. This is followed by the hydrolysis of an ester group to yield the final carboxylic acid. This route is characterized by its high efficiency and tolerance to a wide range of functional groups.

  • Route 2: Oxidation of a Bipyridine Precursor. This alternative strategy involves the initial synthesis of a 6-methyl-2,2'-bipyridine intermediate. The methyl group then serves as a precursor to the carboxylic acid functionality, which is installed in the final step through an oxidation reaction. This method is also highly effective, though it may require careful optimization of the oxidation step to ensure selectivity.

A third, more direct approach involving a palladium-mediated "rollover" C,N cyclometallation followed by carbonylation has been reported in the literature and is also briefly discussed.[1]

Route 1: Palladium-Catalyzed Cross-Coupling

This synthetic pathway is a highly convergent and widely applicable method for the construction of the 6-(pyridin-2-yl)nicotinic acid scaffold. The general workflow for this route is depicted below.

cluster_0 Step 1: Esterification cluster_1 Step 2: Organometallic Reagent Formation cluster_2 Step 3: Negishi Cross-Coupling cluster_3 Step 4: Hydrolysis A 6-Chloronicotinic Acid B Methyl 6-Chloronicotinate A->B Methanol, H₂SO₄ E Methyl 6-(pyridin-2-yl)nicotinate B->E C 2-Bromopyridine D 2-Pyridylzinc Chloride C->D 1. t-BuLi 2. ZnCl₂ D->E Pd Catalyst F 6-(pyridin-2-yl)nicotinic Acid E->F NaOH, H₂O/MeOH

Diagram 1: Workflow for the synthesis of 6-(pyridin-2-yl)nicotinic acid via the cross-coupling route.
Quantitative Data for Route 1

StepReactionKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
1Esterification6-Chloronicotinic acid, Methanol, H₂SO₄-MethanolReflux17~75
2Grignard Formation & Transmetalation2-Bromopyridine, t-BuLi, ZnCl₂-THF-78 to RT1-2In situ
3Negishi CouplingMethyl 6-chloronicotinate, 2-Pyridylzinc chloridePd(PPh₃)₄THF502-4High
4HydrolysisMethyl 6-(pyridin-2-yl)nicotinate, NaOH-Methanol/WaterRT5>90
Experimental Protocols for Route 1

Step 1: Synthesis of Methyl 6-chloronicotinate

This procedure follows a standard Fischer esterification protocol.[2][3][4][5][6][7]

  • To a stirred solution of 6-chloronicotinic acid (1 equivalent) in anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-chloronicotinate.

Step 2: Preparation of 2-Pyridylzinc Chloride

This organometallic reagent is typically prepared in situ and used directly in the subsequent cross-coupling reaction.[8][9][10][11][12]

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add tert-butyllithium (t-BuLi) in pentane (1.1 equivalents) dropwise. A color change is typically observed.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.

  • Transfer the zinc chloride solution to the pyridyllithium solution via cannula at -78 °C.

  • Allow the reaction mixture to warm to room temperature. The resulting solution of 2-pyridylzinc chloride is used directly in the next step.

Step 3: Negishi Cross-Coupling to form Methyl 6-(pyridin-2-yl)nicotinate

The Negishi coupling is a powerful method for the formation of C-C bonds between organozinc compounds and organic halides.[13][14][15][16]

  • To the freshly prepared solution of 2-pyridylzinc chloride, add methyl 6-chloronicotinate (0.9 equivalents) dissolved in anhydrous THF.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 6-(pyridin-2-yl)nicotinate.

Step 4: Hydrolysis to 6-(pyridin-2-yl)nicotinic Acid

The final step is a standard saponification of the methyl ester.[17]

  • Dissolve methyl 6-(pyridin-2-yl)nicotinate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 4-5 with hydrochloric acid, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-(pyridin-2-yl)nicotinic acid.

Route 2: Oxidation of a Bipyridine Precursor

This synthetic strategy relies on the initial construction of a 6-methyl-2,2'-bipyridine, which is then oxidized to the desired carboxylic acid.

cluster_0 Step 1: Negishi Cross-Coupling cluster_1 Step 2: Oxidation A 2-Bromo-6-methylpyridine C 6-Methyl-2,2'-bipyridine A->C B 2-Pyridylzinc Chloride B->C Pd Catalyst D 6-(pyridin-2-yl)nicotinic Acid C->D KMnO₄ or HNO₃

Diagram 2: Workflow for the synthesis of 6-(pyridin-2-yl)nicotinic acid via the oxidation route.
Quantitative Data for Route 2

StepReactionKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
1Negishi Coupling2-Bromo-6-methylpyridine, 2-Pyridylzinc chloridePd(PPh₃)₄THFReflux18-24~80-90
2Oxidation6-Methyl-2,2'-bipyridine, KMnO₄-Water/PyridineReflux4-6Moderate
Experimental Protocols for Route 2

Step 1: Synthesis of 6-Methyl-2,2'-bipyridine

This can be achieved via a Negishi cross-coupling reaction.[12]

  • Prepare 2-pyridylzinc chloride as described in Route 1, Step 2.

  • To the solution of 2-pyridylzinc chloride, add 2-bromo-6-methylpyridine (0.9 equivalents) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture to reflux in THF for 18-24 hours.

  • Work-up and purify as described in Route 1, Step 3 to obtain 6-methyl-2,2'-bipyridine.

Step 2: Oxidation to 6-(pyridin-2-yl)nicotinic Acid

The oxidation of the methyl group can be accomplished using strong oxidizing agents like potassium permanganate.[18][19][20][21]

  • Suspend 6-methyl-2,2'-bipyridine (1 equivalent) in a mixture of water and pyridine.

  • Heat the mixture to reflux and add a solution of potassium permanganate (2-3 equivalents) in water portion-wise over several hours.

  • Maintain the reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Acidify the residue with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 6-(pyridin-2-yl)nicotinic acid.

Conclusion

Both the palladium-catalyzed cross-coupling and the oxidation of a bipyridine precursor represent viable and effective strategies for the synthesis of 6-(pyridin-2-yl)nicotinic acid. The choice of route may depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. The cross-coupling route offers a more convergent approach, while the oxidation route may be advantageous if 6-methyl-2,2'-bipyridine is a readily available intermediate. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of this and related heterocyclic compounds.

References

A Technical Guide to the Photophysical Properties of [2,2'-Bipyridine]-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of [2,2'-Bipyridine]-5-carboxylic acid and its derivatives. This class of compounds is of significant interest due to the versatile role of the bipyridine core as a chelating agent and a fundamental building block in coordination chemistry, materials science, and medicinal chemistry. The inclusion of a carboxylic acid moiety at the 5-position offers a convenient site for further functionalization and influences the molecule's electronic and solubility characteristics.

This guide summarizes key quantitative photophysical data, details the experimental protocols for their measurement, and provides visualizations of the underlying processes to facilitate a deeper understanding and application of these compounds in research and development.

Core Photophysical Principles

The photophysical behavior of this compound derivatives is governed by the interplay of electronic transitions within the π-conjugated system of the bipyridine rings. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, most commonly the lowest unoccupied molecular orbital (LUMO).

The nature and energy of these transitions are significantly influenced by the substituents on the bipyridine core and the surrounding solvent environment. Electron-donating groups (EDGs) generally increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. These modifications directly impact the absorption and emission wavelengths.

Following photoexcitation, the molecule can relax to the ground state through several pathways, including non-radiative decay (e.g., internal conversion and vibrational relaxation) and radiative decay (fluorescence). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τ) represents the average time the molecule spends in the excited state before returning to the ground state.

Quantitative Photophysical Data

Table 1: Photophysical Properties of this compound and its Analogs

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_Fτ (ns)Reference
5,5'-Dicarboxy-2,2'-bipyridine1:3 DMSO:PBS (pH 7.2)249, 298Not ReportedNot ReportedNot ReportedNot Reported[1]
5,5'-Dimethyl-2,2'-bipyridineCyclohexaneNot ReportedNot ReportedNot Reported~0.003~0.05

Note: Data for a broader range of simple derivatives of this compound is limited in the reviewed literature. Researchers are encouraged to experimentally determine these values for their specific compounds of interest.

Table 2: Photophysical Properties of Ruthenium Complexes of Bipyridine Carboxylic Acid Derivatives

ComplexSolventλ_abs (nm)λ_em (nm)Reference
fac-[Ru(MeCO-5Bpy-NHtBu)₃]²⁺AcetonitrileNot ReportedNot Reported[1]
mer-[Ru(MeCO-5Bpy-NHtBu)₃]²⁺AcetonitrileNot ReportedNot Reported[1]

Note: Ruthenium complexes of bipyridine derivatives often exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for their characteristic luminescence.

Experimental Protocols

Accurate determination of photophysical properties is crucial for understanding and utilizing these molecules. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the compound in a suitable high-purity solvent (e.g., ethanol, acetonitrile, or DMSO). The choice of solvent is critical as it can influence the spectral properties.

    • From the stock solution, prepare a series of dilutions with known concentrations. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Measure the absorbance spectrum of each diluted solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

    • To determine the molar extinction coefficient (ε), plot absorbance at λ_abs versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit is the molar extinction coefficient.

Fluorescence Spectroscopy

This method is used to measure the excitation and emission spectra of a compound.

Methodology:

  • Solution Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

    • Prepare a blank sample containing only the solvent.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • To measure the emission spectrum, excite the sample at a wavelength corresponding to one of its absorption maxima (λ_abs) and scan the emission wavelengths.

    • To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelengths.

  • Data Analysis:

    • The emission spectrum provides the wavelength of maximum fluorescence emission (λ_em).

    • The corrected excitation spectrum should be similar in shape to the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield can be determined using either a relative or an absolute method.

Relative Method (Comparative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare solutions of the standard and the sample in the same solvent with closely matched absorbances at the excitation wavelength (absorbance < 0.1).

  • Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Absolute Method (Using an Integrating Sphere):

  • Instrumentation: An integrating sphere is used to collect all emitted photons from the sample.

  • Measurement:

    • Measure the spectrum of the excitation light with the empty integrating sphere (or a blank).

    • Measure the spectrum with the sample inside the sphere. This will show a peak for the scattered excitation light and the fluorescence emission of the sample.

  • Calculation: The quantum yield is calculated as the ratio of the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons (difference between the excitation light with and without the sample).

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes.

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement:

    • The sample is excited with a short pulse of light.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

    • This process is repeated many times, and a histogram of the arrival times is built up.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_quantification Quantitative Measurements cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Derivative purification Purification & Characterization synthesis->purification uv_vis UV-Vis Absorption purification->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield (Φ_F) fluorescence->quantum_yield lifetime Fluorescence Lifetime (τ) fluorescence->lifetime data_analysis Structure-Property Relationship quantum_yield->data_analysis lifetime->data_analysis

Caption: General workflow for the photophysical characterization of bipyridine derivatives.

Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ S1 S₁ S2 S₂ S0_v0 S1_v2 S0_v0->S1_v2 Absorption S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) T1_v2 S1_v0->T1_v2 Intersystem Crossing (ISC) S1_v1 S1_v2->S1_v0 Vibrational Relaxation S2_v0 S2_v1 S2_v2 T1 T₁ T1_v0 T1_v0->S0_v1 Phosphorescence T1_v1 T1_v2->T1_v0 Vibrational Relaxation

References

Electrochemical Behavior of 5-Carboxy-2,2'-bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2,2'-bipyridine is a heterocyclic organic compound that serves as a crucial building block in coordination chemistry and materials science. As a derivative of 2,2'-bipyridine, it possesses the characteristic bidentate chelating ability through its two nitrogen atoms, forming stable complexes with a wide range of metal ions. The addition of a single carboxylic acid group at the 5-position introduces an electron-withdrawing character, significantly influencing the electronic and, consequently, the electrochemical properties of the ligand and its metal complexes. This technical guide provides a comprehensive overview of the electrochemical behavior of 5-carboxy-2,2'-bipyridine, drawing upon data from closely related analogues to elucidate its properties in the absence of extensive specific data for the mono-carboxylated form.

Core Electrochemical Properties

The electrochemical behavior of bipyridine ligands is primarily characterized by their redox activity, which can be readily investigated using techniques such as cyclic voltammetry (CV). The presence of the electron-withdrawing carboxylic acid group in 5-carboxy-2,2'-bipyridine makes the bipyridine ring more difficult to reduce compared to the unsubstituted 2,2'-bipyridine.

When coordinated to a metal center, such as ruthenium(II) or iron(II), the 5-carboxy-2,2'-bipyridine ligand influences the redox potentials of the resulting complex. The electron-withdrawing nature of the carboxyl group shifts the metal-centered oxidation to more positive potentials, making the metal ion harder to oxidize.[1] This property is crucial for tuning the electrochemical characteristics of metal complexes for various applications, including catalysis and sensor development.

Quantitative Electrochemical Data

Direct and comprehensive quantitative electrochemical data for 5-carboxy-2,2'-bipyridine is limited in the available scientific literature. However, valuable insights can be drawn from the well-documented electrochemical behavior of its di-carboxylated analogues, such as 4,4'-dicarboxy-2,2'-bipyridine and 5,5'-dicarboxy-2,2'-bipyridine. The data presented in the following tables are for these related compounds and are intended to provide a comparative basis for understanding the expected electrochemical properties of 5-carboxy-2,2'-bipyridine.

Table 1: Electrochemical Data for Ruthenium(II) Complexes with Carboxy-Bipyridine Ligands

ComplexRedox CoupleE½ (V) vs. Ag/Ag⁺Solvent/Electrolyte
Ruthenium(II) complex with 4,4'-dicarboxy-2,2'-bipyridineRu(II)/Ru(III)0.15–1.62CH₃CN and DMSO
Ruthenium(II) complex with 4,4'-dicarboxy-2,2'-bipyridineLigand-based reduction-1.37 to -1.57 (Epc)CH₃CN and DMSO

Table 2: Electrochemical Data for Iron(II) Complexes with Carboxy-Bipyridine Ligands

ComplexRedox CoupleFormal Potential (V) vs. Ag/AgClSolvent/Electrolyte
[Fe(II)(4,4'-dicarboxyl-bpy)₃]²⁺Fe(II)/Fe(III)0.97Aqueous solution

Note: The exact redox potentials for complexes of 5-carboxy-2,2'-bipyridine are expected to be influenced by the singular carboxyl group and may differ from the values presented for the di-carboxylated analogues.

Experimental Protocols

A thorough understanding of the electrochemical behavior of 5-carboxy-2,2'-bipyridine and its metal complexes necessitates precise and reproducible experimental methodologies. Cyclic voltammetry is the cornerstone technique for these investigations.

General Experimental Setup for Cyclic Voltammetry

A standard three-electrode system is employed for cyclic voltammetry experiments.[2]

  • Working Electrode: A material with a wide potential window and good conductivity, such as a glassy carbon electrode (GCE) or a platinum electrode, is typically used. The surface of the working electrode should be meticulously polished before each experiment to ensure reproducibility.[2]

  • Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE), provides a constant potential.[2] For measurements in non-aqueous solvents, a pseudo-reference electrode, like a silver wire, can be used, but its potential must be calibrated against an internal standard such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[2]

  • Counter (Auxiliary) Electrode: A platinum wire or a graphite rod serves as the counter electrode to complete the electrical circuit.[2]

  • Electrochemical Cell: The three electrodes are housed in an electrochemical cell containing the analyte dissolved in a suitable solvent with a supporting electrolyte.[2]

  • Potentiostat: A potentiostat is the electronic instrument that controls the potential of the working electrode relative to the reference electrode and measures the resulting current.[2]

Detailed Protocol for Cyclic Voltammetry of a Bipyridine Metal Complex
  • Solution Preparation: Prepare a solution of the metal complex of 5-carboxy-2,2'-bipyridine (typically in the millimolar concentration range) in a suitable solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer). The solution must also contain a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate for organic solvents or a buffer salt for aqueous solutions) to ensure sufficient conductivity.[2]

  • Deoxygenation: Purge the solution with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.[2]

  • Electrochemical Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

  • Cyclic Voltammogram Acquisition:

    • Connect the electrodes to the potentiostat.[2]

    • Initiate the potential scan. The potential is swept linearly from an initial value to a final value and then back to the initial value. The scan rate can be varied (e.g., from 50 mV/s to 1000 mV/s) to investigate the reversibility of the redox processes.[1]

    • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox event.

    • Calculate the formal potential (E½) as the midpoint of the anodic and cathodic peak potentials for a reversible couple (E½ = (Epa + Epc) / 2).[1]

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process at room temperature, ΔEp is theoretically 59 mV.[2]

    • Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.[2]

Visualizations

Synthesis Workflow

The synthesis of carboxy-substituted bipyridines often involves the oxidation of a methyl-substituted precursor. The following diagram illustrates a general workflow for the synthesis of a dicarboxy-bipyridine, which is analogous to the synthesis of 5-carboxy-2,2'-bipyridine from a mono-methylated precursor.

Synthesis_Workflow Start 5,5'-Dimethyl-2,2'-bipyridine Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reaction Quenching Quenching & Acidification Oxidation->Quenching Work-up Purification Purification (Filtration & Recrystallization) Quenching->Purification Product 5,5'-Dicarboxy-2,2'-bipyridine Purification->Product

A generalized workflow for the synthesis of a carboxy-bipyridine ligand.
Electrochemical Experiment Workflow

The following diagram outlines the typical workflow for conducting a cyclic voltammetry experiment to study the electrochemical behavior of a compound like 5-carboxy-2,2'-bipyridine.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solution_Prep Solution Preparation (Analyte + Electrolyte) Deoxygenation Deoxygenation (Purge with N2/Ar) Solution_Prep->Deoxygenation Cell_Assembly Electrochemical Cell Assembly (3-Electrode Setup) Deoxygenation->Cell_Assembly CV_Scan Cyclic Voltammetry Scan Cell_Assembly->CV_Scan Data_Analysis Data Analysis (Redox Potentials, Reversibility) CV_Scan->Data_Analysis

Workflow for a cyclic voltammetry experiment.
Redox Pathways of a Metal-Bipyridine Complex

The electrochemical behavior of a metal complex with a bipyridine ligand typically involves both metal-centered and ligand-centered redox processes. The following diagram illustrates these general pathways.

Redox_Pathways M_II_L [M(II)L]n+ M_III_L M(III)L+ M_II_L->M_III_L Oxidation (-e-) Metal-centered M_II_L_minus M(II)L•-+ M_II_L->M_II_L_minus Reduction (+e-) Ligand-centered M_III_L->M_II_L Reduction (+e-) M_II_L_minus->M_II_L Oxidation (-e-)

General redox pathways for a metal-bipyridine complex.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Bipyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2,2'-Bipyridine]-5-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and potential as building blocks for functional molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This guide provides a comprehensive overview of the 1H and 13C NMR spectra of a closely related analogue, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, in the absence of readily available public data for the mono-carboxylic acid. It also outlines a general experimental protocol for NMR data acquisition and a logical workflow for spectral analysis.

Data Presentation: NMR Spectra of [2,2'-Bipyridine]-5,5'-dicarboxylic acid

Disclaimer: The following 1H and 13C NMR data are for [2,2'-Bipyridine]-5,5'-dicarboxylic acid, a structurally similar compound to this compound. This information is provided as a reference due to the lack of available spectral data for the specific target molecule in the searched literature. The spectra were sourced from Sigma-Aldrich Co. LLC.[1]

1H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment (Tentative)
9.32d2HH4, H4'
8.71d2HH6, H6'
8.52dd2HH3, H3'

Solvent: DMSO-d6

13C NMR Spectral Data
Chemical Shift (ppm)Assignment (Tentative)
165.9C=O
157.0C2, C2'
152.0C6, C6'
139.7C4, C4'
128.9C5, C5'
121.7C3, C3'

Solvent: DMSO-d6

Experimental Protocols

A general methodology for acquiring high-quality 1H and 13C NMR spectra for compounds such as bipyridine carboxylic acids is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the carboxylic acid proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For 1H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

For 13C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as 13C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound with a numbering scheme for NMR peak assignment and a general workflow for NMR spectral analysis.

molecular_structure cluster_molecule This compound C1 C2 C2 C3 C1->C2 C6 C2' C1->C6 C3 C4 C2->C3 H1 H3 C4 C5 C3->C4 H2 H4 C5 C6 C4->C5 C11 COOH C4->C11 N1 N1 C5->N1 H3 H6 N1->C1 C7 C3' C6->C7 C8 C4' C7->C8 H4 H3' C9 C5' C8->C9 H5 H4' C10 C6' C9->C10 H6 H5' N2 N1' C10->N2 H7 H6' N2->C6 O1 O C11->O1 O2 OH C11->O2

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (1H & 13C NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) C->D E Structure Elucidation (Assignment of Signals to Nuclei) D->E F Reporting (Data Tables & Interpretation) E->F

Caption: A logical workflow for NMR spectral analysis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Bipyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the single-crystal X-ray diffraction analysis of bipyridine carboxylic acids, using [2,2'-Bipyridine]-5,5'-dicarboxylic acid as a detailed case study due to the availability of comprehensive public data. The methodologies and principles described herein are broadly applicable to the structural elucidation of related organic molecules, which is a cornerstone of modern drug discovery and materials science. Understanding the precise three-dimensional arrangement of atoms in a crystalline solid is paramount for predicting its physicochemical properties, designing new materials, and understanding its biological activity.

Introduction

[2,2'-Bipyridine]-5-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science. Their ability to chelate metal ions has led to their use in the development of catalysts, sensors, and novel therapeutic agents. The carboxylic acid moiety provides a site for hydrogen bonding, influencing the crystal packing and enabling the formation of supramolecular architectures. A thorough understanding of their crystal structure is therefore crucial for structure-activity relationship (SAR) studies and the rational design of new functional molecules.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals, followed by X-ray diffraction data collection and structure solution and refinement.

Synthesis of [2,2'-Bipyridine]-5,5'-dicarboxylic acid

A common method for the synthesis of [2,2'-Bipyridine]-5,5'-dicarboxylic acid involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine.[1]

Procedure:

  • 5,5'-dimethyl-2,2'-bipyridine is used as the precursor compound.

  • The precursor is oxidized to its acid derivative.

  • The resulting product, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, is then purified.

  • Further reaction with thionyl chloride can convert it to the acid chloride derivative for subsequent reactions, such as amide formation.[1]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. For [2,2'-Bipyridine]-5,5'-dicarboxylic acid, a hydrothermal method has been successfully employed.[2]

Procedure:

  • A mixture of [2,2'-bipyridine]-5,5'-dicarboxylic acid (0.04884 g), 1,10-phenanthroline (0.0360 g), Eu₂O₃ (0.0702 g), and deionized water (15 ml) is prepared.[1]

  • The mixture is sealed in a 23 ml Teflon-lined reaction vessel.[1]

  • The vessel is heated to 433 K for 120 hours.[1]

  • The vessel is then slowly cooled to room temperature, yielding yellow needle-like crystals.[1]

Single-Crystal X-ray Diffraction

The following protocol is representative of a typical single-crystal X-ray diffraction experiment for a small organic molecule.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 298 K) to minimize thermal motion and radiation damage.[2][3]

  • The diffractometer (e.g., a Bruker SMART CCD) is used to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[2][3]

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data are processed, which includes integration of reflection intensities, data reduction, and absorption correction (e.g., using SADABS).[2][3]

  • The crystal structure is solved using direct methods or Patterson methods (e.g., with SHELXS) and refined against the diffraction data (e.g., with SHELXL).

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Data Presentation

The following tables summarize the crystallographic data for [2,2'-Bipyridine]-5,5'-dicarboxylic acid.[2][3]

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₂H₈N₂O₄
Formula Weight244.20
Temperature298 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a3.7384 (5) Å
b6.3934 (8) Å
c10.7786 (13) Å
α98.774 (2)°
β92.567 (1)°
γ90.000 (1)°
Volume254.34 (6) ų
Z1
Calculated Density1.594 Mg/m³
Absorption Coefficient0.12 mm⁻¹
F(000)126
Data Collection
DiffractometerBruker SMART CCD
Reflections Collected1343
Independent Reflections893 [R(int) = 0.023]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters893 / 0 / 82
Goodness-of-fit on F²1.14
Final R indices [I>2sigma(I)]R1 = 0.071, wR2 = 0.214
R indices (all data)R1 = 0.093, wR2 = 0.234
Hydrogen Bond Geometry
D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å<(DHA) / °
O1—H1···O2ⁱ0.821.822.625 (3)168
Symmetry codes: (i) -x+1, -y, -z+2

Visualization of Experimental Workflow

The following diagram illustrates the major steps involved in the single-crystal X-ray diffraction analysis of a small molecule.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_output Final Output synthesis Synthesis of Compound crystal_growth Single Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_reduction Data Reduction & Absorption Correction xray_diffraction->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of [2,2'-Bipyridine]-5,5'-dicarboxylic acid reveals a triclinic crystal system with the space group P-1.[2][3] The molecules are linked by intermolecular O—H···O hydrogen bonds, forming one-dimensional chains.[2][3] This detailed structural information is invaluable for understanding the solid-state properties of this class of compounds and for the design of new materials with tailored properties. The experimental protocols and data presented here provide a comprehensive guide for researchers undertaking similar structural investigations. The workflow for single-crystal X-ray diffraction, from synthesis to the final crystallographic information file, is a powerful and essential tool in modern chemical and pharmaceutical research.

References

A Technical Guide to [2,2'-Bipyridine]-5-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: [2,2'-Bipyridine]-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry and drug development. Its unique structure, featuring a bipyridine core functionalized with a single carboxylic acid group, allows for the formation of stable complexes with a wide array of metal ions. These metal complexes exhibit diverse and valuable properties, making them subjects of intense research in areas ranging from catalysis and materials science to medicinal chemistry. This technical guide provides an in-depth overview of the commercially available this compound, its properties, and its applications, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. While product specifications can vary between suppliers and even between batches, the following tables summarize the available quantitative data for easy comparison. It is always recommended to request a lot-specific Certificate of Analysis (CoA) for the most accurate information.

Table 1: General Product Specifications

PropertyValue
CAS Number 1970-80-5[1][2][3][4][5]
Molecular Formula C₁₁H₈N₂O₂[1][3][4][5]
Molecular Weight 200.19 g/mol [5]
Alternate Names 6-(Pyridin-2-yl)nicotinic acid[4]
5-Carboxy-2,2'-bipyridine

Table 2: Supplier-Specific Purity and Physical Data

SupplierPurityMelting Point (°C)AppearanceStorage Conditions
Aladdin Scientific ≥98%[1]Not specifiedNot specifiedDesiccated, Room temperature[1]
Shanghai Sunchem Inc. ≥97%218-220Off-white solid powderNot specified
Apollo Scientific Not specifiedNot specifiedNot specifiedNot specified
Cenmed 0.98Not specifiedNot specifiedNot specified
ChemicalBook Not specified218-220[6]White powder[6]Sealed in dry, Room Temperature[6]

Key Applications and Experimental Insights

This compound is predominantly used as a ligand in the synthesis of metal complexes, particularly with transition metals like ruthenium, zinc, and iron. The resulting complexes have shown promise in various applications, including as photosensitizers in dye-sensitized solar cells, as catalysts, and as potential therapeutic agents with antimicrobial and anticancer properties. The carboxylic acid group not only influences the electronic properties of the bipyridine ligand but also provides a convenient anchor point for covalent attachment to surfaces or other molecules.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The following is a generalized protocol for the synthesis of a ruthenium(II) complex, which can be adapted for other metals.

Experimental Protocol: Synthesis of a Ruthenium(II) Bipyridine Complex

Materials:

  • This compound

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Acetonitrile

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O and 3.5 equivalents of this compound.[7]

  • Add anhydrous DMF to the flask.[7]

  • Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen and maintain a positive pressure of the inert gas throughout the reaction.[7]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically refluxed for 24 hours, and its progress can be monitored by a change in the solution's color.[7]

  • After the reflux period, allow the reaction flask to cool to room temperature. The product will precipitate out of the solution.[7]

  • Isolate the crude product by vacuum filtration.

  • Wash the collected solid sequentially with acetonitrile and dichloromethane to remove unreacted starting materials and impurities.[7]

  • Further purification can be achieved by recrystallization or column chromatography, depending on the specific complex.

Biological Activity and Potential Signaling Pathways

Metal complexes of bipyridine derivatives are known to exert biological effects through various mechanisms, including DNA interaction, enzyme inhibition, and induction of oxidative stress. While the precise signaling pathways for complexes of this compound are still under active investigation, studies on related bipyridine complexes provide valuable insights. For instance, ruthenium bipyridine complexes have been shown to be taken up by cancer cells and can induce apoptosis.

The cellular uptake of such complexes can occur through passive diffusion, with the lipophilicity of the complex playing a significant role.[8][9] Once inside the cell, these complexes can interact with various intracellular targets. The diagram below illustrates a plausible, generalized pathway for the cellular uptake and action of a ruthenium bipyridine complex.

G Generalized Cellular Uptake and Action of a Ru(II) Bipyridine Complex Ru_complex_ext Ru(II) Bipyridine Complex Ru_complex_int Intracellular Ru(II) Bipyridine Complex Ru_complex_ext->Ru_complex_int Cell_membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Ru_complex_int->ROS Induction of Oxidative Stress DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Activation of Apoptotic Pathways

Caption: A diagram illustrating the potential cellular uptake and mechanism of action for a ruthenium(II) bipyridine complex.

Experimental Workflow for Photocatalysis

Ruthenium bipyridine complexes are renowned for their photocatalytic properties. The following diagram outlines a typical experimental workflow for evaluating the photocatalytic activity of a newly synthesized complex using this compound as a ligand.

G Experimental Workflow for Photocatalysis Start Synthesis of Ru(II) Complex Characterization Spectroscopic and Electrochemical Characterization Start->Characterization Reaction_Setup Photocatalytic Reaction Setup: - Complex - Substrate - Sacrificial Agent - Solvent Characterization->Reaction_Setup Irradiation Irradiation with Visible Light Reaction_Setup->Irradiation Analysis Analysis of Reaction Mixture (e.g., GC, HPLC) Irradiation->Analysis Results Determination of Turnover Number (TON) and Quantum Yield Analysis->Results End End Results->End

Caption: A flowchart depicting a standard experimental workflow for assessing photocatalytic performance.

This compound is a valuable and versatile ligand for the synthesis of novel metal complexes with a wide range of potential applications. This guide has provided an overview of its commercial availability, key properties, and general experimental procedures for its use. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the rational design and successful implementation of new catalytic systems and therapeutic agents. It is imperative to consult supplier-specific documentation and the relevant scientific literature for detailed protocols and safety information before use.

References

Molecular weight and formula of [2,2'-Bipyridine]-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on [2,2'-Bipyridine]-5-carboxylic acid

This guide provides essential information on this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science.

Core Molecular Data

This compound is a derivative of bipyridine, functionalized with a carboxylic acid group. This modification allows for its use as a ligand in the synthesis of metal complexes and metal-organic frameworks (MOFs).

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in experimental synthesis and for analytical characterization.

PropertyValueCitations
Molecular FormulaC₁₁H₈N₂O₂[1][2]
Molecular Weight200.19 g/mol [1]
Alternate Names6-(Pyridin-2-yl)nicotinic acid[2]
CAS Number1970-80-5[2][3]

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the intended application. For instance, in the synthesis of a metal-organic framework, a typical protocol would involve the dissolution of the acid in a suitable solvent, followed by the addition of a metal salt under controlled temperature and pH conditions. The resulting crystalline product would then be isolated, washed, and dried. For specific, validated protocols, researchers should consult peer-reviewed literature relevant to their field of inquiry.

Visualizing Molecular Information

To provide a clear, hierarchical representation of the key molecular data for this compound, the following diagram has been generated.

molecular_data compound This compound formula Molecular Formula C₁₁H₈N₂O₂ compound->formula weight Molecular Weight 200.19 g/mol compound->weight cas CAS Number 1970-80-5 compound->cas

Caption: Core molecular data for this compound.

References

An In-depth Technical Guide to [2,2'-Bipyridine]-5-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2,2'-Bipyridine]-5-carboxylic acid, a functionalized bipyridine ligand, has garnered significant attention in various fields of chemical research, including coordination chemistry, materials science, and medicinal chemistry. Its unique structure, featuring a bidentate nitrogen donor site and a carboxylic acid group, allows for the construction of complex molecular architectures with tailored electronic and photophysical properties. This technical guide provides a comprehensive review of the key literature on this compound, focusing on its synthesis, physicochemical properties, and diverse applications. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1970-80-5[1][2]
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Sparingly soluble in water and common organic solvents

Synthesis of this compound and its Derivatives

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in a single source, a plausible and efficient route can be constructed from methodologies reported for analogous compounds. One of the most common approaches involves the synthesis of the dicarboxylic acid analogue, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, which serves as a versatile precursor and is widely used in many applications.

Experimental Protocol: Synthesis of [2,2'-Bipyridine]-5,5'-dicarboxylic acid via Oxidation

This protocol is adapted from the oxidation of 5,5'-dimethyl-2,2'-bipyridine.[3]

Materials:

  • 5,5'-dimethyl-2,2'-bipyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,5'-dimethyl-2,2'-bipyridine (1.0 eq) in deionized water.

  • Slowly add a concentrated solution of potassium permanganate (excess) to the suspension while stirring vigorously.

  • Carefully add concentrated sulfuric acid dropwise to the mixture to maintain an acidic pH.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and quench the excess permanganate by the slow addition of a saturated sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.

  • The resulting solution will be acidic. Adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure [2,2'-Bipyridine]-5,5'-dicarboxylic acid.

  • Dry the product in a vacuum oven.

Synthesis_of_Dicarboxylic_Acid 5,5'-dimethyl-2,2'-bipyridine 5,5'-dimethyl-2,2'-bipyridine Oxidation Oxidation 5,5'-dimethyl-2,2'-bipyridine->Oxidation KMnO4, H2SO4 Reflux [2,2'-Bipyridine]-5,5'-dicarboxylic acid [2,2'-Bipyridine]-5,5'-dicarboxylic acid Oxidation->[2,2'-Bipyridine]-5,5'-dicarboxylic acid Work-up & Purification

Caption: Synthesis of [2,2'-Bipyridine]-5,5'-dicarboxylic acid.

Applications in Materials Science

The bipyridine and carboxylic acid functionalities of this compound and its derivatives make them excellent building blocks for the synthesis of Metal-Organic Frameworks (MOFs). These porous crystalline materials have applications in gas storage, catalysis, and sensing.

Synthesis of UiO-67-type MOFs

UiO-67, a zirconium-based MOF, can be functionalized with bipyridine units by using [2,2'-Bipyridine]-5,5'-dicarboxylic acid as a linker.

Experimental Protocol: Synthesis of UiO-67-bpydc

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • [2,2'-Bipyridine]-5,5'-dicarboxylic acid (H₂bpydc)

  • Benzoic acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve Zirconium(IV) chloride (1.0 eq) and [2,2'-Bipyridine]-5,5'-dicarboxylic acid (1.0 eq) in DMF.

  • Add benzoic acid (as a modulator, ~30 eq) to the solution.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).

  • After cooling to room temperature, a crystalline solid will have formed.

  • Collect the solid by centrifugation or filtration.

  • Wash the product extensively with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to remove the solvent completely.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product ZrCl4 ZrCl4 Solvothermal_Synthesis Solvothermal Synthesis (e.g., 120°C, 24-48h) ZrCl4->Solvothermal_Synthesis H2bpydc H2bpydc H2bpydc->Solvothermal_Synthesis Benzoic_Acid Benzoic Acid Benzoic_Acid->Solvothermal_Synthesis DMF DMF DMF->Solvothermal_Synthesis Washing Washing (DMF, Ethanol) Solvothermal_Synthesis->Washing Activation Activation (Heat under vacuum) Washing->Activation UiO_67_bpydc UiO-67-bpydc MOF Activation->UiO_67_bpydc Photocatalytic_Hydrogen_Evolution Ru(bpy)3^2+ Ru(bpy)3^2+ Ru(bpy)3^2+* [Ru(bpy)3^2+]* Ru(bpy)3^2+->Ru(bpy)3^2+* hv Ru(bpy)3^+ Ru(bpy)3^+ Ru(bpy)3^2+*->Ru(bpy)3^+ SED Ru(bpy)3^+->Ru(bpy)3^2+ Catalyst Catalyst Ru(bpy)3^+->Catalyst Sacrificial\nElectron Donor (SED) Sacrificial Electron Donor (SED) SED_ox SED(ox) H+ H+ H+->Catalyst H2 H2 Catalyst->H2 SED SED SED->SED_ox Cellular_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treatment with Metal Complex Cell_Culture->Treatment Washing Washing (PBS) Treatment->Washing ICP_MS Quantitative Analysis (ICP-MS) Washing->ICP_MS Confocal_Microscopy Bioimaging (Confocal Microscopy) Washing->Confocal_Microscopy

References

A Technical Guide to [2,2'-Bipyridine]-5-carboxylic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2,2'-Bipyridine]-5-carboxylic acid, a functionalized bipyridine ligand, is a molecule of significant interest in the fields of coordination chemistry, materials science, and drug discovery. Its unique structure, combining the chelating properties of the bipyridine moiety with the reactive handle of a carboxylic acid group, makes it a versatile building block for the synthesis of novel metal-organic frameworks (MOFs), sensors, and potential therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols relevant to researchers in the life sciences.

Alternate Names and Identification

Proper identification of chemical compounds is crucial for accurate research and communication. This compound is known by several alternate names, which are listed in the table below.

Identifier Type Value
Systematic (IUPAC) Name 6-(pyridin-2-yl)pyridine-3-carboxylic acid[1]
Common Synonyms 6-(Pyridin-2-yl)nicotinic acid[2]
5-Carboxy-2,2'-bipyridine[3]
2,2'-Bipy-5-cooh[1]
CAS Number 1970-80-5[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented below, providing essential data for experimental design and characterization.

Property Value Source
Molecular Formula C₁₁H₈N₂O₂PubChem[1][2]
Molecular Weight 200.19 g/mol PubChem[1]
Melting Point 218-220 °CECHEMI[3]
Boiling Point (Predicted) 405.5 ± 35.0 °CECHEMI[3]
Density (Predicted) 1.302 ± 0.06 g/cm³ECHEMI[3]
XLogP3 1.0ECHEMI[3]
Mass Spectrum Major peaks at m/z 200, 128PubChem[1]
¹H NMR, ¹³C NMR, IR, Raman, ESR Spectra availableChemicalBook[4]

Key Applications in Research and Drug Development

The unique structural features of this compound make it a valuable ligand in several areas of research.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

As a bidentate chelating ligand, this compound readily forms stable complexes with a variety of metal ions. The carboxylic acid group provides a site for further coordination or functionalization, making it an ideal building block for the construction of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis.

Pharmaceutical Research and Anticancer Drug Development

Metal complexes derived from this compound are being actively investigated as potential anticancer agents. The bipyridine scaffold can intercalate with or bind to the grooves of DNA, while the coordinated metal center can induce DNA damage or inhibit essential cellular processes, leading to apoptosis in cancer cells. Ruthenium(II) and Rhenium(I) complexes, in particular, have shown significant antiproliferative activity against various cancer cell lines.

Sensors and Photosensitizers

The photophysical properties of metal complexes containing this compound make them suitable for the development of chemical sensors. These complexes can exhibit changes in their luminescence or electrochemical properties upon binding to specific metal ions or biological molecules. Furthermore, their ability to absorb light and generate reactive oxygen species makes them potential photosensitizers for applications in photodynamic therapy.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative metal complex and its subsequent evaluation for anticancer activity.

Synthesis of a Ruthenium(II) Polypyridyl Complex

This protocol describes the synthesis of a ruthenium(II) complex using this compound as a ligand, adapted from general procedures for the synthesis of similar ruthenium polypyridyl complexes.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (cis-bis(2,2'-bipyridine)dichlororuthenium(II) dihydrate)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in DMF.

  • Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • Dissolve the crude product in a minimal amount of water and filter to remove any insoluble impurities.

  • To the aqueous solution, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the ruthenium complex.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of diethyl ether.

  • Dry the product under vacuum.

  • For further purification, the complex can be recrystallized or purified by column chromatography on silica gel or alumina.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized ruthenium complex against a human cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized ruthenium complex

  • HeLa (or other suitable cancer cell line) and a normal cell line (e.g., IMR-90) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the ruthenium complex in DMSO and then dilute it with the culture medium to various concentrations. Replace the medium in the wells with 100 µL of the medium containing the complex at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in the research and development of this compound-based compounds.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound (Ligand) reaction Complexation Reaction start->reaction precursor Metal Precursor (e.g., Ru(bpy)2Cl2) precursor->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity Pure Complex dna_binding DNA Binding Studies (Spectroscopy, Electrophoresis) cytotoxicity->dna_binding uptake Cellular Uptake (ICP-MS, Microscopy) cytotoxicity->uptake mechanism Mechanism of Action (Apoptosis Assays) uptake->mechanism

Caption: Workflow for the synthesis and biological evaluation of a metal complex of this compound.

Cellular_Uptake_and_Action cluster_uptake Cellular Uptake cluster_action Mechanism of Action complex Ru(II) Complex passive_diffusion Passive Diffusion (Driven by Membrane Potential) complex->passive_diffusion membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Enters passive_diffusion->membrane Crosses nucleus Nucleus cytoplasm->nucleus dna Nuclear DNA nucleus->dna Interacts with apoptosis Apoptosis Induction dna->apoptosis Triggers

Caption: Proposed mechanism of cellular uptake and action for a ruthenium complex.[1][5][6]

References

An In-depth Technical Guide to the Health and Safety of [2,2'-Bipyridine]-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for [2,2'-Bipyridine]-5-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract. While specific toxicological data for this exact compound is limited, the available information indicates it should be handled with care.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Acute toxicity, dermal4H312: Harmful in contact with skin[1]
Skin corrosion/irritation2H315: Causes skin irritation[1][2][3][4][5]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][2][3][4][5]
Acute toxicity, inhalation4H332: Harmful if inhaled[1]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[2][3][4][5]

1.2. GHS Label Elements

PictogramSignal Word
Warning [2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2][3][4][5]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePreventionResponseStorageDisposal
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]P302 + P352: IF ON SKIN: Wash with plenty of water.[3][4]P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][4]P501: Dispose of contents/container to an approved waste disposal plant.[6]
P264Wash skin thoroughly after handling.[2][4]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]P405: Store locked up.[4]
P270Do not eat, drink or smoke when using this product.[6]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P271Use only outdoors or in a well-ventilated area.[4]P312: Call a POISON CENTER or doctor if you feel unwell.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][6]P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
Physical and Chemical Properties
PropertyValue
Chemical FormulaC11H8N2O2[1]
Molecular Weight200.19 g/mol [1]
AppearanceWhite to off-white crystalline solid/powder[4]
Melting Point218-220 °C[7]
Boiling Point405.5±35.0 °C (Predicted)[7]
Density1.302±0.06 g/cm3 (Predicted)[7]
SolubilitySparingly soluble in water and common organic solvents.[4]
Toxicological Information

Detailed toxicological studies on this compound are limited. The GHS classification is based on data from similar compounds and predictive models.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]

  • Carcinogenicity: Not classified as a known carcinogen by major regulatory agencies like IARC or EPA.[4]

No specific experimental protocols for the toxicological assessment of this compound were found in the public domain. Standard OECD guidelines for testing of chemicals are typically followed for such assessments.

Handling and Storage

4.1. Safe Handling

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid inhalation of dust.[3]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6]

  • Wash hands thoroughly after handling.[3]

  • Keep away from food and drink.[3]

4.2. Storage

  • Store in a cool, dry, and well-ventilated place.[6][9]

  • Keep the container tightly closed.[2][3][4]

  • Store locked up.[4]

  • Incompatible materials: Strong oxidizing agents.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[2][3][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][6][9]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][10]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[3]

  • Fire-fighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Do not let the product enter drains, sewers, or waterways.[2][3]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[3]

Ecological Information

There is limited information available on the ecological effects of this compound. It is advised to prevent its release into the environment. The substance is not expected to be persistent, bioaccumulative, or toxic (PBT), or very persistent and very bioaccumulative (vPvB).[3]

Disposal Considerations

Dispose of the chemical and its container in accordance with local, regional, and national regulations. It should not be disposed of with household garbage.[2]

Visualizations

The following diagrams illustrate key safety information and workflows.

Hazard_Identification_and_Response cluster_0 Hazard Identification cluster_1 Preventive Measures cluster_2 Emergency Response Hazard This compound GHS Pictogram: Exclamation Mark Signal Word: Warning Handling Safe Handling Use in well-ventilated area Avoid contact and inhalation Wear appropriate PPE Hazard->Handling FirstAid First Aid Inhalation: Fresh air Skin: Wash with water Eyes: Rinse with water Ingestion: Rinse mouth, seek medical advice Hazard->FirstAid Fire Fire Fighting Use appropriate extinguisher Wear SCBA Hazard->Fire Spill Accidental Release Ventilate area Sweep up, avoid dust Dispose of properly Hazard->Spill Statements Hazard Statements H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation Storage Storage Cool, dry, well-ventilated Tightly closed container Store locked up Handling->Storage

Caption: Hazard identification, prevention, and emergency response workflow.

Personal_Protective_Equipment cluster_ppe Required Personal Protective Equipment (PPE) EyeProtection Eye Protection (Safety glasses with side-shields) HandProtection Hand Protection (Appropriate chemical-resistant gloves) BodyProtection Body Protection (Lab coat) RespiratoryProtection Respiratory Protection (Use in fume hood or with respirator if dust is generated) User Researcher User->EyeProtection User->HandProtection User->BodyProtection User->RespiratoryProtection

References

Methodological & Application

Application Notes and Protocols: [2,2'-Bipyridine]-5-carboxylic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [2,2'-Bipyridine]-5-carboxylic acid and its derivatives as versatile ligands in coordination chemistry. The information compiled from various scientific sources is intended to guide researchers in the synthesis, characterization, and application of metal complexes based on this ligand scaffold.

Introduction

This compound and its widely used analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid, are heterocyclic compounds that serve as crucial building blocks in the synthesis of organometallic compounds and metal-organic frameworks (MOFs).[1][2] The presence of the bipyridine moiety allows for strong chelation to a variety of metal ions, while the carboxylic acid group(s) provide a reactive site for further functionalization, anchoring to surfaces, or extending the coordination network.[2] This unique combination of functionalities has led to their application in diverse fields such as catalysis, materials science, and medicinal chemistry.[2][3][4]

Synthesis of Coordination Complexes

The synthesis of coordination complexes using this compound or its derivatives as ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The reaction conditions, such as temperature and time, can be optimized to achieve the desired product in high yield.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex using a this compound-based ligand.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_application Application Testing ligand Ligand (this compound derivative) reaction Reaction (e.g., Reflux, Hydrothermal) ligand->reaction metal_salt Metal Salt (e.g., RuCl3, Re(CO)5Cl) metal_salt->reaction solvent Solvent (e.g., Ethanol, Acetonitrile) solvent->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying purification Purification (e.g., Recrystallization, Chromatography) drying->purification spectroscopy Spectroscopy (NMR, IR, UV-Vis) purification->spectroscopy mass_spec Mass Spectrometry purification->mass_spec xray X-ray Diffraction purification->xray catalysis Catalysis spectroscopy->catalysis photophysics Photophysical Studies spectroscopy->photophysics biological Biological Assays spectroscopy->biological

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Protocol 1: Synthesis of a Diamide-Functionalized [2,2'-Bipyridine]-5,5'-dicarboxylic acid Ligand

This protocol is adapted from a procedure for synthesizing a multidentate ligand based on 2,2'-bipyridine derivatives.[5]

Materials:

  • 5,5'-dimethyl-2,2'-bipyridine

  • Potassium dichromate

  • Sulfuric acid (98%)

  • Nitric acid

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Pyridine-2-carboxamide

  • Sodium hydroxide (NaOH) solution (0.5M)

  • Dichloromethane

Procedure:

  • Oxidation: Oxidize 5,5'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-5,5'-dicarboxylic acid using a strong oxidizing agent like potassium dichromate in sulfuric acid.[5]

  • Acid Chloride Formation: Boil 2,2'-bipyridine-5,5'-dicarboxylic acid (1.5 g, 6.12 mmol) in a mixture of 20 mL of SOCl₂ and 10 mL of benzene for 24 hours to form 2,2'-bipyridine-5,5'-dicarbonyl dichloride.[5]

  • Amidation: Dissolve the resulting 2,2'-bipyridine-5,5'-dicarbonyl dichloride (0.8 g, 2.84 mmol) in 40 mL of a suitable solvent. Slowly add the amine, in this case, pyridine-2-carboxamide.[5]

  • Neutralization and Precipitation: Add 20 mL of 0.5M NaOH solution to the reaction mixture. The product will precipitate.[5]

  • Isolation: Collect the precipitate by filtration and wash thoroughly with water.[5]

Protocol 2: Synthesis of a Rhenium(I) Coordination Polyamide

This protocol describes the synthesis of a rhenium-coordinating polyamide for applications in electrochemical CO₂ reduction.[6]

Materials:

  • 2,2'-bipyridine-5,5'-biscarboxylic acid

  • Rhenium pentacarbonyl chloride (Re(CO)₅Cl)

  • 4% LiCl in hexamethylphosphoramide (HMPA)

  • Pyridine

  • Triphenylphosphite (TPP)

  • 1,3-bis(aminomethyl)benzene

Procedure:

  • Complex Formation: Add 0.245 g (1.0 mmol) of 2,2'-bipyridine-5,5'-biscarboxylic acid and 15 mL of 4% LiCl in HMPA to a 50 mL 3-neck flask. Heat to 90°C and stir until a homogeneous solution is formed.[6]

  • Add 0.363 g (1.0 mmol) of Re(CO)₅Cl and maintain the reaction at 90-95°C with stirring for 2 hours.[6]

  • Polymerization: After 2 hours, add 3 mL of pyridine, 0.5 mL of TPP, and 0.215 g (1.5 mmol) of 1,3-bis(aminomethyl)benzene to the mixture.[6]

  • Install a Dean-Stark trap and sparge the solution with dry nitrogen. Maintain the temperature at 90-95°C for 24 hours.[6]

  • Precipitation and Washing: Pour the reaction mixture into vigorously stirred room-temperature methanol to precipitate the polymer. Centrifuge the mixture, decant the supernatant, and wash the precipitate with methanol (3 cycles) followed by one cycle with chloroform.[6]

  • Drying: Dry the final polymer in a vacuum oven at 50°C for 24 hours.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for [2,2'-Bipyridine]-5,5'-dicarboxylic acid and a representative metal-organic framework (MOF) synthesized from it.

Table 1: Physicochemical Properties of 2,2'-Bipyridine-5,5'-dicarboxylic Acid

PropertyValueReference
Chemical Formula C₁₂H₈N₂O₄[1][7]
Molecular Weight 244.20 g/mol [1][3][7]
CAS Number 1802-30-8[1][3]
UV-Vis λmax 249, 298 nm[1]
Solubility DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL[1]

Table 2: Crystallographic Data for a Mn-based 3D Metal-Organic Framework [8]

ParameterValue
Formula {[Mn(H₂BPDC)(SO₄)]}n
Formula Weight 395.21
Crystal System Orthorhombic
Space Group Pnma
a (Å) 12.345(3)
b (Å) 7.890(2)
c (Å) 13.456(3)
V (ų) 1309.1(5)
Z 4
Temperature (K) 173(2)

Applications in Drug Development and Research

Coordination complexes derived from this compound and its analogues have shown significant potential in medicinal chemistry and drug development.

Antioxidant and Cytotoxic Activity

Ruthenium(II) complexes of 2,2'-bipyridine-5,5'-dicarboxylic acid have been synthesized and evaluated for their biological activities.[4] These complexes have demonstrated excellent radical scavenging properties, outperforming standard antioxidants like vitamin C in some assays.[4] Furthermore, they have shown substantial cytotoxic specificity towards various human cancer cell lines while exhibiting lower toxicity to normal cells.[2][4] The incorporation of the carboxylic acid group into the bipyridine ligand appears to enhance these biological activities.[4]

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of prolyl 4-hydroxylase, an enzyme involved in collagen biosynthesis.[3][] Notably, [2,2'-bipyridine]-5,5'-dicarboxylic acid was found to be a potent inhibitor of this enzyme.[] The structure-activity relationship suggests that the carboxylate groups play a crucial role in the inhibitory activity, possibly through chelation of the iron center in the enzyme's active site.[]

Proposed Mechanism of Action in CO₂ Reduction

Rhenium bipyridine complexes are well-studied electrocatalysts for the selective reduction of CO₂ to CO. The proposed catalytic cycle involves the following key steps:

CO2_reduction_cycle Re_complex [Re(bpy-R)(CO)3Cl] Reduced_complex [Re(bpy-R)(CO)3]⁻ Re_complex->Reduced_complex + e⁻, -Cl⁻ Active_catalyst [Re(bpy-R)(CO)3]²⁻ (Active Catalyst) Reduced_complex->Active_catalyst + e⁻ CO2_adduct [Re(bpy-R)(CO)3(CO₂)]²⁻ Active_catalyst->CO2_adduct + CO₂ Hydroxycarbonyl [Re(bpy-R)(CO)3(COOH)]⁻ CO2_adduct->Hydroxycarbonyl + H⁺ Hydroxycarbonyl->Re_complex + H⁺, -H₂O CO_release CO Release Hydroxycarbonyl->CO_release CO_release->Reduced_complex Regeneration

Caption: Proposed catalytic cycle for CO₂ reduction by a Rhenium bipyridine complex.[6]

This cycle highlights the role of the metal center in binding and activating CO₂, facilitating its conversion to CO. The bipyridine ligand framework provides stability to the complex throughout the catalytic process.

Conclusion

This compound and its derivatives are highly valuable ligands in coordination chemistry, offering a robust platform for the development of functional metal complexes. Their synthetic accessibility and the tunable electronic and steric properties of their complexes have led to significant advancements in catalysis, materials science, and medicinal chemistry. The protocols and data presented here serve as a foundational resource for researchers aiming to explore the rich chemistry and diverse applications of these versatile compounds.

References

Synthesis and Application of Ruthenium(II) Complexes with [2,2'-Bipyridine]-5-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of ruthenium(II) complexes featuring the [2,2'-Bipyridine]-5-carboxylic acid ligand. These complexes are of significant interest due to their unique photophysical and electrochemical properties, which make them promising candidates for applications in photodynamic therapy (PDT), bio-imaging, and as potential anticancer agents. The carboxylic acid functionality allows for further derivatization and conjugation to biomolecules, enhancing their targeting capabilities.

Application Notes

Ruthenium(II) polypyridyl complexes, particularly those containing bipyridine ligands, have been extensively studied for their biological activities. The incorporation of a carboxylic acid group on the bipyridine ligand, as in this compound, offers a versatile handle for covalent attachment to proteins, peptides, or other targeting moieties. This functionalization is crucial for developing targeted therapies that can selectively accumulate in diseased tissues, thereby minimizing off-target toxicity.

The mechanism of action for the anticancer effects of many ruthenium complexes is often multifactorial, involving the light-induced generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.[1] Furthermore, these complexes can interact with biomolecules such as DNA, potentially interfering with replication and transcription processes.[2] The unique photophysical properties of these complexes also make them suitable for use as luminescent probes in cellular imaging.

Experimental Protocols

This section details the synthesis of a representative heteroleptic ruthenium(II) complex, cis-dichloro[bis(2,2'-bipyridine)][this compound]ruthenium(II), adapted from established procedures for similar complexes.[3][4]

Synthesis of cis-[Ru(bpy)₂Cl₂] Precursor

The synthesis of the target complex is conveniently achieved starting from the precursor cis-dichloro(bis(2,2'-bipyridine))ruthenium(II) (cis-[Ru(bpy)₂Cl₂]).

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Bipyridine (bpy)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

  • Water (deionized)

Procedure: [4]

  • In a round-bottom flask, combine RuCl₃·3H₂O (1.0 g, 3.8 mmol), 2,2'-bipyridine (1.2 g, 7.7 mmol), and LiCl (1.1 g) in 30 mL of DMF.

  • The mixture is heated to reflux with stirring for 8 hours.

  • After cooling to room temperature, 150 mL of acetone is added to the flask, and the mixture is cooled to 0°C for at least 4 hours to facilitate precipitation.

  • The dark crystalline product is collected by vacuum filtration.

  • The solid is washed thoroughly with three 20 mL portions of water, followed by three 20 mL portions of diethyl ether.

  • The product is dried under vacuum. Typical yields are in the range of 60-70%.

Synthesis of cis-[Ru(bpy)₂(this compound)]Cl₂

Materials:

  • cis-[Ru(bpy)₂Cl₂]

  • This compound

  • Ethanol

  • Water (deionized)

  • Ammonium hexafluorophosphate (NH₄PF₆) (for optional counter-ion exchange)

Procedure: (Adapted from similar syntheses)[5]

  • A solution of cis-[Ru(bpy)₂Cl₂] (0.48 g, 1.0 mmol) in 40 mL of a 1:1 ethanol/water mixture is prepared in a round-bottom flask and heated to reflux.

  • This compound (0.22 g, 1.1 mmol) is dissolved in a minimal amount of the same solvent mixture and added dropwise to the refluxing solution of the precursor complex.

  • The reaction mixture is refluxed for 4 hours, during which the color of the solution should change, indicating ligand exchange.

  • The solution is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting solid is redissolved in a minimal amount of hot water and filtered to remove any unreacted starting material.

  • The product can be precipitated by the addition of a saturated aqueous solution of a suitable salt, such as LiCl, or converted to the hexafluorophosphate salt by adding a saturated solution of NH₄PF₆ for easier handling and purification.

  • The final product is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum.

Data Presentation

The following tables summarize representative quantitative data for ruthenium(II) bipyridine complexes containing carboxylic acid functionalities. The exact values will vary depending on the specific complex and experimental conditions.

Table 1: Physicochemical Properties

ComplexMolecular Weight ( g/mol )Yield (%)Color
cis-[Ru(bpy)₂(this compound)]Cl₂ (Predicted)~704.560-80Red-Orange
[Ru(5,5'-dcbpy)₃]Cl₂864.7>85Dark Brown[6]

Table 2: Spectroscopic Data

Complexλmax (nm) (in EtOH)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λem (nm)
cis-[Ru(bpy)₂(this compound)]Cl₂ (Predicted)~285, ~450 (MLCT)~60,000, ~15,000~620
[Ru(bpy)₃]Cl₂287, 45277,000, 14,600615[7]

Table 3: Electrochemical Data (vs. Ag/AgCl)

ComplexE₁/₂ (Oxidation, V)E₁/₂ (Reduction, V)
cis-[Ru(bpy)₂(this compound)]Cl₂ (Predicted)+1.1 to +1.3-1.3 to -1.5
[Ru(H₂dcbpy)₃]Cl₂+1.62-1.37 to -1.57[8]

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for cis-[Ru(bpy)2(5-carboxy-bpy)]Cl2 cluster_precursor Precursor Synthesis cluster_final_product Final Complex Synthesis RuCl3 RuCl3·xH2O DMF DMF, Reflux RuCl3->DMF bpy 2,2'-Bipyridine bpy->DMF LiCl LiCl LiCl->DMF Precursor cis-[Ru(bpy)2Cl2] DMF->Precursor Precipitation & Washing Solvent EtOH/H2O, Reflux Precursor->Solvent Carboxy_bpy This compound Carboxy_bpy->Solvent Final_Product cis-[Ru(bpy)2(5-carboxy-bpy)]Cl2 Solvent->Final_Product Purification

Caption: Synthesis workflow for cis-[Ru(bpy)₂(5-carboxy-bpy)]Cl₂.

Proposed Mechanism of Action in Photodynamic Therapy

PDT_Mechanism Proposed PDT Mechanism of Action Ru_Complex Ru(II) Complex (Ground State) Excited_Ru Excited Ru(II) Complex* Ru_Complex->Excited_Ru Excitation Light Light (hν) Light->Excited_Ru Excited_Ru->Ru_Complex Relaxation ROS Reactive Oxygen Species (1O2, O2·-) Excited_Ru->ROS Energy Transfer Oxygen Molecular Oxygen (3O2) Oxygen->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis Cell Cancer Cell Cell->Apoptosis

Caption: Proposed mechanism of action for photodynamic therapy.

References

Application Notes and Protocols for [2,2'-Bipyridine]-5-carboxylic acid in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using [2,2'-Bipyridine]-5-carboxylic acid and its structural isomers as a ligand. The focus is on the synthesis of robust zirconium-based MOFs, their activation, and their application in the controlled delivery of the non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.

Introduction to this compound in MOF Synthesis

This compound and its isomers, such as 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid, are versatile organic linkers for the construction of MOFs. The bipyridine moiety provides a strong chelating site for metal ions, while the carboxylic acid groups enable the formation of extended porous networks. These linkers are particularly effective in synthesizing isoreticular structures to the well-known UiO-67, resulting in MOFs with high thermal and chemical stability, significant porosity, and the potential for post-synthetic modification.

The incorporation of the bipyridine unit within the MOF framework introduces accessible secondary metal coordination sites, making these materials promising candidates for applications in catalysis, gas separation, and, notably, in drug delivery. The ability to functionalize the bipyridine nitrogen atoms allows for the tuning of the MOF's properties, such as its surface charge and its interaction with guest molecules.

A key application of these bipyridine-based MOFs is in the field of drug delivery. For instance, zirconium-based MOFs constructed with 2,2'-bipyridine-5,5'-dicarboxylate have been investigated as carriers for diclofenac sodium, a widely used anti-inflammatory drug. The porous structure of the MOF allows for high drug loading, and the interactions between the drug and the framework can be tailored to achieve controlled and sustained release.

Data Presentation

Physicochemical Properties of Bipyridine-Based MOFs
MOF DesignationMetal CenterLigandBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
UiO-67(bipy)Zr2,2'-Bipyridine-5,5'-dicarboxylic acidup to 2500Not specified[1]
V/BP-MOFV2,2'-Bipyridine-4,4'-dicarboxylic acid325Not specified[2]
Ce-UiO-67-5% BPyDCCe2,2'-Bipyridine-5,5'-dicarboxylic acid / Biphenyl-4,4'-dicarboxylic acidHighMicroporous[3]
Drug Loading and Release Parameters
MOF CarrierDrugDrug Loading Capacity (mg/g)Release ConditionsKey FindingsRef.
Zr-MOFDiclofenac Sodium546pH 5.4 and 7.4Faster release in acidic conditions (simulating inflamed tissue)[4]
MIL-88ADiclofenac Sodium833–2021pH 6.8Controlled release, with 58–97% released after 24 hours[5]
UiO-66-(COOFe)₂Diclofenac Sodium769.1Not specifiedHigh adsorption capacity
Zn₂(EBNB)₂(BPY)₂·2H₂OMethadone256Not specifiedTwo-phase release: initial burst followed by sustained release[6]

Experimental Protocols

Synthesis of a Zirconium-based MOF with 2,2'-Bipyridine-5,5'-dicarboxylic acid (UiO-67-bipy type)

This protocol is adapted from solvothermal synthesis methods for UiO-67 and its derivatives.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Chloroform

Procedure:

  • In an 8-dram vial, dissolve ZrCl₄ (e.g., 0.54 mmol) in one-third of the total DMF volume (e.g., 10 mL) and concentrated HCl (e.g., 5 mL). Sonicate for 20 minutes until the solution is clear.

  • Add the 2,2'-Bipyridine-5,5'-dicarboxylic acid ligand (e.g., 0.54 mmol) and the remaining DMF (e.g., 20 mL). Sonicate for an additional 20 minutes.

  • Seal the vial and heat it in an oven at 80 °C overnight.

  • After cooling to room temperature, a white powder should be visible.

  • Collect the solid product by filtration using a fine frit funnel.

  • Wash the product with DMF (2 x 30 mL) followed by ethanol (2 x 30 mL).

MOF Activation Protocol

Activation is crucial to remove solvent molecules from the pores of the MOF.

Procedure:

  • Solvent Exchange:

    • Immerse the as-synthesized MOF in fresh ethanol and stir for 24 hours.

    • Separate the MOF by centrifugation or filtration and replace the ethanol. Repeat this step three times.

    • Subsequently, immerse the MOF in chloroform and stir for 24 hours.

    • Separate the MOF and repeat the chloroform wash three times. This solvent exchange process helps in removing the high-boiling point DMF.[7]

  • Thermal Activation:

    • Transfer the solvent-exchanged MOF to a vacuum oven.

    • Heat the sample to 90 °C under vacuum until a stable low pressure is reached (e.g., 100 mTorr).

    • Increase the temperature to a final activation temperature (e.g., 100-120 °C) and maintain for at least 3 hours before analysis.

Protocol for Diclofenac Sodium Loading into the MOF

This protocol describes the loading of diclofenac sodium into the activated bipyridine-based MOF.

Materials:

  • Activated bipyridine-based MOF

  • Diclofenac sodium

  • Phosphate-buffered saline (PBS) or a suitable solvent in which the drug is soluble.

Procedure:

  • Prepare a stock solution of diclofenac sodium in the chosen solvent (e.g., 1 mg/mL).

  • Disperse a known amount of the activated MOF (e.g., 50 mg) into a specific volume of the diclofenac sodium solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24 hours to ensure maximum drug loading.

  • Separate the drug-loaded MOF from the solution by centrifugation (e.g., 3000 rpm for 30 minutes).[7]

  • Collect the supernatant and analyze the concentration of remaining diclofenac sodium using UV-Vis spectroscopy to determine the amount of drug loaded into the MOF. The loading capacity can be calculated using the following formula:

    • Loading Capacity (mg/g) = (Initial mass of drug - Mass of drug in supernatant) / Mass of MOF

Protocol for In Vitro Release of Diclofenac Sodium

This protocol outlines the procedure for studying the release of diclofenac sodium from the loaded MOF.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.4 to simulate inflamed tissue).

  • Magnetic stirrer and incubator or water bath set to 37 °C.

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 20 mg) in a specific volume of PBS (e.g., 10 mL) in a sealed container.

  • Place the container in an incubator or water bath at 37 °C with continuous stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh PBS at the same pH and temperature to maintain a constant volume.

  • Analyze the concentration of diclofenac sodium in the collected aliquots using UV-Vis spectroscopy at its maximum absorbance wavelength (around 276 nm).[8]

  • Calculate the cumulative percentage of drug released over time.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_application Drug Delivery Application s1 Dissolve ZrCl4 in DMF/HCl s2 Add Ligand (this compound) s1->s2 s3 Solvothermal Reaction (e.g., 80°C, overnight) s2->s3 s4 Product Collection (Filtration) s3->s4 s5 Washing (DMF, Ethanol) s4->s5 a1 Solvent Exchange (Ethanol, Chloroform) s5->a1 a2 Thermal Activation (Vacuum, e.g., 120°C) a1->a2 d1 Drug Loading (Diclofenac Sodium) a2->d1 d2 In Vitro Release Study (PBS, 37°C) d1->d2 d3 Analysis (UV-Vis Spectroscopy) d2->d3

Caption: Workflow for the synthesis, activation, and drug delivery application of a bipyridine-based MOF.

Drug_Release_Pathway cluster_mof MOF Particle cluster_environment Release Medium (PBS) mof_core MOF Framework with Loaded Diclofenac pbs PBS Buffer (pH 7.4 or 5.4) mof_core->pbs Diffusion analysis UV-Vis Spectroscopy (Quantification) pbs->analysis Sampling & Analysis

Caption: Conceptual diagram of the in vitro drug release process from the MOF into the surrounding medium.

References

Application Notes and Protocols for [2,2'-Bipyridine]-5-carboxylic acid in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity, offering a cost-effective and efficient alternative to conventional silicon-based solar cells. A critical component of a DSSC is the photosensitizing dye, which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Ruthenium(II) polypyridyl complexes are among the most successful and widely studied classes of photosensitizers for DSSCs.

[2,2'-Bipyridine]-5-carboxylic acid and its derivatives, such as 5,5'-dicarboxy-2,2'-bipyridine, are pivotal ligands in the design of these ruthenium-based dyes. The carboxylic acid group(s) serve as effective anchoring moieties, enabling strong electronic coupling between the dye and the TiO₂ surface. This strong attachment facilitates the efficient injection of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the TiO₂, a key process for current generation in a DSSC.[1] The bipyridine framework forms the core of the ligand, coordinating with the ruthenium center to create a stable complex with favorable photophysical and electrochemical properties.

Principle of Operation

The operation of a DSSC sensitized with a ruthenium complex containing this compound follows a regenerative cycle:

  • Light Absorption: The ruthenium dye (S) absorbs incident photons, promoting an electron from its highest occupied molecular orbital (HOMO) to its LUMO, resulting in an excited state (S*).

  • Electron Injection: The excited dye (S*) rapidly injects an electron into the conduction band of the TiO₂ semiconductor, leaving the dye in an oxidized state (S⁺).

  • Electron Transport: The injected electrons percolate through the network of TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass, which serves as the photoanode. From there, they travel through an external circuit to the counter electrode, generating an electric current.

  • Dye Regeneration: The oxidized dye (S⁺) is regenerated back to its ground state (S) by accepting an electron from a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, present in an electrolyte solution.

  • Electrolyte Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode (cathode), where it is reduced back to iodide (I⁻) by the electrons arriving from the external circuit, thus completing the cycle.

Data Presentation

While extensive quantitative performance data for DSSCs utilizing ruthenium complexes with the specific this compound ligand is not widely available in the literature, data for the closely related 5,5'-dicarboxy-2,2'-bipyridine provides valuable insights into the expected performance. The following table summarizes the photovoltaic performance of a DSSC employing a ruthenium sensitizer with a related bipyridine carboxylic acid ligand.

Sensitizer (Ligand)Voc (V)Jsc (mA/cm²)FFη (%)
Ru-complex with 4,4'-dicarboxylic acid-2,2'-bipyridine0.5217.020.7212.64
Ru-complex with 4,4'-dicarboxylic acid-2,2'-bipyridine0.4924.740.7051.65
Ru-complex with 4,4'-dicarboxylic acid-2,2'-bipyridine0.4934.090.7011.41

Note: The data presented is for ruthenium complexes with the 4,4'-dicarboxylic acid-2,2'-bipyridine ligand, which is structurally and functionally similar to the 5-carboxylic acid and 5,5'-dicarboxylic acid derivatives. The performance of DSSCs can vary significantly based on fabrication conditions, ancillary ligands, and electrolyte composition.[2]

II. Experimental Protocols

A. Synthesis of a Representative Ruthenium(II) Photosensitizer

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex using a bipyridine carboxylic acid ligand, which is a common approach for creating DSSC dyes.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (where bpy is 2,2'-bipyridine)

  • This compound (or its diethyl ester derivative)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser)

  • Thin-layer chromatography (TLC) supplies

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight molar excess (1.1 equivalents) of this compound (or its ester) in anhydrous DMF.

  • Inert Atmosphere: Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reflux: Heat the reaction mixture to reflux under the inert atmosphere for 4-6 hours. The color of the solution will typically change, indicating the formation of the complex.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are no longer present.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate upon cooling or can be precipitated by adding a non-polar solvent.

  • Isolation and Purification: Isolate the crude product by vacuum filtration and wash it with a suitable solvent to remove unreacted starting materials. Further purification can be achieved by column chromatography on silica gel.

  • Hydrolysis (if using an ester): If the ester derivative of the carboxylic acid was used, the final step involves the hydrolysis of the ester groups to yield the desired carboxylic acid anchoring groups. This is typically done by treating the complex with a base such as sodium hydroxide in a water/alcohol mixture, followed by acidification.

B. Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using the synthesized ruthenium dye.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • TiO₂ paste (nanocrystalline, transparent)

  • Detergent solution, deionized water, acetone, isopropanol

  • Doctor-blade or screen-printing equipment

  • Furnace capable of reaching 500°C

  • Synthesized ruthenium dye solution (0.3-0.5 mM in a suitable solvent like acetonitrile/tert-butanol 1:1 v/v)

  • Platinum catalyst precursor solution (e.g., H₂PtCl₆ in isopropanol)

  • Spacer material (e.g., 25-60 µm thick Surlyn film)

  • Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Hot plate

  • Vacuum backfilling setup

  • Sealing materials (Surlyn, coverslip)

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass slides by sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Apply a transparent layer of TiO₂ paste onto the conductive side of an FTO slide using the doctor-blade technique. The active area can be defined using scotch tape as a spacer.

    • Dry the TiO₂ film at 125°C for 5-10 minutes.

    • Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

    • Allow the photoanode to cool to approximately 80-100°C before dye sensitization.[1]

  • Dye Sensitization:

    • Immerse the warm TiO₂ photoanode into the prepared ruthenium dye solution.

    • Keep the photoanode in the sealed container with the dye solution in the dark for 12-24 hours to ensure complete dye adsorption.

    • After sensitization, remove the photoanode and rinse it with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode in a gentle stream of air or nitrogen.[1]

  • Assembly of the DSSC:

    • Prepare a counter electrode by depositing a thin layer of a platinum catalyst onto another FTO glass slide and heating it at 400°C.

    • Place a thin spacer (e.g., Surlyn film) around the TiO₂ film on the photoanode.

    • Assemble the cell by placing the counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly on a hot plate at around 100-120°C to seal the cell.

    • Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode using vacuum backfilling.

    • Seal the holes with a small piece of Surlyn and a coverslip.[1]

C. Characterization of the DSSC

The performance of the fabricated DSSC is evaluated using the following standard techniques:

  • Current-Voltage (I-V) Measurement: The I-V characteristics of the DSSC are measured under simulated sunlight (AM 1.5G, 100 mW/cm²). From the I-V curve, the key photovoltaic parameters are determined:

    • Open-circuit voltage (Voc)

    • Short-circuit current density (Jsc)

    • Fill factor (FF)

    • Power conversion efficiency (η)

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. This provides information about the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.

III. Visualizations

DSSC_Working_Principle cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode (Cathode) TiO2 TiO₂ Conduction Band External_Load External Load TiO2->External_Load 3. Electron Transport Dye_GS Dye (S) Dye_ES Dye* (S*) Dye_GS->Dye_ES 1. Light Absorption (hν) Dye_ES->TiO2 2. Electron Injection Dye_OX Dye⁺ (S⁺) I- 3I⁻ I-->Dye_OX 4. Dye Regeneration I3- I₃⁻ I3-->I- 5. Electrolyte Diffusion Pt Pt Catalyst Pt->I3- 6. Electrolyte Regeneration External_Load->Pt

Caption: Working principle of a dye-sensitized solar cell.

Dye_Synthesis_Workflow cluster_synthesis Ruthenium Dye Synthesis start Start: Precursors (Ru-complex, bipyridine-COOH) react Reaction in Solvent (DMF) under Inert Atmosphere start->react reflux Reflux for 4-6 hours react->reflux monitor Monitor by TLC reflux->monitor isolate Isolate Crude Product (Filtration) monitor->isolate purify Purify by Column Chromatography isolate->purify end Final Product: Purified Ruthenium Dye purify->end

Caption: Experimental workflow for ruthenium dye synthesis.

DSSC_Fabrication_Workflow cluster_fabrication DSSC Fabrication anode_prep Photoanode Preparation (TiO₂ coating & sintering) dye_sens Dye Sensitization (Immersion in dye solution) anode_prep->dye_sens assembly Cell Assembly (Sealing with spacer) dye_sens->assembly cathode_prep Counter Electrode Preparation (Pt coating) cathode_prep->assembly electrolyte_fill Electrolyte Filling (Vacuum backfilling) assembly->electrolyte_fill final_cell Final DSSC Device electrolyte_fill->final_cell

Caption: Experimental workflow for DSSC fabrication.

References

Application Notes and Protocols: [2,2'-Bipyridine]-5-carboxylic acid in Organic Photocatalysis and Water Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of [2,2'-Bipyridine]-5-carboxylic acid and its derivatives as ligands in ruthenium-based photocatalysts for organic synthesis and water oxidation. The inclusion of the carboxylic acid functionality offers a versatile handle for tuning the electronic properties of the catalyst, anchoring it to surfaces, and potentially participating in proton transfer processes.

Organic Photocatalysis

Ruthenium bipyridyl complexes are renowned photocatalysts capable of facilitating a wide range of organic transformations through visible-light-mediated single-electron transfer. The parent complex, [Ru(bpy)3]2+, operates through both oxidative and reductive quenching cycles, allowing for the generation of reactive radical intermediates from various organic precursors. While specific data for complexes of this compound in many common organic reactions is not extensively detailed in the literature, the fundamental principles of [Ru(bpy)3]2+ photoredox catalysis are directly applicable. The carboxylic acid group can be leveraged for catalyst immobilization or to modulate redox potentials.

A notable application is in the photocatalytic functionalization of organic substrates with carbon dioxide, as demonstrated with related rhenium bipyridine complexes.

Experimental Protocol: General Photocatalytic Organic Transformation

This protocol is a representative procedure based on the established reactivity of ruthenium bipyridyl photocatalysts and can be adapted for various transformations such as α-alkylation of aldehydes, trifluoromethylation of arenes, or cycloadditions.

Materials:

  • Ruthenium photocatalyst (e.g., [Ru(bpy)2(this compound)]Cl2) (1-2 mol%)

  • Organic substrate (1.0 equiv)

  • Coupling partner (1.5-2.0 equiv)

  • Sacrificial electron donor (e.g., Hantzsch ester, triethylamine) or acceptor (e.g., persulfate)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

  • Visible light source (e.g., blue LEDs, compact fluorescent lamp (CFL))

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium photocatalyst, the organic substrate, the coupling partner, and the sacrificial redox agent.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature, positioned at a fixed distance from the visible light source.

  • Irradiate the mixture for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired product.

  • Characterize the product using standard analytical techniques (NMR, MS, etc.).

Photocatalytic Cycle for Organic Transformations

The photocatalytic cycle for a generic organic transformation can proceed via either an oxidative or reductive quenching pathway, depending on the nature of the substrates and the sacrificial agent.

Oxidative and Reductive Quenching Cycles

G cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle RuII Ru(II) RuII_star *Ru(II) RuII->RuII_star hν (Visible Light) RuIII Ru(III) RuII_star->RuIII Acceptor RuIII->RuII Substrate(red) Product(ox) Product(ox) RuIII->Product(ox) RuII_r Ru(II) RuII_star_r *Ru(II) RuII_r->RuII_star_r hν (Visible Light) RuI Ru(I) RuII_star_r->RuI Donor RuI->RuII_r Substrate(ox) Product(red) Product(red) RuI->Product(red)

Caption: Generalized photocatalytic cycles for Ru(II) polypyridyl complexes.

Water Oxidation

Complexes of ruthenium with bipyridine ligands bearing carboxylic acid groups, particularly 2,2'-bipyridine-6,6'-dicarboxylic acid (bda), are highly effective catalysts for water oxidation, a critical step in artificial photosynthesis.[1][2] These catalysts can operate through a single-site water nucleophilic attack (WNA) mechanism or a bimolecular radical coupling pathway.[1][3] The carboxylic acid moieties are believed to play a role in tuning the redox potentials of the metal center and facilitating proton transfer.[4]

Quantitative Data for Water Oxidation Catalysis

The following table summarizes the performance of various ruthenium bipyridine dicarboxylate catalysts in chemical and photochemical water oxidation.

CatalystOxidant/SystemTON (Turnover Number)TOF (Turnover Frequency, s⁻¹)Reference
[Ru(bda)(pyridazine)₂]Ce(IV)~1,500~100[1]
[Ru(bda)(pyrimidine)₂]Ce(IV)~1,000~70[1]
[Ru(bda)(phthalazine)₂]Ce(IV)55,400 ± 959286[1]
[Ru(bda)(4-picoline)₂]Ce(IV)>1000>100[5]
Ru complex with 4-CF₃-pyridine[Ru(bpy)₃]²⁺/S₂O₈²⁻270 (in 2h)Not Reported[6]
Experimental Protocol: Chemical Water Oxidation

This protocol describes a typical experiment for evaluating the performance of a ruthenium catalyst in water oxidation using cerium(IV) ammonium nitrate as a chemical oxidant.

Materials:

  • Ruthenium catalyst (e.g., [Ru(bda)L₂], where L is an axial ligand)

  • Cerium(IV) ammonium nitrate (Ce(NH₄)₂(NO₃)₆)

  • Nitric acid (for pH 1 solution)

  • Deionized water

  • Reaction vessel connected to an oxygen sensor (e.g., Clark-type electrode)

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of the ruthenium catalyst in an appropriate solvent (e.g., a small amount of CF₃CH₂OH for solubility).[5]

  • In the reaction vessel, place an aqueous solution of nitric acid (pH 1).

  • Inject a specific amount of the catalyst stock solution into the reaction vessel to achieve the desired final concentration (typically in the micromolar range).[1]

  • Allow the system to equilibrate at a constant temperature (e.g., 25 °C).

  • Initiate the reaction by injecting a solution of Ce(IV) ammonium nitrate.

  • Monitor the evolution of oxygen over time using the oxygen sensor.

  • Calculate the Turnover Number (TON) as the moles of O₂ produced per mole of catalyst.

  • Determine the initial Turnover Frequency (TOF) from the initial rate of oxygen evolution.

Water Oxidation Catalytic Cycle

The mechanism for water oxidation by these single-site ruthenium catalysts generally involves the sequential oxidation of the ruthenium center to a high-valent Ru(V)=O species. The crucial O-O bond formation step can then occur via nucleophilic attack of a water molecule on this electrophilic oxo group.[3][4]

Water Nucleophilic Attack (WNA) Mechanism

G RuII [RuII(bda)(L)(H₂O)] RuIII [RuIII(bda)(L)(H₂O)]⁺ RuII->RuIII -e⁻ RuIV [RuIV(bda)(L)(OH)]⁺ RuIII->RuIV -e⁻, -H⁺ RuV [RuV(bda)(L)(O)]⁺ RuIV->RuV -e⁻ RuIII_OOH [RuIII(bda)(L)(OOH)] RuV->RuIII_OOH +H₂O, -H⁺ RuIII_OOH->RuII -e⁻, -H⁺, +O₂

Caption: Proposed catalytic cycle for water oxidation via a Water Nucleophilic Attack (WNA) mechanism.

References

Protocol for incorporating [2,2'-Bipyridine]-5-carboxylic acid into polyamides

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Incorporation of Bipyridine Moieties into Polyamides

Application Note

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of functional units, such as bipyridine moieties, into the polyamide backbone can impart unique properties, including the ability to form metal complexes, enhanced photoluminescent behavior, and modified liquid crystalline properties.[1][2] This opens up possibilities for their use in advanced applications such as sensors, catalytic systems, and light-emitting devices. This document provides detailed protocols for the synthesis of polyamides containing bipyridine units derived from 2,2'-bipyridine-5,5'-dicarboxylic acid.

Note on [2,2'-Bipyridine]-5-carboxylic Acid Incorporation

While this protocol focuses on the use of the difunctional 2,2'-bipyridine-5,5'-dicarboxylic acid for polymer chain formation, the monofunctional this compound can be utilized as a chain terminator or for end-capping. This is a method to control the molecular weight of the polymer or to introduce a specific functionality at the chain ends. It can be introduced at the final stage of the polymerization process.

Overview of Synthetic Approaches

Two primary methods for the synthesis of polyamides from 2,2'-bipyridine-5,5'-dicarboxylic acid and various diamines are presented:

  • High-Temperature Solution Polycondensation: This method involves the direct reaction of the dicarboxylic acid with a diamine in a high-boiling aprotic solvent, using a condensing agent such as triphenyl phosphite.

  • Low-Temperature Interfacial Polycondensation: This technique utilizes the more reactive diacid chloride derivative of the bipyridine dicarboxylic acid. The polymerization occurs at the interface of two immiscible solvents, one containing the diacid chloride and the other containing the diamine.[3][4][5][6]

The choice of method depends on the desired polymer properties and the reactivity of the chosen diamine.

Experimental Protocols

Protocol 1: High-Temperature Solution Polycondensation

This protocol describes the direct polycondensation of 2,2'-bipyridine-5,5'-dicarboxylic acid with an aromatic diamine using triphenyl phosphite and pyridine as condensing agents.

Materials

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid

  • Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Equipment

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Funnel

  • Beakers

  • Filter funnel and flask

  • Vacuum oven

Procedure

  • Drying: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Ensure all reagents are anhydrous.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 2,2'-bipyridine-5,5'-dicarboxylic acid (1 equivalent), the chosen aromatic diamine (1 equivalent), and anhydrous calcium chloride (dissolved in NMP).

  • Solvent and Reagent Addition: Add NMP as the solvent, followed by pyridine.

  • Initiation: While stirring the mixture under a gentle flow of nitrogen, add triphenyl phosphite (2 equivalents).

  • Polymerization: Heat the reaction mixture to 100-120 °C and maintain for 3-5 hours. The solution will become more viscous as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, solvent, and by-products.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.

Protocol 2: Low-Temperature Interfacial Polycondensation

This protocol requires the synthesis of 2,2'-bipyridine-5,5'-dicarbonyl chloride as a prerequisite step.

Part A: Synthesis of 2,2'-Bipyridine-5,5'-dicarbonyl Chloride

  • Reaction Setup: In a round-bottom flask, suspend 2,2'-bipyridine-5,5'-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Reflux: Add a few drops of dimethylformamide (DMF) as a catalyst and reflux the mixture for 4-6 hours until the solid has completely dissolved and gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: Recrystallize the crude diacid chloride from a suitable anhydrous solvent (e.g., hexane or a hexane/toluene mixture) to obtain the purified product. Handle with care as diacid chlorides are moisture-sensitive.

Part B: Interfacial Polymerization

Materials

  • 2,2'-Bipyridine-5,5'-dicarbonyl chloride

  • Aliphatic or aromatic diamine (e.g., hexamethylenediamine, m-phenylenediamine)

  • Sodium hydroxide (NaOH) or other acid scavenger (e.g., sodium carbonate)

  • Organic solvent (e.g., dichloromethane, chloroform, or cyclohexane)

  • Deionized water

  • Acetone

Equipment

  • Beaker

  • Stirring rod or magnetic stirrer

  • Tweezers

  • Graduated cylinders

  • Filter paper

Procedure

  • Aqueous Phase Preparation: Dissolve the chosen diamine and sodium hydroxide (as an acid scavenger) in deionized water in a beaker.

  • Organic Phase Preparation: Dissolve the 2,2'-bipyridine-5,5'-dicarbonyl chloride in an immiscible organic solvent.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. The polyamide film will form instantly at the interface.

  • Polymer Removal: Using tweezers, gently grasp the polymer film at the center of the interface and pull it out as a continuous rope. Wrap the polymer rope around a stirring rod.

  • Washing: Wash the collected polymer thoroughly with deionized water and then with acetone to remove unreacted monomers and salts.

  • Drying: Allow the polymer to air-dry, followed by drying in a vacuum oven at a low temperature (e.g., 60 °C).

Data Presentation

Table 1: Summary of Reaction Conditions and Polymer Properties

Polymer IDDiamine UsedPolymerization MethodYield (%)Inherent Viscosity (dL/g)Td, 5% (°C)Tg (°C)
PAbpy-1 4,4'-OxydianilineSolution Polycondensation950.85480280
PAbpy-2 p-PhenylenediamineSolution Polycondensation921.20510320
PAbpy-3 HexamethylenediamineInterfacial Polycondensation880.75420150
PAbpy-4 m-PhenylenediamineInterfacial Polycondensation900.98495295

Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow_solution cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Purification and Isolation Bpy_diacid 2,2'-Bipyridine-5,5'- dicarboxylic acid Mixing Mix Reactants in Flask Bpy_diacid->Mixing Diamine Aromatic Diamine Diamine->Mixing Solvent NMP, Pyridine, CaCl2 Solvent->Mixing TPP Triphenyl Phosphite TPP->Mixing Heating Heat to 100-120°C (3-5 hours) Mixing->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Vacuum Dry at 80-100°C Washing->Drying Product Final Polyamide Drying->Product experimental_workflow_interfacial cluster_synthesis Monomer Preparation cluster_polymerization Interfacial Polymerization cluster_workup Purification and Isolation Bpy_diacid 2,2'-Bipyridine-5,5'- dicarboxylic acid Bpy_diacid_chloride 2,2'-Bipyridine-5,5'- dicarbonyl chloride Bpy_diacid->Bpy_diacid_chloride Reflux with SOCl2/DMF SOCl2 Thionyl Chloride SOCl2->Bpy_diacid_chloride Organic_phase Organic Phase: Diacid Chloride in Organic Solvent Bpy_diacid_chloride->Organic_phase Aqueous_phase Aqueous Phase: Diamine + NaOH in Water Interface Polymerization at Interface Aqueous_phase->Interface Organic_phase->Interface Removal Remove Polymer Film Interface->Removal Washing Wash with Water and Acetone Removal->Washing Drying Vacuum Dry at 60°C Washing->Drying Product Final Polyamide Drying->Product

References

Application Notes and Protocols for [2,2'-Bipyridine]-5-carboxylic acid Based Complexes in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating [2,2'-Bipyridine]-5-carboxylic acid and its derivatives are a promising class of compounds in the field of anticancer research. The bipyridine scaffold provides a robust chelating site for various transition metals, including ruthenium, iridium, and copper, while the carboxylic acid functionality offers a versatile point for modulating solubility, cellular uptake, and biological activity. These complexes exhibit diverse mechanisms of anticancer action, including DNA interaction, mitochondrial targeting, and the generation of reactive oxygen species (ROS), leading to cancer cell death through pathways such as apoptosis.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and anticancer evaluation of this compound-based complexes.

Data Presentation

Table 1: Cytotoxicity of [2,2'-Bipyridine]-Carboxylic Acid Based Metal Complexes

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various metal complexes containing bipyridine carboxylic acid derivatives against a panel of human cancer cell lines and a normal cell line.

ComplexCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
[Ru(bpy)₂(6-methylpyridine-2-carboxylic acid)]PF₆HeLa (Cervical)132 ± 5MRC-5 (Lung Fibroblast)> 200[1]
[Ru(bpy)₂(6-methylpyridine-2-carboxylic acid)]PF₆LS-174 (Colon)180 ± 10MRC-5 (Lung Fibroblast)> 200[1]
[Ru(bpy)₂(5-bromopyridine-2-carboxylic acid)]PF₆HeLa (Cervical)184 ± 16MRC-5 (Lung Fibroblast)> 200[1]
--INVALID-LINK--A549 (Lung)4.9 ± 0.5LO2 (Hepatocyte)> 50[2]
--INVALID-LINK--HeLa (Cervical)--Non-toxic[3]
[Cu₂(bipy)₂L₄]HepG2 (Liver)-MRC5 (Lung Fibroblast)-[4]
--INVALID-LINK--·2H₂OHepG2 (Liver)---[5]
[Ru(η⁶-p-cymene)Cl(L)] (L=carbothioamidopyrazole)HT29 (Colon)10-50--[6]
[Ru(II)(bmbp)(phen)]²⁺A375 (Melanoma)25.2--[7]
[Ru(II)(bmbp)(phen)]²⁺HeLa (Cervical)47.9--[7]
[Ru(II)(bmbp)(phen)]²⁺MCF-7 (Breast)45.4--[7]
[Ru(II)(bmbp)(phen)]²⁺PC3 (Prostate)49.6--[7]
[Ru(II)(bmbp)(phen)]²⁺MDA-MB-231 (Breast)12.5--[7]

Note: 'bpy' denotes 2,2'-bipyridine; 'ppy' denotes 2-phenylpyridine; 'phen' denotes 1,10-phenanthroline; 'L' in the copper complex represents 5-methyltetrazole. The iridium complexes utilize complex phenanthroline-based ligands (BBIP and FTTP). The ruthenium carbothioamidopyrazole complex is a representative example of arene-ruthenium complexes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Ruthenium(II) Complex with this compound

This protocol is adapted from the synthesis of related ruthenium bipyridyl complexes.[8][9][10][11]

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor)

  • This compound

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of the Precursor: The precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, can be synthesized by refluxing RuCl₃·3H₂O with 2 equivalents of 2,2'-bipyridine in a suitable solvent like DMF.[9][11]

  • Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 mixture of ethanol and water.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to create an inert atmosphere.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Cooling and Precipitation: After reflux, allow the solution to cool to room temperature.

  • Precipitation of the Hexafluorophosphate Salt: Add a saturated aqueous solution of NH₄PF₆ dropwise to the cooled reaction mixture to precipitate the desired complex as a hexafluorophosphate salt.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product under vacuum.

Characterization: The synthesized complex should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a general procedure for determining the cytotoxic activity of the synthesized complexes against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the metal complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the same amount of DMSO used to dissolve the complex) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Assessment of DNA Interaction by UV-Visible Spectroscopy

This protocol outlines a method to study the binding of metal complexes to DNA.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)

  • Synthesized metal complex

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of CT-DNA in Tris-HCl buffer. The purity of the DNA should be checked by measuring the ratio of absorbance at 260 nm to 280 nm (should be ~1.8-1.9). Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer.

  • Titration: Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.

  • Spectral Measurement: Record the UV-Visible absorption spectra of the metal complex in the absence and presence of increasing concentrations of CT-DNA.

  • Data Analysis: Observe changes in the absorption spectra of the complex upon addition of DNA. Hypochromism (a decrease in absorbance) and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance are indicative of intercalative binding. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized metal complex

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 24-well plate or 96-well black plate) and allow them to adhere overnight. Treat the cells with the metal complex at the desired concentration for a specific time period.

  • Loading with DCFH-DA: Remove the medium, wash the cells with PBS, and then incubate them with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control cells to determine the increase in intracellular ROS levels.

Mandatory Visualizations

Signaling Pathway Diagram

anticancer_mechanism Potential Anticancer Mechanisms of this compound Complexes cluster_complex Metal Complex cluster_cell Cancer Cell Complex [2,2'-Bipyridine]-5-carboxylic acid Metal Complex Mitochondria Mitochondria Complex->Mitochondria Mitochondrial Accumulation DNA Nuclear DNA Complex->DNA DNA Groove Binding/Intercalation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Disruption of Electron Transport Chain Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Modulation Apoptosis Apoptosis DNA->Apoptosis DNA Damage Response ROS->Mitochondria Mitochondrial Damage PI3K_AKT PI3K/AKT/mTOR Pathway ROS->PI3K_AKT Inhibition PI3K_AKT->Apoptosis Inhibition of Pro-survival Signals Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis Execution of Cell Death

Caption: Anticancer mechanisms of bipyridine-based complexes.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Metal Complex Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity DNA_Binding DNA Binding Studies (UV-Vis, Fluorescence) Cytotoxicity->DNA_Binding If cytotoxic ROS_Detection ROS Detection (DCFH-DA) Cytotoxicity->ROS_Detection If cytotoxic Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) DNA_Binding->Mechanism ROS_Detection->Mechanism

Caption: Workflow for anticancer drug screening.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel metal-based anticancer agents. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the anticancer potential of these promising complexes. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted to advance their development as potential therapeutic agents.

References

Application Notes and Protocols for DNA and Protein Binding Studies of [2,2'-Bipyridine]-5-carboxylic acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interactions of metal complexes derived from [2,2'-Bipyridine]-5-carboxylic acid and its analogs with DNA and proteins. The methodologies outlined are fundamental for the evaluation of these compounds as potential therapeutic agents.

Introduction

Metal complexes containing bipyridine ligands, particularly those functionalized with carboxylic acid groups, are of significant interest in medicinal chemistry. The carboxylic acid moiety can influence the solubility, stability, and biological activity of the complexes, including their ability to interact with biomolecules like DNA and proteins. Understanding these interactions is crucial for the development of new anticancer and antimicrobial drugs. This document outlines the key experimental procedures used to characterize the binding of such complexes to DNA and proteins.

Data Presentation: Quantitative Analysis of Biomolecular Interactions

The following tables summarize the quantitative data from various studies on the interaction of [2,2'-Bipyridine]-carboxylic acid complexes with DNA and Bovine Serum Albumin (BSA), a common model protein.

Table 1: DNA Binding Parameters of [2,2'-Bipyridine]-carboxylic acid Complexes

ComplexLigandMetal IonBinding Constant (Kb) (M-1)Binding ModeReference
[RuCl2(bpy)(S-DMSO)2]2,2'-BipyridineRu(II)1.2 x 104Groove Binding[1][2]
[RuCl2(H2L1)(S-DMSO)2]2,2'-Bipyridine-4,4'-dicarboxylic acidRu(II)2.5 x 104Groove Binding[1][2]
[RuCl2(H2L2)(S-DMSO)2]2,2'-Bipyridine-5,5'-dicarboxylic acidRu(II)3.8 x 104Groove Binding[1][2]
[Pd(L1)Cl2·2H2O]2,2'-Bipyridyl-5,5'-dicarboxylic acidPd(II)3.78 x 103Electrostatic/Groove[3][4]
[Pt(L1)Cl2·2H2O]2,2'-Bipyridyl-5,5'-dicarboxylic acidPt(II)4.14 x 103Electrostatic/Groove[3][4]
[RuH(HL)(PPh3)2(CO)]2,2'-Bipyridine-5,5'-dicarboxylic acidRu(II)Not explicitly quantified, non-intercalativeNon-intercalative[5]
[RuH(HL)(AsPh3)2(CO)]2,2'-Bipyridine-5,5'-dicarboxylic acidRu(II)Not explicitly quantified, non-intercalativeNon-intercalative[5]

Table 2: Protein (BSA) Binding Parameters of [2,2'-Bipyridine]-carboxylic acid Complexes

ComplexLigandMetal IonQuenching MechanismBinding Constant (Ka) (M-1)Number of Binding Sites (n)Reference
[RuCl2(bpy)(S-DMSO)2]2,2'-BipyridineRu(II)Static1.8 x 105~1[1][2]
[RuCl2(H2L1)(S-DMSO)2]2,2'-Bipyridine-4,4'-dicarboxylic acidRu(II)Static2.9 x 105~1[1][2]
[RuCl2(H2L2)(S-DMSO)2]2,2'-Bipyridine-5,5'-dicarboxylic acidRu(II)Static4.2 x 105~1[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific complex and instrumentation.

Synthesis of this compound Complexes

The synthesis of these complexes typically involves the reaction of a metal precursor with the bipyridine-based ligand.[2][3]

Protocol: Synthesis of a Generic Ru(II)-Bipyridine Carboxylic Acid Complex

  • Precursor Synthesis : Prepare the metal precursor, for example, cis-[RuCl2(DMSO)4], according to established literature procedures.

  • Reaction Setup : Dissolve the [2,2'-bipyridine]-5,5'-dicarboxylic acid ligand in a suitable solvent such as methanol.

  • Complexation : Add the metal precursor to the ligand solution. The molar ratio will depend on the desired final complex.

  • Reflux : Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation : After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum.

  • Purification : Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

  • Characterization : Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, 1H NMR, and single-crystal X-ray diffraction if suitable crystals can be obtained.[2][3]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Ligand s2 Add Metal Precursor s1->s2 s3 Reflux Reaction Mixture s2->s3 s4 Isolate Crude Product s3->s4 s5 Purify Complex s4->s5 c1 Elemental Analysis s5->c1 Characterize c2 IR Spectroscopy s5->c2 Characterize c3 NMR Spectroscopy s5->c3 Characterize c4 X-ray Diffraction s5->c4 Characterize

Caption: Workflow for the synthesis and characterization of metal-bipyridine complexes.

DNA Binding Studies

A variety of biophysical techniques are employed to investigate the interaction of the synthesized complexes with DNA. Calf Thymus DNA (CT-DNA) is commonly used for these studies.

This technique is used to determine the binding mode and to calculate the intrinsic binding constant (Kb).[6][7]

Protocol:

  • Preparation : Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.2) and a stock solution of CT-DNA in the same buffer. The concentration of DNA can be determined from its absorbance at 260 nm using a molar extinction coefficient of 6600 M-1cm-1.

  • Titration : Keep the concentration of the metal complex constant while titrating with increasing concentrations of CT-DNA.

  • Measurement : Record the UV-Vis absorption spectrum after each addition of DNA, typically in the range of 200-800 nm.

  • Analysis : Monitor changes in the absorption spectrum of the complex. Hypochromism (decrease in absorbance) and bathochromic shift (red shift) in the π-π* transition bands of the ligand are indicative of intercalative binding.[7] Groove binding or electrostatic interactions usually result in smaller spectral changes. The intrinsic binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation.

Fluorescence spectroscopy provides insights into the binding mechanism, often through competitive binding studies with a fluorescent probe like ethidium bromide (EB).[8][9]

Protocol: Ethidium Bromide Displacement Assay

  • EB-DNA Adduct Formation : Prepare a solution of the EB-DNA adduct by incubating ethidium bromide with CT-DNA in a buffer solution.

  • Titration : Titrate the EB-DNA solution with increasing concentrations of the metal complex.

  • Measurement : Record the fluorescence emission spectrum (excitation typically around 520 nm, emission scan from 550 to 700 nm) after each addition of the complex.

  • Analysis : A decrease in the fluorescence intensity of the EB-DNA adduct suggests that the complex displaces EB from the DNA, which is indicative of an intercalative binding mode. The quenching can be analyzed using the Stern-Volmer equation to determine the quenching constant.

CD spectroscopy is a powerful technique to detect conformational changes in DNA upon binding of a ligand.[10][11][12][13][14]

Protocol:

  • Preparation : Prepare solutions of CT-DNA and the metal complex in a suitable buffer.

  • Measurement : Record the CD spectrum of DNA alone in the range of 200-400 nm. Then, record the CD spectra of DNA in the presence of increasing concentrations of the complex.

  • Analysis : The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm. Changes in the intensity and position of these bands upon addition of the complex indicate conformational changes in the DNA structure.[13] Significant changes can suggest intercalation, while smaller perturbations are often associated with groove binding.

Workflow for DNA Binding Assays

cluster_assays Biophysical Assays cluster_data Data Analysis start Synthesized Complex + CT-DNA uv UV-Vis Spectroscopy start->uv fs Fluorescence Spectroscopy (EB Displacement) start->fs cd Circular Dichroism start->cd uv_data Binding Constant (Kb) Binding Mode uv->uv_data fs_data Quenching Constant Intercalation Evidence fs->fs_data cd_data DNA Conformational Changes cd->cd_data end Elucidate Interaction Mechanism uv_data->end Overall Binding Profile fs_data->end Overall Binding Profile cd_data->end Overall Binding Profile

Caption: Experimental workflow for investigating DNA-complex interactions.

Protein Binding Studies

The interaction of the complexes with proteins is often studied using serum albumin (e.g., BSA or HSA) as a model protein. Tryptophan fluorescence quenching is a common method.[8][15]

Protocol: Tryptophan Fluorescence Quenching Assay

  • Preparation : Prepare a stock solution of BSA and the metal complex in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Titration : Keep the concentration of BSA constant and add increasing amounts of the complex solution.

  • Measurement : Excite the tryptophan residues of BSA at around 280 nm and record the emission spectrum from 300 to 500 nm after each addition of the complex.

  • Analysis : The quenching of the intrinsic fluorescence of tryptophan upon binding of the complex can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic). The binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression curve.

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a small molecule to a macromolecule.[16][17][18][19]

Protocol:

  • Structure Preparation : Obtain the 3D structure of the DNA (e.g., B-DNA from the Protein Data Bank, PDB) and the protein (e.g., BSA). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : Build the 3D structure of the metal complex and optimize its geometry using a suitable force field or quantum mechanical method.

  • Docking Simulation : Use a docking program (e.g., AutoDock, GOLD) to dock the complex into the binding site of the DNA or protein. The program will generate multiple possible binding poses.

  • Analysis : Analyze the docking results to identify the most favorable binding pose based on the scoring function. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the complex and the macromolecule. The binding energy can also be estimated.[18]

Logical Flow for Molecular Docking

cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis p1 Prepare Macromolecule Structure (DNA/Protein) d1 Define Binding Site p1->d1 p2 Prepare Ligand Structure (Metal Complex) p2->d1 d2 Run Docking Algorithm d1->d2 d3 Generate Binding Poses d2->d3 a1 Score and Rank Poses d3->a1 a2 Analyze Interactions a1->a2 a3 Predict Binding Mode & Affinity a2->a3 end Validate Binding Hypothesis a3->end Correlate with Experimental Data

Caption: Logical workflow for molecular docking studies of complex-biomolecule interactions.

Conclusion

The protocols and data presented here provide a framework for the systematic investigation of the DNA and protein binding properties of this compound complexes. A multi-technique approach, combining experimental and computational methods, is essential for a thorough understanding of the structure-activity relationships of these promising compounds. The insights gained from these studies are invaluable for the rational design of new metal-based drugs with improved efficacy and selectivity.

References

Application Notes and Protocols: [2,2'-Bipyridine]-5-carboxylic Acid Derivatives as Fluorescent Sensors for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [2,2'-Bipyridine]-5-carboxylic acid and its derivatives as fluorescent sensors for the detection of various metal ions. This document includes a summary of quantitative data for representative sensor molecules, detailed experimental protocols for their synthesis and application in metal ion detection, and diagrams illustrating the key signaling pathways and experimental workflows.

Introduction

This compound and its derivatives are a versatile class of compounds that have garnered significant interest in the field of chemical sensing. The bipyridine moiety serves as an excellent chelating agent for a variety of metal ions, while the carboxylic acid group and other substituents on the bipyridine rings can be modified to tune the sensor's selectivity, sensitivity, and photophysical properties. Upon coordination with a target metal ion, these molecules can exhibit a significant change in their fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the emission intensity, or a shift in the emission wavelength (ratiometric sensing). These changes form the basis of their application as fluorescent sensors for metal ions, which are crucial in various biological, environmental, and pharmaceutical contexts.

Quantitative Data Presentation

The following tables summarize the key quantitative data for representative fluorescent sensors based on [2,2'-bipyridine] derivatives for the detection of various metal ions.

Table 1: Performance of a Ruthenium-Nickel Metal-Organic Framework (Ru-Ni-BPY MOF) Incorporating [2,2'-Bipyridine]-5,5'-dicarboxylic Acid for Fe³⁺ Detection

ParameterValueReference
Target IonFe³⁺[1][2]
Linear Range (ECL)0.005 - 10 µM[1][2]
Linear Range (FL)0.078 - 10 µM[1][2]
Detection Limit (ECL)0.1 nM[1][2]
Detection Limit (FL)9.3 nM[1][2]
Quenching Rate (ECL)91.42%[1][2]
Quenching Rate (FL)91.31%[1][2]

ECL: Electrochemiluminescence, FL: Fluorescence

Table 2: Performance of 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile for Cd²⁺ Detection

ParameterValueReference
Target IonCd²⁺[1]
Detection Limit0.359 µM[1]
Binding Stoichiometry (Metal:Ligand)1:1[1]
Binding Constant (Kₐ)5.2 x 10⁴ M⁻¹[1]
Response Type"Turn-ON"[1]

Signaling Pathways and Mechanisms

The fluorescence response of this compound derivatives upon metal ion binding is governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved fluorescent sensors.

Chelation-Enhanced Fluorescence (CHEF)

In many "turn-on" fluorescent sensors, the free ligand has a low fluorescence quantum yield due to non-radiative decay processes such as photoinduced electron transfer (PET) or intramolecular rotation. Upon chelation to a metal ion, the molecule becomes more rigid and these non-radiative pathways are suppressed, leading to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism Free_Ligand Free Bipyridine Derivative (Low Fluorescence) Complex Metal-Ligand Complex (High Fluorescence) Free_Ligand->Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex

Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Fluorescence Quenching

Conversely, in "turn-off" sensors, the binding of a metal ion can lead to a decrease in fluorescence intensity. This can occur through several mechanisms, including energy transfer or electron transfer from the excited fluorophore to the metal ion, or through the formation of a non-emissive complex. Paramagnetic metal ions like Fe³⁺ and Cu²⁺ are particularly effective quenchers.[1][2]

Quenching_Mechanism Fluorophore Fluorescent Bipyridine Derivative (High Fluorescence) Quenched_Complex Non-Fluorescent Complex (Low/No Fluorescence) Fluorophore->Quenched_Complex Binding Quencher Quenching Metal Ion (e.g., Fe³⁺) Quencher->Quenched_Complex

Fluorescence Quenching Mechanism.

Experimental Protocols

The following are detailed protocols for the synthesis of a this compound derivative and its use in metal ion detection.

Synthesis of 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile

This protocol is adapted from the synthesis of similar 2,2'-bipyridine derivatives.

Materials:

  • Appropriate starting materials (e.g., a substituted 2-acetylpyridine and an N,N-dimethylformamide dimethyl acetal derivative)

  • Solvents (e.g., Dimethyl sulfoxide - DMSO)

  • Reagents for cyclization (e.g., a suitable base)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Step 1: Synthesis of the enaminone intermediate. Dissolve the substituted 2-acetylpyridine in a suitable solvent. Add N,N-dimethylformamide dimethyl acetal and heat the mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Step 2: Cyclization to form the bipyridine core. To the solution containing the enaminone intermediate, add a suitable cyanoacetamide derivative and a base (e.g., sodium ethoxide). Heat the reaction mixture to reflux for several hours until the reaction is complete as indicated by TLC.

  • Step 3: Work-up and purification. After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration and wash with water. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate), followed by recrystallization to obtain the pure 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile.

Synthesis_Workflow Start Starting Materials Step1 React with DMF-DMA (Reflux) Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Cyclization with Cyanoacetamide and Base (Reflux) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Step3 Purification (Column Chromatography, Recrystallization) Crude_Product->Step3 Final_Product Pure Sensor Molecule Step3->Final_Product

General Synthesis Workflow.
General Protocol for Metal Ion Detection using Fluorescence Titration

This protocol outlines the general procedure for evaluating the response of a fluorescent sensor to a specific metal ion.

Materials and Instruments:

  • Stock solution of the this compound derivative sensor (e.g., 1 mM in DMSO or a suitable solvent).

  • Stock solutions of various metal ions (e.g., 10 mM aqueous solutions of their nitrate or chloride salts).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • High-purity solvent for dilutions (e.g., deionized water, acetonitrile).

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute working solution of the sensor (e.g., 10 µM) in the chosen buffer solution.

  • Fluorescence Measurement of the Free Sensor: Transfer an aliquot of the sensor working solution to a quartz cuvette and record its fluorescence emission spectrum by exciting at the appropriate wavelength (λex).

  • Titration with Metal Ion: Add small aliquots of the stock solution of the target metal ion to the cuvette containing the sensor solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration. From this titration curve, determine the detection limit, binding stoichiometry (using a Job's plot), and binding constant (using the Benesi-Hildebrand equation).

Titration_Workflow Start Prepare Sensor and Metal Ion Stock Solutions Prepare_Sample Prepare Sensor Working Solution in Buffer Start->Prepare_Sample Measure_Blank Measure Fluorescence of Free Sensor Prepare_Sample->Measure_Blank Titrate Add Aliquots of Metal Ion Solution Measure_Blank->Titrate Measure_Sample Record Fluorescence Spectrum Titrate->Measure_Sample Measure_Sample->Titrate Analyze Plot Intensity vs. [Metal Ion] Measure_Sample->Analyze End Determine Sensing Parameters Analyze->End

Fluorescence Titration Workflow.

Conclusion

Derivatives of this compound represent a promising and adaptable platform for the development of selective and sensitive fluorescent sensors for a variety of metal ions. The ease with which their structure can be modified allows for the fine-tuning of their photophysical and metal-binding properties, making them valuable tools for researchers in chemistry, biology, and medicine. The protocols and data presented herein provide a foundation for the application of these sensors in quantitative analysis and for the design of new probes with enhanced capabilities.

References

Application Notes and Protocols for Electrochemical CO₂ Reduction using [2,2'-Bipyridine]-5-carboxylic acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the materials, methods, and data associated with the use of [2,2'-Bipyridine]-5-carboxylic acid-based polymers in the electrochemical reduction of carbon dioxide (CO₂). The protocols outlined below are intended to serve as a foundational resource for researchers in the fields of catalysis, materials science, and sustainable chemistry.

Introduction

The electrochemical reduction of CO₂ into value-added chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and developing a sustainable energy economy. Polymeric materials derived from this compound, often complexed with transition metals like Rhenium, have emerged as effective and robust catalysts for this transformation. These polymer-based catalysts offer advantages such as straightforward immobilization onto electrode surfaces and the potential for tunable catalytic activity through modification of the polymer backbone and metal center.

This document details the synthesis of these catalytic polymers, the preparation of polymer-modified electrodes, and the experimental procedures for evaluating their performance in CO₂ reduction.

Catalyst Synthesis

The synthesis of metal-coordinating polyamides using bipyridine dicarboxylic acid as a monomer can be achieved through two primary pathways. Both methods yield a polymer capable of coordinating with a metal center, such as Rhenium, to form the active catalyst.

Protocol 2.1: Synthesis of Rhenium-Coordinating Polyamide (Two-Step Pathway)

This pathway involves the initial synthesis of the polyamide followed by a post-polymerization metalation step.

Materials:

  • [2,2'-Bipyridine]-5,5'-dicarboxylic acid

  • 1,3-bis(aminomethyl)benzene (diamine monomer)

  • Lithium Chloride (LiCl)

  • Hexamethylphosphoramide (HMPA)

  • Pyridine

  • Triphenylphosphite (TPP)

  • Methanol

  • Re(CO)₅Cl

  • Ethanol

  • Water

Procedure:

  • Polyamide Synthesis:

    • Prepare a 4% LiCl solution in HMPA by dissolving 2 g of LiCl in 48 g of HMPA with gentle heating.[1]

    • In a 100 mL three-neck round-bottom flask, combine 0.245 g (1.0 mmol) of [2,2'-Bipyridine]-5,5'-dicarboxylic acid, 15 mL of the 4% LiCl/HMPA solution, 3 mL of pyridine, 0.5 mL of TPP, and 0.140 g (1.0 mmol) of 1,3-bis(aminomethyl)benzene.[1]

    • Equip the flask with a Dean-Stark trap and establish an inert nitrogen atmosphere.[1]

    • Heat the reaction mixture to 110-120°C with stirring for 24 to 90 hours.[1]

    • After cooling, precipitate the polymer by adding the reaction mixture to vigorously stirred methanol.

    • Collect the white, powdery precipitate by filtration, wash with methanol, and dry under vacuum.

  • Metalation:

    • In a 50 mL round-bottom flask, combine the synthesized polymer (e.g., 0.082 g, 0.22 mmol equivalent) and Re(CO)₅Cl (e.g., 0.079 g, 0.22 mmol) in 25 mL of a 1:1 (v/v) water:ethanol solution.

    • Heat the mixture at reflux with stirring for 7 hours. A color change from clear to yellow should be observed.

    • Remove the solvent under vacuum to obtain the rhenium-coordinated polymer. The product can be used without further purification.

Protocol 2.2: Synthesis of Rhenium-Coordinating Polyamide (One-Pot Pathway)

This method involves the formation of the Rhenium-bipyridine complex prior to polymerization.

Materials:

  • [2,2'-Bipyridine]-5,5'-dicarboxylic acid

  • Re(CO)₅Cl

  • 4% LiCl in HMPA solution

  • Pyridine

  • Triphenylphosphite (TPP)

  • 1,3-bis(aminomethyl)benzene

Procedure:

  • Rhenium Complex Formation:

    • In a 50 mL three-neck flask, dissolve 0.245 g (1.0 mmol) of [2,2'-Bipyridine]-5,5'-dicarboxylic acid in 15 mL of 4% LiCl in HMPA at 90°C with stirring.[1]

    • Add 0.363 g (1.0 mmol) of Re(CO)₅Cl to the solution and maintain the temperature at 90-95°C for 2 hours.[1]

  • Polymerization:

    • To the reaction mixture containing the rhenium complex, add 3 mL of pyridine, 0.5 mL of TPP, and 0.215 g (1.5 mmol) of 1,3-bis(aminomethyl)benzene.[1]

    • Fit the flask with a Dean-Stark trap, sparge with dry nitrogen, and maintain the temperature at 90-95°C for 24 hours.[1]

    • Isolate the product as described in Protocol 2.1.

Electrode Preparation

The synthesized polymer catalyst is deposited onto a conductive substrate to create the working electrode for electrochemical experiments.

Protocol 3.1: Drop-Casting of Polymer Film

Materials:

  • Rhenium-coordinating polyamide

  • Ethanol

  • Water

  • Graphitic carbon electrode (e.g., Highly Ordered Pyrolytic Graphite - HOPG)

  • Micropipette

Procedure:

  • Prepare a suspension of the rhenium-coordinating polymer in a 1:1 (v/v) water:ethanol solution (e.g., 6 mg of polymer in 1 mL of solvent).

  • Using a micropipette, carefully drop-cast a desired volume of the polymer suspension onto the surface of the graphitic carbon electrode.

  • Allow the solvent to evaporate completely at room temperature, or gently heat to expedite drying.

  • Store the prepared electrodes in a desiccator prior to use.

Electrochemical CO₂ Reduction

The performance of the polymer-modified electrodes is evaluated using cyclic voltammetry and controlled potential electrolysis.

Protocol 4.1: Cyclic Voltammetry (CV)

Purpose: To investigate the redox behavior of the catalyst and its catalytic activity towards CO₂ reduction.

Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: The prepared polymer-modified graphitic carbon electrode.

  • Reference Electrode: Ag/AgCl or a suitable non-aqueous reference electrode.

  • Counter Electrode: Platinum wire or mesh.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent (e.g., acetonitrile).

  • Gas: High-purity N₂ and CO₂.

Procedure:

  • Assemble the three-electrode cell with the polymer-modified working electrode, reference electrode, and counter electrode.

  • Fill the cell with the electrolyte solution.

  • Purge the electrolyte with N₂ gas for at least 15-20 minutes to remove any dissolved oxygen.

  • Record a cyclic voltammogram under the N₂ atmosphere by scanning the potential over a relevant range (e.g., from 0 V to -2.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

  • Next, purge the electrolyte with CO₂ gas for at least 20-30 minutes to ensure saturation.

  • Record a cyclic voltammogram under the CO₂ atmosphere using the same parameters.

  • An increase in the cathodic current in the presence of CO₂ compared to N₂ indicates catalytic activity for CO₂ reduction.

Protocol 4.2: Controlled Potential Electrolysis (CPE)

Purpose: To perform bulk electrolysis at a constant potential to generate and quantify the products of CO₂ reduction.

Experimental Setup:

  • Same as for Cyclic Voltammetry, but often with a larger working electrode and a gas-tight cell to collect gaseous products.

  • A potentiostat capable of maintaining a constant potential for an extended period.

Procedure:

  • Set up the electrochemical cell as for CV and saturate the electrolyte with CO₂.

  • Apply a constant potential to the working electrode, typically chosen based on the catalytic wave observed in the CV (e.g., -2.0 V vs. Ag/AgCl).

  • Monitor the current over time. The total charge passed (Q) is obtained by integrating the current over the duration of the electrolysis.

  • During electrolysis, the gaseous products in the headspace of the cell are periodically sampled and analyzed.

  • After electrolysis, the liquid phase of the electrolyte is collected for analysis of any soluble products.

Product Analysis and Quantification

Accurate quantification of the products is crucial for determining the efficiency of the catalyst.

Protocol 5.1: Analysis of Gaseous Products (CO and H₂)

Method: Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Thermal Conductivity Detector (TCD) for H₂ and a Flame Ionization Detector (FID) with a methanizer for CO.[2]

  • Packed columns suitable for separating permanent gases (e.g., Molsieve 5A or HayeSep D).[3]

Procedure:

  • Calibrate the GC with standard gas mixtures of known concentrations of CO and H₂.

  • During CPE, use a gas-tight syringe to withdraw a known volume of the headspace gas from the electrochemical cell at regular intervals.

  • Inject the gas sample into the GC and record the chromatogram.

  • Identify and quantify the peaks corresponding to CO and H₂ by comparing their retention times and peak areas to the calibration curves.

Protocol 5.2: Analysis of Liquid Products

Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and a Refractive Index Detector (RID) or a UV-Vis detector.[3]

Procedure:

  • Prepare standard solutions of expected liquid products (e.g., formate, acetate) in the electrolyte solution.

  • Generate a calibration curve for each product by injecting known concentrations into the HPLC.

  • After CPE, filter the electrolyte solution to remove any solid particles.

  • Inject a known volume of the electrolyte sample into the HPLC.

  • Identify and quantify the liquid products by comparing their retention times and peak areas to the calibration curves.

Data Presentation and Performance Metrics

The performance of the catalyst is typically evaluated based on the following metrics, which should be summarized in tables for clear comparison.

Faradaic Efficiency (FE): The percentage of the total charge passed that is used to generate a specific product.

Calculation: FEproduct (%) = (moles of product × n × F) / Qtotal × 100

Where:

  • moles of product: Determined from GC or HPLC analysis.

  • n: Number of electrons transferred to form one molecule of the product (e.g., n=2 for CO).

  • F: Faraday constant (96485 C/mol).

  • Qtotal: Total charge passed during electrolysis (in Coulombs).

Turnover Number (TON): The number of moles of product formed per mole of catalyst.

Turnover Frequency (TOF): The turnover number per unit time (s⁻¹).

Table 1: Performance Data for Electrochemical CO₂ Reduction
Catalyst SystemApplied Potential (V vs. ref)ProductFaradaic Efficiency (%)TONTOF (s⁻¹)Reference
Re-Polyamide-2.25 vs Fc⁺/₀CO99--[4]
Re(tBu-bpy)(CO)₃Cl on MWCNTs-1.2 vs Ag/AgClCO99--[4]
Rhenium Coordination Polyamide-CO8211,8653.3

Note: The data presented are examples from the literature and will vary depending on the specific experimental conditions.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Analysis cluster_analysis Product Analysis s1 Monomer Synthesis (this compound) s2 Polymerization s1->s2 s3 Metalation s2->s3 e1 Polymer Dissolution s3->e1 Catalyst e2 Drop-casting on Electrode e1->e2 e3 Drying e2->e3 c1 Cyclic Voltammetry e3->c1 Modified Electrode c2 Controlled Potential Electrolysis c1->c2 a1 Gas Chromatography (GC) c2->a1 Gaseous Products a2 High-Performance Liquid Chromatography (HPLC) c2->a2 Liquid Products

Caption: Overall experimental workflow from catalyst synthesis to product analysis.

Diagram 2: Catalytic Cycle for CO₂ Reduction

catalytic_cycle A [Re(bpy)(CO)₃]⁺ B [Re(bpy)(CO)₃]⁰ A->B + e⁻ C [Re(bpy)(CO)₃]⁻ B->C + e⁻ D [Re(bpy)(CO)₃(CO₂)]⁻ C->D + CO₂ E [Re(bpy)(CO)₃(COOH)] D->E + H⁺ F [Re(bpy)(CO)₃(CO)] + H₂O E->F + H⁺, + e⁻ F->A - CO

Caption: Proposed catalytic cycle for the electrochemical reduction of CO₂ by a Re(bpy) complex.

References

Application Notes and Protocols for Anode Materials in Lithium and Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of various anode materials in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). Detailed experimental protocols for the synthesis, characterization, and electrochemical testing of these materials are outlined to guide researchers in the field.

Introduction to Anode Materials

The anode is a critical component of lithium-ion and sodium-ion batteries, serving as the negative electrode where oxidation occurs during discharge and reduction occurs during charging. The choice of anode material significantly influences the battery's energy density, power density, cycle life, and safety. Research into novel anode materials is driven by the demand for higher-performing and more cost-effective energy storage solutions.

Key Performance Metrics of Anode Materials

The performance of anode materials is evaluated based on several key metrics:

  • Specific Capacity: The amount of charge a material can store per unit mass, typically measured in milliampere-hours per gram (mAh/g).

  • Coulombic Efficiency (CE): The ratio of the charge extracted from the anode during discharge to the charge inserted during the preceding charge. A high CE indicates good reversibility.

  • Cycling Stability: The ability of the anode to retain its capacity over repeated charge-discharge cycles.

  • Rate Capability: The performance of the anode at different charge and discharge rates (C-rates).

  • Voltage Plateau: The potential at which the electrochemical reaction occurs. A low voltage plateau is desirable for achieving a high cell voltage.

Anode Materials for Lithium-Ion Batteries (LIBs)

Graphite has been the dominant anode material in commercial LIBs due to its good cycling stability and low cost.[1] However, its theoretical specific capacity is limited to 372 mAh/g.[1] To meet the demands of next-generation applications like electric vehicles, researchers are actively exploring high-capacity alternatives, with silicon being a frontrunner.

Silicon-Based Anodes

Silicon is a promising anode material for LIBs owing to its remarkably high theoretical specific capacity of approximately 4200 mAh/g, which is more than ten times that of graphite.[1] This high capacity stems from its ability to alloy with a large number of lithium ions.[1] However, this alloying process is accompanied by a significant volume expansion of over 300%, which can lead to mechanical degradation of the electrode and rapid capacity fading.[2]

Strategies to Mitigate Volume Expansion:

  • Nanosizing: Reducing the particle size of silicon to the nanoscale can better accommodate the strain from volume changes.

  • Carbon Coating: Encapsulating silicon nanoparticles within a carbon shell can buffer the volume expansion and improve electrical conductivity.[2]

  • Composite Materials: Creating composites of silicon with other materials like graphite or carbon nanotubes helps to maintain the structural integrity of the electrode.

Anode Materials for Sodium-Ion Batteries (SIBs)

The development of high-performance anode materials is a key challenge for the commercialization of SIBs. Due to the larger ionic radius of Na+ compared to Li+, graphite is not a suitable anode material for SIBs as it exhibits very low capacity.[3] This has led to the exploration of other carbonaceous materials and alloying/conversion-type anodes.

Hard Carbon Anodes

Hard carbon is currently the most promising anode material for SIBs.[4] It possesses a disordered structure with a combination of graphitic regions and nanopores, which allows for sodium ion storage through both intercalation and adsorption mechanisms.[5] Hard carbons can deliver high reversible capacities and exhibit good cycling stability.[4][6]

Alloying and Conversion Anodes

Similar to LIBs, alloying and conversion-type materials are being investigated for SIBs to achieve higher specific capacities.

  • Tin (Sn)-based Anodes: Tin can alloy with sodium to form various NaxSn phases, delivering a high theoretical capacity.[7] However, it also suffers from large volume changes during sodiation/desodiation. Alloying tin with other elements like silicon has been shown to improve cycling stability.[8]

  • Antimony (Sb)-based Anodes: Antimony is another promising alloying anode for SIBs, offering a high theoretical capacity.[9] Nanostructuring and compositing with carbon are common strategies to enhance its performance.[9]

Data Presentation: Performance of Anode Materials

The following tables summarize the electrochemical performance of selected anode materials for LIBs and SIBs based on reported data. It is important to note that performance can vary significantly depending on the material synthesis method, electrode formulation, and testing conditions.

Table 1: Performance of Anode Materials in Lithium-Ion Batteries (LIBs)

Anode MaterialTheoretical Specific Capacity (mAh/g)Reversible Capacity (mAh/g)Initial Coulombic Efficiency (%)Cycling PerformanceReference(s)
Graphite372~350>90>1000 cycles[1]
Silicon (Si)42001000 - 300070 - 90Varies significantly with morphology and coating[1][10]
Si@V3O4@C-1061.1 @ 0.5 A/g99.3700 cycles[11]
Si Nanotube->1000->200 cycles[12]

Table 2: Performance of Anode Materials in Sodium-Ion Batteries (SIBs)

| Anode Material | Theoretical Specific Capacity (mAh/g) | Reversible Capacity (mAh/g) | Initial Coulombic Efficiency (%) | Cycling Performance | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Hard Carbon | ~300-500 | 346 @ 0.1C | 91 | 92% retention after 2500 cycles @ 1C |[6] | | Hard Carbon | - | 430.5 @ 30 mA/g | - | 97.5% retention after 200 cycles |[4][13] | | P-doped Hard Carbon | - | 293.5 @ 0.1 A/g | - | >2000 cycles @ 5 A/g |[14] | | Tin (Sn) | 847 | ~500 | - | Poor |[8] | | Sn-Si Multilayer | - | ~400 | - | 97% retention after 100 cycles |[8][15] | | Antimony-Carbon (Sb-C) Nanofibers | 660 | 631 @ 40 mA/g | - | 90% retention after 400 cycles @ 200 mA/g |[9] | | Copper Cobalt Tin Sulphide (CCTS) | - | 198.7 @ 0.1 A/g | >83 | 62% retention after 100 cycles |[16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development and evaluation of anode materials.

Synthesis of Anode Materials

Protocol 6.1.1: Synthesis of Hard Carbon from Biomass (e.g., Shaddock Peel)

  • Pre-treatment: Wash the shaddock peel thoroughly with deionized water and dry it in an oven at 80°C for 24 hours.

  • Pyrolysis: Place the dried peel in a tube furnace. Heat the furnace to a target temperature (e.g., 1000-1400°C) under an inert atmosphere (e.g., flowing argon) and hold for a specified time (e.g., 2 hours).[13]

  • Post-treatment: After pyrolysis, allow the furnace to cool down to room temperature naturally. The resulting black powder is the hard carbon material.

  • Characterization: Characterize the morphology, structure, and surface area of the synthesized hard carbon using techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Brunauer-Emmett-Teller (BET) analysis.[17][18]

Protocol 6.1.2: Synthesis of Silicon-Carbon (Si/C) Composite

  • Mixing: Disperse silicon nanoparticles and a carbon precursor (e.g., pitch or a polymer) in a suitable solvent through ultrasonication or ball milling to form a homogeneous suspension.[2]

  • Drying: Dry the mixture to remove the solvent, often through spray drying or simple evaporation.[2]

  • Carbonization: Heat the dried powder in a tube furnace under an inert atmosphere at a high temperature (e.g., 800-1000°C) to convert the carbon precursor into a conductive carbon matrix encapsulating the silicon nanoparticles.[2]

  • Characterization: Analyze the morphology and composition of the Si/C composite using SEM, Transmission Electron Microscopy (TEM), and XRD.[17][18]

Electrode Preparation and Cell Assembly

Protocol 6.2.1: Anode Slurry Preparation

  • Mixing: Prepare a slurry by mixing the active anode material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF for non-aqueous slurries, or carboxymethyl cellulose - CMC and styrene-butadiene rubber - SBR for aqueous slurries) in a specific weight ratio (e.g., 8:1:1).[19][20]

  • Solvent Addition: Add a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, or deionized water for CMC/SBR) and mix thoroughly using a planetary mixer or a magnetic stirrer until a homogeneous and viscous slurry is formed.[19][20]

Protocol 6.2.2: Electrode Coating and Drying

  • Coating: Cast the prepared slurry onto a copper foil current collector using a doctor blade to achieve a uniform thickness.[19]

  • Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent completely.[21]

  • Pressing and Punching: After drying, press the electrode to ensure good contact between the active material and the current collector. Then, punch out circular electrodes of a specific diameter (e.g., 12-15 mm) for coin cell assembly.[21]

Protocol 6.2.3: Coin Cell Assembly (CR2032)

This procedure should be performed in an argon-filled glovebox with low oxygen and moisture levels.

  • Preparation: Place the negative casing (anode can) on a flat surface.

  • Anode Placement: Place the prepared anode disc in the center of the can.

  • Separator: Place a separator (e.g., Celgard or glass fiber) on top of the anode.

  • Electrolyte: Add a few drops of the appropriate electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate for LIBs, or 1 M NaPF6 in a similar solvent for SIBs).

  • Counter Electrode: Place a lithium or sodium metal disc (for half-cell testing) or the prepared cathode on top of the wetted separator.

  • Spacer and Spring: Add a spacer and a spring on top of the counter electrode.

  • Casing and Crimping: Place the positive casing (cathode can) on top and crimp the coin cell using a crimping machine to ensure a proper seal.[21][22][23]

Electrochemical Characterization

Protocol 6.3.1: Cyclic Voltammetry (CV)

  • Setup: Connect the assembled coin cell to a potentiostat.

  • Parameters: Set the voltage window appropriate for the anode material being tested (e.g., 0.01-3.0 V vs. Li+/Li or Na+/Na). Set a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to observe the electrochemical reactions.

  • Procedure: Run the CV for several cycles to investigate the redox peaks corresponding to the alloying/de-alloying or intercalation/de-intercalation processes and the formation of the solid electrolyte interphase (SEI) layer.

Protocol 6.3.2: Galvanostatic Cycling with Potential Limitation (GCPL)

  • Setup: Connect the coin cell to a battery cycler.

  • Parameters: Set the desired C-rate for charging and discharging (e.g., C/10 for initial cycles, followed by higher rates to test rate capability). Define the voltage window for cycling.[24][25]

  • Procedure: Cycle the cell for a specified number of cycles (e.g., 100 or more) while recording the capacity, coulombic efficiency, and voltage profiles. This data is crucial for evaluating the cycling stability and performance of the anode material.

Protocol 6.3.3: Electrochemical Impedance Spectroscopy (EIS)

  • Setup: Connect the coin cell to a potentiostat with an EIS module.

  • Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge (e.g., fully charged or discharged).

  • Analysis: Analyze the resulting Nyquist plot to understand the charge transfer resistance, SEI layer resistance, and ion diffusion kinetics within the electrode.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of anode materials.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Physical Characterization cluster_fabrication Electrode Fabrication & Cell Assembly cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Performance Evaluation Precursor Precursor Selection Synthesis Synthesis Method (e.g., Pyrolysis, Ball Milling) Precursor->Synthesis PostProcessing Post-Processing (e.g., Washing, Drying) Synthesis->PostProcessing XRD XRD PostProcessing->XRD SEM_TEM SEM / TEM PostProcessing->SEM_TEM BET BET PostProcessing->BET Slurry Slurry Preparation PostProcessing->Slurry Coating Coating & Drying Slurry->Coating Assembly Coin Cell Assembly Coating->Assembly CV Cyclic Voltammetry Assembly->CV GCPL Galvanostatic Cycling Assembly->GCPL EIS EIS Assembly->EIS Performance Performance Metrics (Capacity, CE, Stability) CV->Performance GCPL->Performance EIS->Performance

Caption: Experimental workflow for anode material development.

Logical_Relationship cluster_properties Material Properties cluster_performance Electrochemical Performance Morphology Morphology (Particle Size, Porosity) Capacity Specific Capacity Morphology->Capacity Stability Cycling Stability Morphology->Stability Rate Rate Capability Morphology->Rate Structure Crystal Structure (Interlayer Spacing) Structure->Capacity Structure->Rate Composition Composition (Doping, Composites) Composition->Capacity Composition->Stability Efficiency Coulombic Efficiency Composition->Efficiency

Caption: Relationship between material properties and performance.

References

Application Notes and Protocols: Antioxidant Properties of Ferrous Complexes with [2,2'-Bipyridine]-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrous (Fe(II)) complexes are of significant interest in medicinal chemistry and drug development due to their redox properties and potential therapeutic applications. The ligand [2,2'-Bipyridine]-5-carboxylic acid provides a robust chelating framework for ferrous ions. The incorporation of a carboxylic acid group into the bipyridine moiety can enhance the antioxidant activity of the resulting metal complex. This enhancement is potentially due to the increased capacity for hydrogen atom donation and the ability to chelate other pro-oxidant metal ions. These complexes are being investigated for their ability to scavenge free radicals, which are implicated in a variety of pathological conditions, including inflammation, cardiovascular diseases, and cancer.

These application notes provide a summary of the potential antioxidant activities of such complexes and detailed protocols for their evaluation.

Summary of Antioxidant Activity

The antioxidant potential of metal complexes can be quantified by their ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following table summarizes the 50% inhibitory concentration (IC50) values for related ruthenium(II) complexes, which provide a benchmark for the potential efficacy of ferrous complexes with this compound. Lower IC50 values indicate higher antioxidant activity.

Antioxidant AssayComplex 1: [RuCl₂(bpy)(S-DMSO)₂] (µM)Complex 2: [RuCl₂(H₂L1)(S-DMSO)₂] (µM)Complex 3: [RuCl₂(H₂L2)(S-DMSO)₂] (µM)Standard: Vitamin C (µM)Standard: BHT (µM)
DPPH Radical Scavenging208.49 ± 5.1915.73 ± 0.459.44 ± 1.21147.6 ± 4.286.2 ± 1.8
Hydroxyl Radical Scavenging65.31 ± 0.8349.67 ± 0.6143.56 ± 0.15232.8 ± 1.9163.4 ± 0.7
Nitric Oxide Radical Scavenging78.29 ± 0.5463.28 ± 0.3456.38 ± 0.20215.8 ± 2.7154.3 ± 2.4
Superoxide Anion Radical Scavenging48.33 ± 0.2532.19 ± 0.1626.36 ± 0.38221.4 ± 1.2131.6 ± 1.5
Metal Chelating Activity (Fe²⁺)139.52 ± 0.53129.74 ± 0.93123.09 ± 0.72--

*Data is illustrative and based on ruthenium(II) complexes where bpy = 2,2'-bipyridine, H₂L1 = 2,2'-bipyridine-4,4'-dicarboxylic acid, and H₂L2 = 2,2'-bipyridine-5,5'-dicarboxylic acid.[1][2]

Experimental Workflow and Methodologies

The evaluation of the antioxidant properties of ferrous complexes with this compound typically involves a series of in vitro assays to assess their radical scavenging and metal-chelating capabilities. A general workflow is depicted below.

G General Experimental Workflow for Antioxidant Activity Assessment cluster_0 Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis Synthesis Synthesis of Ferrous Complex Characterization Characterization (e.g., FT-IR, UV-Vis, ESI-MS) Synthesis->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution DPPH DPPH Radical Scavenging Stock_Solution->DPPH ABTS ABTS Radical Scavenging Stock_Solution->ABTS Superoxide Superoxide Radical Scavenging Stock_Solution->Superoxide Hydroxyl Hydroxyl Radical Scavenging Stock_Solution->Hydroxyl Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance Superoxide->Absorbance Hydroxyl->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50

General workflow for assessing antioxidant activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ferrous complex with this compound

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of the ferrous complex in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay:

    • To a 96-well plate, add 50 µL of the test sample or standard at various concentrations.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of the solvent instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ferrous complex with this compound

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the ferrous complex and a series of dilutions as described for the DPPH assay.

  • Assay:

    • To a 96-well plate, add 20 µL of the test sample or standard at various concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, use 20 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against sample concentration.

Superoxide Radical (O₂⁻•) Scavenging Assay

Principle: This assay is based on the generation of superoxide radicals by a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which can be measured spectrophotometrically at 560 nm. The scavenging of superoxide radicals by an antioxidant prevents the formation of formazan.

Materials:

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • NBT (Nitroblue tetrazolium)

  • PMS (Phenazine methosulfate)

  • Tris-HCl buffer (e.g., 16 mM, pH 8.0)

  • Ferrous complex with this compound

  • Quercetin or other suitable standard

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of NADH, NBT, and PMS in Tris-HCl buffer.

  • Reaction Mixture: In a tube or well, prepare the reaction mixture containing Tris-HCl buffer, NBT solution, NADH solution, and the test sample at various concentrations.

  • Initiation of Reaction: Add PMS solution to the reaction mixture to initiate the generation of superoxide radicals.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

Hypothetical Antioxidant Signaling Pathway

While specific signaling pathways for ferrous complexes of this compound have not been elucidated, a plausible mechanism involves the direct scavenging of reactive oxygen species (ROS), thereby preventing downstream cellular damage. The following diagram illustrates a hypothetical pathway where the ferrous complex mitigates oxidative stress.

G Hypothetical Mechanism of Oxidative Stress Mitigation cluster_0 Oxidative Stress Inducers cluster_1 Reactive Oxygen Species (ROS) cluster_2 Cellular Damage cluster_3 Intervention Metabolism Cellular Metabolism ROS O₂⁻•, •OH, H₂O₂ Metabolism->ROS Toxins Environmental Toxins Toxins->ROS Inflammation Inflammation Inflammation->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis Ferrous_Complex Ferrous Complex with This compound Ferrous_Complex->ROS Scavenges

Hypothetical mitigation of oxidative stress.

References

Troubleshooting & Optimization

How to dissolve [2,2'-Bipyridine]-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of [2,2'-Bipyridine]-5-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound in many neutral organic solvents stems from its molecular structure. The carboxylic acid group can form strong intermolecular hydrogen bonds, creating a stable, high-lattice-energy crystalline structure that is difficult for solvent molecules to break down. Additionally, the molecule can exist as a zwitterion, where the acidic proton from the carboxylic acid transfers to one of the basic nitrogen atoms on the pyridine rings. This charge separation further reduces its solubility in non-polar or moderately polar organic solvents.[1]

Q2: What is the most effective way to dissolve this compound for organic reactions?

A2: The most reliable method to dissolve this compound is to convert it into its carboxylate salt by adding a base. This deprotonates the carboxylic acid, breaking the intermolecular hydrogen bonds and forming a more soluble salt. For organic applications, a tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used.[1][2]

Q3: Are there any quantitative solubility data available for this compound?

A3: Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for the related compound, 2,2'-Bipyridine-5,5'-dicarboxylic acid, can provide a useful estimate. It is reported to have a solubility of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2). It is also described as being slightly soluble in DMSO.

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, heating can increase the solubility of this compound. Using "hot DMF" is a commonly cited method to aid dissolution.[1][2] However, be aware that the compound may precipitate out of solution upon cooling.[1] It is important to be mindful of the solvent's boiling point and the compound's thermal stability.

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution for use in organic reactions, it is recommended to suspend the compound in your desired solvent (e.g., DMF, DMSO) and then add a suitable organic base like triethylamine dropwise until the solid dissolves. For aqueous applications, a common procedure is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
The compound is not dissolving in the chosen organic solvent (e.g., DMF, DMSO, acetonitrile). - Strong intermolecular hydrogen bonding.- Crystalline lattice energy.- Zwitterion formation.1. Add a Base: Introduce an organic base such as triethylamine (TEA) or DIPEA to form a more soluble salt. 2. Apply Heat: Gently warm the mixture while stirring. Be cautious of the solvent's boiling point. 3. Use a Co-solvent: Dissolve in a small amount of DMSO first, then dilute with the desired solvent.[1]
The compound dissolves upon heating but precipitates upon cooling. The solution is supersaturated at room temperature.1. Use the Solution Warm: If the experimental conditions permit, maintain the solution at an elevated temperature. 2. Form a Salt: Add a base to form the carboxylate salt, which is likely to be more soluble at room temperature.[1] 3. Re-evaluate Concentration: The desired concentration may be above the solubility limit. Try preparing a more dilute solution.
After adding a base, the solution remains hazy or a precipitate forms. - Insufficient Base: The carboxylic acid is only partially deprotonated. - Insoluble Salt Formation: The counterion of the base may form an insoluble salt with the compound in the chosen solvent.1. Add More Base: Ensure at least a stoichiometric equivalent of the base is added. 2. Change the Base: Try a different organic base. For instance, if a triethylammonium salt is not soluble, a tetrabutylammonium salt (from tetrabutylammonium hydroxide) might be more soluble in organic solvents.[1]

Quantitative Solubility Data

CompoundSolvent SystemSolubility (approx.)
2,2'-Bipyridine-5,5'-dicarboxylic acid1:3 DMSO:PBS (pH 7.2)0.25 mg/mL
2,2'-Bipyridine-5,5'-dicarboxylic acidDMSOSlightly soluble
2,2'-Bipyridine-4,4'-dicarboxylic acidCommon organic solventsSoluble[3]
2,2'-Bipyridine-5,5'-dicarboxylic acidWaterSparingly soluble[4]

Experimental Protocols

Protocol 1: Dissolution in an Organic Solvent using a Base

This protocol is suitable for preparing a solution of this compound for use in organic synthesis.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Organic base (e.g., triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Glass vial or flask

Procedure:

  • Weigh the desired amount of this compound and add it to the reaction vessel.

  • Add the desired volume of the organic solvent. The compound will likely form a suspension.

  • While stirring, add the organic base dropwise to the suspension.

  • Continue stirring at room temperature until the solid is completely dissolved. Gentle heating can be applied to expedite dissolution.

  • The resulting solution contains the salt of this compound and is ready for use in your reaction. Note that the presence of the base and its conjugate acid may influence your subsequent reaction steps.

Protocol 2: Preparation of a Solution for Aqueous Applications

This protocol is designed for preparing a solution of this compound for use in aqueous systems.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 1 mg of the compound in 1 mL of DMSO.

  • In a separate container, place the desired volume of the aqueous buffer.

  • While vigorously stirring or vortexing the aqueous buffer, slowly add the DMSO stock solution to the buffer to achieve the final desired concentration.

  • Ensure that the final concentration does not exceed the solubility limit in the mixed solvent system.

Visualizations

Dissolution_Workflow cluster_start Start cluster_solvent Solvent Addition cluster_dissolution Dissolution Attempts cluster_troubleshooting Troubleshooting cluster_end End start This compound (Solid) solvent Add Organic Solvent (e.g., DMF, DMSO) start->solvent stir Stir at Room Temperature solvent->stir dissolved Dissolved? stir->dissolved add_base Add Organic Base (e.g., TEA, DIPEA) dissolved->add_base No solution Homogeneous Solution dissolved->solution Yes heat Apply Gentle Heat heat->stir add_base->stir add_base->heat

Caption: Workflow for dissolving this compound.

Signaling_Pathway cluster_problem Problem cluster_cause Underlying Causes cluster_solution Solutions cluster_result Result insoluble This compound (Insoluble) h_bonding Intermolecular Hydrogen Bonding insoluble->h_bonding zwitterion Zwitterion Formation insoluble->zwitterion lattice High Crystal Lattice Energy insoluble->lattice deprotonation Deprotonation (Base Addition) h_bonding->deprotonation zwitterion->deprotonation heating Increased Kinetic Energy (Heating) lattice->heating soluble_salt Soluble Carboxylate Salt deprotonation->soluble_salt overcome_lattice Overcome Lattice Energy heating->overcome_lattice

Caption: Logical relationship between solubility issues and solutions.

References

Navigating Solubility Challenges with [2,2'-Bipyridine]-5-carboxylic acid in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving the desired concentration of [2,2'-Bipyridine]-5-carboxylic acid in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is a critical step for successful experimentation. This technical support guide provides practical troubleshooting advice and frequently asked questions to address common solubility challenges. While direct quantitative solubility data for this compound is limited, the information presented here is based on established principles for carboxylic acids and data from the closely related and structurally similar compound, [2,2'-Bipyridine]-5,5'-dicarboxylic acid.

Troubleshooting Guide

Researchers may encounter several issues when attempting to dissolve this compound. This guide offers a systematic approach to overcoming these challenges.

Problem 1: The compound is not dissolving in neat DMSO or DMF.

  • Cause: this compound, much like its dicarboxylic analogue, likely has inherently low solubility in neutral organic solvents. This is due to strong intermolecular hydrogen bonding from the carboxylic acid group and the crystalline structure of the solid.

  • Solution 1: Deprotonation to Form a Soluble Salt. The most effective method to significantly enhance solubility is to deprotonate the carboxylic acid group with a base. This creates a salt which is considerably more soluble in polar aprotic solvents like DMSO and DMF.

    • Recommendation: Add a slight excess of a suitable organic base, such as triethylamine (TEA), dropwise to a suspension of the compound in DMSO or DMF while stirring.

  • Solution 2: Heating. Applying heat can provide the energy needed to overcome the crystal lattice energy, thereby increasing the rate and extent of dissolution.

    • Recommendation: Gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the potential for thermal degradation of the compound.

  • Solution 3: Co-solvency. The use of a co-solvent can alter the polarity of the solvent system and improve solubility.

    • Recommendation: A common strategy is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous buffer. For purely organic applications, exploring mixtures of DMSO or DMF with other compatible organic solvents may be beneficial.

Problem 2: The compound dissolves upon heating but precipitates upon cooling.

  • Cause: A supersaturated solution was formed at an elevated temperature. As the solution cools, the solubility limit decreases, leading to precipitation of the excess solute.

  • Solution 1: Maintain Elevated Temperature. If the experimental setup allows, maintaining the solution at a higher temperature can keep the compound dissolved.

  • Solution 2: Form a Salt. If not already done, the addition of a base to form the corresponding salt will likely increase its solubility at room temperature and prevent precipitation.

  • Solution 3: Adjust Concentration. It may be necessary to work with a lower concentration of the compound that remains soluble at room temperature.

Problem 3: The solution remains hazy or a precipitate forms even after adding a base.

  • Cause 1: Insufficient Base. An inadequate amount of base may only partially deprotonate the carboxylic acid, resulting in a mixture of the insoluble acid and the more soluble salt.

    • Recommendation: Ensure at least a stoichiometric equivalent of the base is added. A slight excess is often recommended.

  • Cause 2: Insoluble Impurities. The starting material may contain impurities that are not soluble in the solvent system.

    • Recommendation: If insoluble particles are observed, they can be removed by filtration after the desired compound has been dissolved.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in DMSO and DMF?

A: The limited solubility is likely due to the strong intermolecular hydrogen bonds formed by the carboxylic acid groups and the energy required to break down the crystal lattice of the solid compound.

Q2: What is the most reliable method to dissolve this compound for organic reactions?

A: The most dependable approach is to convert it into its carboxylate salt by adding a base. For instance, adding triethylamine to a suspension in DMF or DMSO effectively deprotonates the carboxylic acid, disrupting the intermolecular hydrogen bonding and forming a more soluble salt.[1]

Q3: Is there any quantitative solubility data available for this compound?

Q4: Can I dissolve this compound in aqueous solutions?

A: It is expected to have very low solubility in neutral aqueous solutions. However, its solubility can be significantly increased by adding a base (e.g., sodium hydroxide) to form the water-soluble carboxylate salt.

Q5: What is the recommended procedure for preparing a stock solution?

A: For applications in organic synthesis, suspend the solid in the desired solvent (DMSO or DMF) and then add a base like triethylamine to facilitate dissolution. For aqueous applications, a common procedure is to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution with the desired aqueous buffer.

Data Presentation

Table 1: Qualitative Solubility and Improvement Strategies

SolventQualitative Solubility (as acid)Improvement MethodResulting Species
DMSOLowDeprotonation (e.g., with TEA)Carboxylate Salt
HeatingIncreased dissolution
DMFLowDeprotonation (e.g., with TEA)Carboxylate Salt
HeatingIncreased dissolution

Table 2: Quantitative Solubility of a Related Compound

CompoundSolvent SystemSolubility
[2,2'-Bipyridine]-5,5'-dicarboxylic acid1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL

Experimental Protocols

Protocol 1: Dissolution in an Organic Solvent using a Base

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the required volume of DMSO or DMF. The compound will likely form a suspension.

  • Base Addition: While stirring, add a slight molar excess of triethylamine dropwise.

  • Dissolution: Continue stirring at room temperature. Gentle warming can be applied to expedite dissolution. The resulting solution will contain the triethylammonium salt of the compound.

Protocol 2: Preparation of an Aqueous Solution via a DMSO Stock

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in pure DMSO. For example, dissolve 1 mg of the compound in 1 mL of DMSO.

  • Dilution: In a separate container, have the desired aqueous buffer (e.g., PBS, pH 7.2) ready.

  • Final Preparation: While vigorously stirring the aqueous buffer, slowly add the DMSO stock solution to the buffer to reach the final desired concentration. Note that the final concentration should not exceed the solubility limit in the mixed solvent system.

Visualizations

experimental_workflow cluster_organic Organic Solvent Dissolution cluster_aqueous Aqueous Solution Preparation weigh Weigh Compound add_solvent Add DMSO or DMF weigh->add_solvent add_base Add Triethylamine add_solvent->add_base stir_heat Stir (Gentle Heat) add_base->stir_heat solution_org Homogeneous Solution (Carboxylate Salt) stir_heat->solution_org dissolve_dmso Dissolve in minimal DMSO add_stock Add DMSO stock to buffer dissolve_dmso->add_stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock solution_aq Final Aqueous Solution add_stock->solution_aq

Caption: Experimental workflows for dissolving this compound.

troubleshooting_logic start Incomplete Dissolution check_base Was a base added? start->check_base add_base Add Base (e.g., TEA) check_base->add_base No check_heat Was heat applied? check_base->check_heat Yes success Solubility Achieved add_base->success apply_heat Apply Gentle Heat check_heat->apply_heat No check_conc Is concentration too high? check_heat->check_conc Yes apply_heat->success lower_conc Lower Concentration check_conc->lower_conc Yes check_conc->success No lower_conc->success

Caption: Troubleshooting logic for solubility issues.

References

Purification protocol for crude [2,2'-Bipyridine]-5-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude [2,2'-Bipyridine]-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshoot common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to purify by standard recrystallization?

A1: The primary challenge lies in its poor solubility in many common organic solvents and water. The molecule possesses both a polar carboxylic acid group and a relatively nonpolar bipyridine backbone, making it difficult to find a single solvent that provides high solubility at elevated temperatures and low solubility at room temperature.

Q2: What are the most promising solvent systems for the recrystallization of this compound?

A2: Due to its limited solubility, a single solvent recrystallization is often difficult. A solvent/anti-solvent system is generally more effective. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used as the primary solvent to dissolve the compound at an elevated temperature, followed by the addition of water as an anti-solvent to induce crystallization. Additionally, an acid-base purification method is highly effective for this type of compound.

Q3: My compound "oils out" instead of forming crystals. What causes this and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound, or if the rate of cooling is too rapid. To prevent this, you can try reheating the solution and adding more of the primary solvent, allowing the solution to cool more slowly, or using a different solvent system.

Q4: I am experiencing very low recovery of my purified product. What are the likely causes?

A4: Low recovery can be due to several factors: using too much solvent, washing the collected crystals with a solvent in which the product has some solubility, or premature crystallization during a hot filtration step. To improve recovery, use the minimum amount of hot solvent necessary for dissolution, wash the crystals with a minimal amount of ice-cold anti-solvent, and ensure your filtration apparatus is pre-heated if performing a hot filtration.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not polar enough to dissolve the compound.Switch to a more polar solvent like DMF or DMSO. Consider the acid-base purification method.
No crystals form upon cooling. The solution is not sufficiently saturated, or crystallization kinetics are slow.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, reduce the volume of the solvent by evaporation and cool again.
The purified crystals are colored. Colored impurities are present and were not removed during recrystallization.Perform a hot filtration after dissolving the crude product. If the color persists, consider treating the hot solution with activated charcoal before filtration.
The melting point of the purified product is broad or lower than the literature value. The product is still impure or contains residual solvent.The compound may require a second recrystallization. Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.

Experimental Protocols

Two primary methods are recommended for the purification of crude this compound. It is advisable to first perform small-scale solubility tests to determine the optimal solvent system for your specific crude material.

Method 1: Solvent/Anti-Solvent Recrystallization

This method is suitable for removing impurities with different solubility profiles from the target compound.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of DMF or DMSO to the flask to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes persistently turbid.

  • Re-heat the mixture gently until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water, followed by a small amount of a volatile solvent like ethanol to aid in drying.

  • Dry the purified crystals in a vacuum oven.

Method 2: Acid-Base Purification

This method is particularly effective for separating the acidic target compound from neutral or basic impurities.[1][2][3]

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in a beaker with a magnetic stir bar.

  • Slowly add the 1 M NaOH solution while stirring until the solid completely dissolves, forming the sodium salt of the carboxylic acid.

  • If any solid impurities remain, filter the solution to obtain a clear filtrate.

  • With vigorous stirring, slowly add 1 M HCl to the filtrate. The this compound will precipitate out as a solid as the solution becomes acidic.

  • Continue adding HCl until the solution reaches a pH of 2-3 to ensure complete precipitation.

  • Stir the suspension for approximately 30 minutes to allow for crystal growth.

  • Collect the purified product by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with deionized water to remove any residual salts.

  • Dry the purified this compound in a vacuum oven.

Data Presentation

Solvent Selection for Recrystallization
SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
Water HighPoorGoodThe compound is sparingly soluble in water.[4]
Ethanol/Methanol HighPoor to ModerateModerateMay require a large volume to dissolve the compound even when hot.
Acetone MediumPoorGoodGenerally not a good primary solvent for this compound.
Ethyl Acetate MediumPoorGoodUnlikely to dissolve the compound sufficiently.
Dichloromethane LowPoorExcellentGood for washing the final product if needed.
Hexane LowPoorExcellentGood for washing the final product.
DMF/DMSO HighGoodPoorGood primary solvents due to their high polarity and ability to dissolve the compound.

Visualizations

Caption: Troubleshooting workflow for common recrystallization issues.

G start Start: Crude This compound dissolve_base Dissolve in 1 M NaOH (aq) start->dissolve_base filter_insoluble Filter Insoluble Impurities (if present) dissolve_base->filter_insoluble precipitate_acid Precipitate with 1 M HCl (aq) to pH 2-3 filter_insoluble->precipitate_acid collect_crystals Collect Crystals by Vacuum Filtration precipitate_acid->collect_crystals wash_crystals Wash Crystals with Deionized Water collect_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end End: Pure Product dry_crystals->end

Caption: Experimental workflow for acid-base purification.

References

Technical Support Center: 5,5'-Dicarboxy-2,2'-bipyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the acid-base purification of 5,5'-dicarboxy-2,2'-bipyridine.

Troubleshooting Guide

Q1: The crude 5,5'-dicarboxy-2,2'-bipyridine is not dissolving in the basic solution.

A1:

  • Insufficient Base: The carboxylic acid groups require deprotonation to form the soluble salt. Ensure you are using a sufficient molar excess of the base (e.g., NaOH). The pH of the solution should be distinctly basic.

  • Low-Quality Base: Verify the concentration and purity of your basic solution. A degraded or lower-than-expected concentration of the base will result in incomplete deprotonation and dissolution.

  • Temperature: While the salt form is significantly more soluble, gentle warming of the solution can aid in the dissolution of larger quantities of the crude material.

  • Insoluble Impurities: Your crude product may contain a significant amount of base-insoluble impurities. If a portion of the material dissolves, leaving behind a solid, proceed to the filtration step to remove these impurities.[1]

Q2: After adding acid, no precipitate or very little precipitate is forming.

A2:

  • Incorrect pH: The protonated form of 5,5'-dicarboxy-2,2'-bipyridine is what precipitates out of the aqueous solution. Ensure that the solution has been acidified to a pH of 2-3 to facilitate complete precipitation.[1] Use a pH meter or pH paper to verify the acidity.

  • Insufficient Concentration: If the initial concentration of your dissolved product was very low, the precipitate may be fine and difficult to see. Allow the solution to stand for a longer period, possibly in a cold bath, to encourage crystal growth.

  • Excessive Acid: While unlikely to be the primary issue for precipitation, adding a vast excess of highly concentrated acid could potentially lead to the formation of soluble protonated species. Ensure you are adding the acid dropwise and monitoring the pH.

Q3: The final product is off-white or colored, not a fine white solid.

A3:

  • Incomplete Removal of Impurities: The initial crude material may contain colored impurities that are soluble in both acidic and basic conditions. In this case, an acid-base purification alone may not be sufficient. Consider a pre-purification step, such as activated carbon treatment of the basic solution before acidification, or an alternative purification method like mixed-solvent recrystallization.[1]

  • Degradation: Although 2,2'-bipyridine derivatives are generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to some degradation. Minimize the time the product spends in a strongly basic or acidic solution.

Q4: The yield of the purified product is very low.

A4:

  • Incomplete Precipitation: As mentioned in Q2, ensure the pH is low enough (2-3) for complete precipitation.[1]

  • Losses During Transfers: Be mindful of material losses during filtration and washing steps. Ensure all the precipitate is transferred from the beaker to the funnel.

  • Premature Precipitation: If the acid is added too quickly, it can trap impurities within the precipitate. Slow, dropwise addition of the acid while vigorously stirring is recommended to form purer crystals.[1]

Frequently Asked Questions (FAQs)

Q5: Why is 5,5'-dicarboxy-2,2'-bipyridine so difficult to dissolve in common organic solvents?

A5: 5,5'-dicarboxy-2,2'-bipyridine has a rigid, crystalline structure with strong intermolecular hydrogen bonding between the carboxylic acid groups.[2] This makes it sparingly soluble in many common organic solvents and water.[3][4]

Q6: What is the principle behind the acid-base purification method?

A6: This method leverages the acidic nature of the carboxylic acid groups on the molecule. By adding a base, the acidic protons are removed, forming a carboxylate salt. This salt is ionic and significantly more soluble in aqueous solutions than the neutral molecule.[5] After filtering out any base-insoluble impurities, the addition of an acid reprotonates the carboxylate groups, causing the neutral, less soluble 5,5'-dicarboxy-2,2'-bipyridine to precipitate out, leaving acid-soluble impurities behind.[1]

Q7: What are some common impurities found in crude 5,5'-dicarboxy-2,2'-bipyridine?

A7: Common impurities can include unreacted starting materials from the synthesis, such as 5,5'-dimethyl-2,2'-bipyridine, partially oxidized intermediates, and inorganic salts from the workup procedure.[1][6]

Q8: Can I use a different base or acid for this purification?

A8: Yes, other bases like potassium hydroxide (KOH) can be used to deprotonate the carboxylic acids. Similarly, other strong acids like sulfuric acid (H₂SO₄) can be used for precipitation. However, it is important to choose a base and acid that will form salts that are soluble in the reaction medium to avoid co-precipitation with your product. Hydrochloric acid is commonly used as the resulting sodium chloride is highly soluble in water.[1]

Data Presentation

As specific quantitative data for the purification of 5,5'-dicarboxy-2,2'-bipyridine can vary depending on the purity of the starting material and the precise experimental conditions, the following table is provided for researchers to document their own results.

ParameterBefore PurificationAfter Purification
Appearance Off-white to tan solidFine white solid
Mass (g)
Purity (%)
Yield (%) N/A
Melting Point (°C) >360 °C[6]
Solubility Sparingly soluble in water and most organic solvents[4]Sparingly soluble in water and most organic solvents

Experimental Protocol: Acid-Base Purification

Materials:

  • Crude 5,5'-dicarboxy-2,2'-bipyridine

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)[1]

  • Deionized water

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution in Base: Place the crude 5,5'-dicarboxy-2,2'-bipyridine in a beaker with a magnetic stir bar. While stirring, slowly add the aqueous NaOH solution until the solid completely dissolves. The formation of the sodium salt of the dicarboxylic acid significantly increases its aqueous solubility.[1]

  • Filtration of Impurities: If any solid impurities remain undissolved, filter the solution by gravity or vacuum filtration to obtain a clear filtrate. These are base-insoluble impurities.[1]

  • Reprecipitation: With vigorous stirring, slowly add the aqueous HCl solution to the filtrate. A fine white solid of 5,5'-dicarboxy-2,2'-bipyridine will begin to precipitate as the solution becomes acidic.[1]

  • pH Adjustment: Continue adding the acid dropwise until the solution reaches a pH of 2-3 to ensure complete precipitation of the product. Verify the pH using a pH meter or pH paper.[1]

  • Digestion: Continue to stir the suspension gently for approximately 30 minutes. This "digestion" period allows for the growth of larger crystals, which improves their filterability.[1]

  • Isolation: Collect the purified product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts, such as NaCl.[1]

  • Drying: Dry the purified 5,5'-dicarboxy-2,2'-bipyridine in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[1]

Experimental Workflow Diagram

AcidBasePurification Crude Crude Product Dissolve Dissolve in Aqueous NaOH Crude->Dissolve Solution Soluble Sodium Salt + Base-Insoluble Impurities Dissolve->Solution Filter Filter Solution->Filter Filtrate Clear Filtrate (Sodium Salt) Filter->Filtrate Liquid Insoluble Base-Insoluble Impurities (Waste) Filter->Insoluble Solid Precipitate Add HCl to pH 2-3 Filtrate->Precipitate Suspension Suspension of Purified Product Precipitate->Suspension Isolate Vacuum Filter & Wash Suspension->Isolate PureProduct Pure Product Isolate->PureProduct Solid Soluble Acid-Soluble Impurities (Waste) Isolate->Soluble Liquid Dry Dry in Vacuum Oven PureProduct->Dry FinalProduct Final Purified Product Dry->FinalProduct

Caption: Workflow for the acid-base purification of 5,5'-dicarboxy-2,2'-bipyridine.

References

Stability of [2,2'-Bipyridine]-5-carboxylic acid in aqueous solutions at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability of [2,2'-Bipyridine]-5-carboxylic acid in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions? A1: The this compound molecule is generally robust due to the stable bipyridine core.[1] However, long-term storage of aqueous solutions is not recommended as gradual degradation can occur, particularly under harsh pH conditions, elevated temperatures, or exposure to light.[1] For best results and to ensure the integrity of your experiments, it is highly advisable to prepare aqueous solutions fresh for each use. Some suppliers suggest not storing aqueous solutions for more than a single day.

Q2: How does pH affect the solubility and stability of the compound? A2: The pH of the aqueous solution is a critical factor influencing both the solubility and stability of this compound. Its structure contains both basic pyridine nitrogens and an acidic carboxylic acid group, making its properties highly pH-dependent.[1]

  • Acidic pH (below ~2): The pyridine nitrogens become protonated, leading to a cationic species with increased solubility in acidic media.[1]

  • Neutral pH (approx. 4-6): The molecule is likely to exist in a zwitterionic or neutral form, which typically results in very low aqueous solubility.[1]

  • Basic pH (above ~7): The carboxylic acid group is deprotonated, forming a carboxylate salt that is significantly more soluble in aqueous solutions.[1][2]

While solubility is enhanced at acidic and basic pH, prolonged exposure to extreme pH values may accelerate degradation.[1]

Q3: My compound is precipitating out of my neutral buffer. What should I do? A3: This is a common issue due to the low solubility of the compound at neutral pH.[1] To overcome this, you can first dissolve the compound in a minimal amount of a compatible organic solvent, such as DMSO, before diluting it with the aqueous buffer of your choice. Alternatively, adjusting the pH to be either acidic or basic can increase solubility.[1][2]

Q4: I'm observing changes in the UV-Vis spectrum of my solution over time. Is the compound degrading? A4: Changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance, can be indicative of chemical degradation.[1] The bipyridine core is photoactive, and photodegradation is possible with prolonged exposure to light.[1] It is recommended to protect solutions from light, especially during long experiments. Consider performing control experiments (e.g., incubating in the dark) to determine if the degradation is light-induced.

Stability Profile

The following table summarizes the expected stability of this compound under various conditions based on the general behavior of bipyridine and carboxylic acid functionalities. Quantitative data like half-life (t½) should be determined empirically using the protocol outlined below.

ConditionpH RangeExpected StabilityPotential Degradation Pathways
Strongly Acidic 1 - 3Generally StableHydrolysis (accelerated at high temp.)
Weakly Acidic 4 - 6StableMinimal degradation expected.
Neutral 7StableMinimal degradation expected.
Basic 8 - 13Generally StableExtreme basic conditions and heat may promote slow degradation.[1]
Light Exposure N/AModeratePhotodegradation is possible with prolonged exposure.[1]
Elevated Temp. N/AModerateMay accelerate degradation, especially at extreme pH values.[1]
Oxidative Stress N/AModerateThe bipyridine ring can be susceptible to oxidation.[1]

Experimental Protocol: pH-Dependent Stability Assay

This protocol outlines a standard method to determine the chemical stability of this compound in aqueous solutions at various pH values. The primary analytical method used is High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the parent compound over time.[3]

1. Materials and Reagents:

  • This compound

  • DMSO (HPLC grade)

  • Buffer systems (e.g., Glycine for pH 8-11, Phosphate for pH 7-8, Acetate for pH 4-6, HCl for acidic pH).[3]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 96-well plates (Teflon or polypropylene)[3]

  • Incubator (e.g., set to 37°C)[3]

  • LC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store at -20°C if not used immediately.[3]

  • Prepare Buffer Solutions: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9, and 12).[1][4]

  • Incubation:

    • In separate wells of a 96-well plate, dilute the stock solution with each pH buffer to a final working concentration (e.g., 5 µM).[3]

    • Immediately take an aliquot for the t=0 time point.

    • Incubate the plate at a controlled temperature, typically 37°C, protected from light.[3]

  • Sample Collection:

    • Collect aliquots from each well at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).[3]

    • To quench any further degradation, immediately mix the collected sample with ice-cold methanol (e.g., in a 1:2 ratio of sample to methanol).[5]

  • LC-MS Analysis:

    • Analyze all samples (including t=0) in a single batch to ensure consistency.[3]

    • Monitor the peak area of the parent compound's mass-to-charge ratio (m/z).

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of the remaining compound against time for each pH condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each pH.

Visual Guides

The following diagrams illustrate the pH-dependent nature of the compound and a typical workflow for stability testing.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_neutral_ph Neutral pH (e.g., pH 4-6) cluster_high_ph High pH (e.g., pH > 7) low_ph Cationic Form Pyridine Nitrogens Protonated Increased Solubility neutral_ph Zwitterionic/Neutral Form Very Low Solubility low_ph->neutral_ph Increase pH neutral_ph->low_ph Decrease pH high_ph Anionic Form Carboxyl Group Deprotonated Increased Solubility neutral_ph->high_ph Increase pH high_ph->neutral_ph Decrease pH

Caption: Logical relationship between solution pH and the ionic state and solubility of this compound.

experimental_workflow start Prepare 10 mM Stock Solution in DMSO incubate Incubate Compound in Each pH Buffer at 37°C start->incubate buffers Prepare Aqueous Buffers (e.g., pH 2, 4, 7.4, 9, 12) buffers->incubate sample Collect Samples at Time Points (0-24h) incubate->sample quench Quench Reaction with Cold Methanol sample->quench analyze Analyze Samples by LC-MS quench->analyze data Plot % Remaining vs. Time & Calculate Half-Life analyze->data

Caption: Experimental workflow for assessing the pH-dependent stability of this compound.

References

Preventing degradation of [2,2'-Bipyridine]-5-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of [2,2'-Bipyridine]-5-carboxylic acid during experimental procedures. The information is tailored for researchers, scientists, and professionals in drug development. Please note that while this document focuses on this compound, much of the available stability and solubility data is based on the closely related and more extensively studied [2,2'-Bipyridine]-5,5'-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound and its dicarboxylic acid analogue are robust molecules with good chemical stability in their solid form.[1] As a solid, [2,2'-Bipyridine]-5,5'-dicarboxylic acid can be stored at -20°C for at least four years.[2][3] However, long-term storage of aqueous solutions is not recommended, as gradual degradation may occur, especially under harsh pH conditions or upon exposure to light.[1] It is best practice to prepare aqueous solutions fresh for each experiment.[1] One product information sheet recommends not storing aqueous solutions for more than a single day.[2]

Q2: How does pH affect the stability and solubility of this compound?

A2: The solubility of bipyridine carboxylic acids is highly dependent on pH.[1] In acidic conditions (pH < 2), the pyridine nitrogens become protonated, which can increase solubility.[1] In basic conditions (pH > 7), the carboxylic acid group is deprotonated, forming a carboxylate salt that is significantly more soluble in aqueous solutions.[1] At neutral pH, the molecule may exist as a zwitterion, leading to very low aqueous solubility.[1] While generally stable, prolonged exposure to extreme pH values (e.g., pH < 1 or pH > 13) at elevated temperatures can lead to slow degradation.[1]

Q3: What are the primary degradation pathways for this compound?

A3: Specific degradation pathways for the free ligand are not extensively documented. However, potential degradation can occur under harsh conditions. At very high temperatures, decarboxylation (loss of the -COOH group) is a possible degradation pathway.[1] In the presence of strong acids or bases, especially at elevated temperatures, degradation of the bipyridine ring system can occur, though this is not common under typical experimental conditions.[1] For metal complexes of bipyridine ligands, degradation in acidic media often proceeds through the protonation of the nitrogen atoms, weakening the metal-ligand bond and leading to dissociation of the ligand.[4] In basic solutions, metal hydroxide precipitation or nucleophilic attack on the pyridine rings can occur.[4]

Q4: How should I store this compound and its solutions?

A4: The solid compound should be stored in a tightly sealed container in a dry, room-temperature environment, or at -20°C for long-term stability.[3][5] Aqueous solutions should be prepared fresh and used within a day.[2] If a solution must be stored for a short period, it should be protected from light and kept at a low temperature (e.g., 2-8°C).

Troubleshooting Guide

Issue 1: The compound will not dissolve in my solvent.

  • Cause: this compound and its derivatives have notoriously low solubility in many common organic solvents like DMF, DMSO, and acetonitrile due to strong intermolecular hydrogen bonding.[2][6]

  • Solution 1: Adjust the pH. The most effective method to increase solubility in aqueous or polar protic solvents is to adjust the pH. Adding a base (e.g., NaOH, triethylamine) will deprotonate the carboxylic acid, forming a much more soluble salt.[2] Conversely, in some cases, adding an acid to protonate the pyridine nitrogens can also increase solubility.[1]

  • Solution 2: Use a co-solvent system. A common and effective technique is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[2]

  • Solution 3: Apply heat. Gently heating the mixture while stirring can help overcome the lattice energy and improve dissolution. "Hot DMF" is often cited as a viable method.[2] However, be mindful of potential degradation at higher temperatures.

Issue 2: My solution of the compound changes color or a precipitate forms over time.

  • Cause: This could be a sign of degradation or precipitation from a supersaturated solution. As mentioned, aqueous solutions have limited stability.[1][2] Color changes can indicate the formation of degradation products or complexation with trace metal impurities. Precipitation can occur if the solution was prepared at a higher temperature and its concentration exceeds the solubility limit at room temperature.[2]

  • Solution 1: Prepare fresh solutions. The most reliable way to avoid this issue is to prepare solutions immediately before use.[1]

  • Solution 2: Protect from light. Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Solution 3: Maintain pH. Ensure the pH of your solution is maintained in a range where the compound is stable and soluble.

  • Solution 4: Degas solvents. For sensitive reactions, using degassed solvents can prevent oxidative degradation.

Issue 3: I am seeing unexpected peaks in my analytical results (e.g., HPLC, NMR).

  • Cause: These unexpected peaks are likely due to impurities in the starting material or degradation products formed during the experiment or workup.

  • Solution 1: Purify the starting material. If you suspect the purity of your compound, consider purifying it before use. A common method is to dissolve the crude material in a basic aqueous solution, filter out any insoluble impurities, and then re-precipitate the purified compound by adding acid.[6]

  • Solution 2: Implement a stability-indicating analytical method. Develop an analytical method, such as a gradient HPLC-UV method, that can separate the parent compound from its potential degradation products.[7] This will allow you to monitor the stability of your compound throughout the experiment.

  • Solution 3: Analyze experimental conditions. Review your experimental setup for potential stressors such as high temperatures, extreme pH, or prolonged exposure to light, and mitigate these where possible.

Stability Summary

ConditionStabilityRecommendations
Solid (Room Temp) HighStore in a tightly sealed container in a dry place.
Solid (-20°C) Very HighRecommended for long-term storage (≥ 4 years).[2][3]
Aqueous Solution (Neutral pH) LowPrepare fresh and use within 24 hours.[2] Very low solubility.
Aqueous Solution (Acidic pH < 2) ModerateIncreased solubility. Use fresh.
Aqueous Solution (Basic pH > 7) ModerateIncreased solubility. Use fresh.
Elevated Temperature (>60°C) ModerateMay accelerate degradation, especially at extreme pH values.[1]
Light Exposure ModeratePhotodegradation is possible with prolonged exposure. Protect solutions from light.[1]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution

This protocol describes the preparation of a stock solution using a co-solvent and pH adjustment method.

  • Weighing: Accurately weigh the desired amount of this compound in a clean vial.

  • Initial Dissolution: Add a minimal volume of anhydrous DMSO to the solid and vortex or sonicate until the compound is fully dissolved.

  • Dilution and pH Adjustment:

    • In a separate container, prepare the desired aqueous buffer (e.g., PBS, TRIS).

    • Slowly add the DMSO stock solution to the aqueous buffer while stirring.

    • If the compound precipitates, adjust the pH of the final solution by adding a small amount of 1 M NaOH dropwise until the solution clears. Typically, a pH > 7 will be required.

  • Final Preparation: Once the compound is fully dissolved, adjust the final volume with the aqueous buffer. This solution should be used immediately.

Protocol 2: General Protocol for Assessing Compound Stability

This protocol outlines a general procedure to evaluate the stability of this compound under specific experimental conditions.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent system where it is fully soluble (see Protocol 1).

  • Prepare Test Solutions: Dilute the stock solution into various buffers or solvent systems that mimic your experimental conditions (e.g., different pH values, presence of other reagents).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of each test solution and analyze it using a stability-indicating analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Incubation: Store the remaining test solutions under the desired stress conditions (e.g., 37°C, exposure to a specific light source, etc.).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution and analyze them using the same analytical method.

  • Data Analysis: Compare the peak area of the parent compound and any new peaks (degradation products) over time to determine the rate of degradation.

Visualizations

Degradation_Workflow cluster_compound This compound cluster_stressors Stress Conditions Compound Solid Compound (Stable) Solution Aqueous Solution (Less Stable) Compound->Solution Dissolution Degradation Degradation Products (e.g., Decarboxylated species) Solution->Degradation Degradation High_Temp High Temperature High_Temp->Degradation Extreme_pH Extreme pH (<1 or >13) Extreme_pH->Degradation Light Prolonged Light Exposure Light->Degradation

Caption: Potential degradation workflow for this compound.

Stability_Assessment_Workflow A Prepare Stock Solution (e.g., in DMSO) B Dilute into Test Buffers (Varying pH, etc.) A->B C Initial Analysis (T=0) (e.g., HPLC-UV) B->C D Incubate under Stress Conditions B->D F Compare Data to T=0 & Determine Degradation Rate C->F E Analyze at Time Points (T=1, 2, 4... hrs) D->E E->F

Caption: Experimental workflow for assessing compound stability.

References

Optimizing reaction conditions for synthesizing metal complexes of 5-carboxy-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing metal complexes using 5-carboxy-2,2'-bipyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 5-carboxy-2,2'-bipyridine ligand won't dissolve in my reaction solvent. What should I do?

A1: This is a common issue due to the ligand's poor solubility in many organic solvents.[1] Here are several approaches to address this:

  • Deprotonation: The most effective method is to deprotonate the carboxylic acid group to form a more soluble carboxylate salt. Dissolve the ligand in a minimum amount of deionized water and adjust the pH to approximately 7 with a dilute base solution (e.g., NaOH).[2] This forms the sodium salt of the ligand, which is more soluble in aqueous and polar protic solvents.

  • Solvent Selection: While solubility is limited in many common solvents, hot N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[1] For some syntheses, a mixture of solvents like methanol/dichloromethane is used.[3]

  • Use of Additives: In some cases, adding a few drops of a tertiary amine like triethylamine can aid in dissolution in organic solvents by forming an ammonium carboxylate salt in situ.[1]

Q2: My reaction mixture immediately forms a precipitate upon adding the metal salt. Is this the desired product?

A2: Immediate precipitation can occur, but it may not always be the final, crystalline product.[2] Here’s how to proceed:

  • Continue the Reaction: The initial precipitate might be an intermediate or an amorphous form of the product. It is often necessary to continue stirring and heating the mixture (e.g., at 50-60°C or reflux) for the prescribed time (typically 2-24 hours) to allow for the formation of the thermodynamically stable, crystalline complex.[2][4]

  • Check Solubility: Test the solubility of a small portion of the precipitate in common solvents. The desired complex may have different solubility characteristics than the starting materials.

  • Characterization: After the full reaction time, isolate the precipitate and characterize it using techniques like FTIR to see if the coordination has occurred (e.g., shifts in the carboxylate and bipyridine vibrational bands).

Q3: The yield of my metal complex is very low. How can I optimize the reaction conditions?

A3: Low yields can result from several factors. Consider the following optimization strategies:

  • Molar Ratio: Ensure the correct stoichiometry between the ligand and the metal salt. For tris-homoleptic complexes like [Ru(5-carboxy-bpy)3]Cl2, a slight excess of the ligand (e.g., 3.5 equivalents) can be used to drive the reaction to completion.[4]

  • Temperature and Reaction Time: Many coordination reactions require thermal energy to overcome the activation barrier. If you are running the reaction at a low temperature, consider increasing it to reflux.[4] Similarly, extending the reaction time (e.g., from a few hours to 24 hours) can improve the yield.[2][4]

  • Atmosphere: For air-sensitive metals or reactions involving a change in oxidation state (e.g., Ru(III) to Ru(II)), conducting the synthesis under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent side reactions and improve yield.[4]

  • pH Control: Maintaining a neutral pH is often critical. For the 5-carboxy-2,2'-bipyridine ligand, deprotonation of the carboxylic acid is usually required for efficient coordination.[2]

Q4: How do I purify my final metal complex?

A4: Purification methods depend on the nature of the complex and any impurities. Common techniques include:

  • Washing: After isolating the crude product by filtration, wash it sequentially with appropriate solvents to remove unreacted starting materials and byproducts. A common sequence is to wash with deionized water, followed by a small amount of ethanol or another organic solvent like dichloromethane.[2][4]

  • Recrystallization: If the complex is soluble in a particular solvent at high temperatures and less soluble at low temperatures, recrystallization can be an effective purification method. Slow evaporation of the filtrate can also yield high-purity single crystals.[2]

  • Column Chromatography: For some complexes, particularly those that are soluble in organic solvents, column chromatography using silica or alumina can be used for purification.[5]

Q5: I am trying to synthesize a Ruthenium(II) complex from Ruthenium(III) chloride. The color of my reaction is not changing as expected. What could be the problem?

A5: The synthesis of Ru(II) polypyridyl complexes from RuCl₃ often involves the in situ reduction of the metal center.

  • Solvent as Reductant: In many protocols, the solvent itself (like ethanol or DMF) acts as the reducing agent at reflux temperatures.[4] Ensure you are using a solvent capable of this reduction and that the temperature is high enough.

  • Reaction Time: The reduction and coordination process can be slow. A typical reflux time is 24 hours.[4] The color should change from the dark color of the Ru(III) salt to the characteristic color of the Ru(II) complex (often brown, orange, or red).[4][5]

  • Inert Atmosphere: Oxygen can interfere with the reduction of Ru(III) to Ru(II). It is essential to purge the reaction vessel with an inert gas like Argon or Nitrogen before heating and maintain a positive pressure throughout the reaction.[4]

Experimental Protocols & Data

General Synthesis Protocol for a First-Row Transition Metal Complex

This protocol is a general guideline for synthesizing a complex such as [M(5-carboxy-bpy)2] where M = Co(II) or Ni(II).

  • Ligand Preparation: Dissolve 5-carboxy-2,2'-bipyridine in a minimum amount of deionized water. Adjust the pH to ~7 with a dilute NaOH solution to form the sodium salt of the ligand.

  • Metal Salt Preparation: In a separate flask, dissolve an equimolar amount of the transition metal salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O) in deionized water.[2]

  • Reaction: Slowly add the aqueous metal salt solution to the ligand solution while stirring continuously.

  • Heating: Stir the reaction mixture at 50-60°C for 2-4 hours. A precipitate may form during this time.[2]

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with deionized water and then with a small amount of ethanol.

  • Drying: Dry the final product in a desiccator.

Synthesis of a Tris-homoleptic Ruthenium(II) Complex

This protocol describes the synthesis of [Ru(5,5'-dcbpy)3]Cl2, which is analogous to the synthesis with the 5-carboxy-2,2'-bipyridine ligand.

  • Setup: In a round-bottom flask with a stir bar and reflux condenser, combine RuCl₃·xH₂O and 3.5 equivalents of 5-carboxy-2,2'-bipyridine.[4]

  • Solvent Addition: Add anhydrous DMF to the flask.[4]

  • Inert Atmosphere: Purge the flask with Argon or Nitrogen for 15-20 minutes and maintain a positive pressure of the inert gas.[4]

  • Reflux: Heat the mixture to reflux with vigorous stirring for 24 hours. The solution's color should change, indicating the formation of the Ru(II) complex.[4]

  • Cooling and Precipitation: After 24 hours, cool the flask to room temperature. The product should precipitate as a solid.[4]

  • Isolation: Isolate the crude product by vacuum filtration.

  • Washing: Wash the solid sequentially with acetonitrile and dichloromethane.[4]

  • Drying: Dry the purified product under vacuum.

Table of Optimized Reaction Conditions
ParameterMetal IonLigand:Metal RatioSolventTemperature (°C)Time (h)Reference
pH Co(II), Ni(II)1:1Water50-602-4[2]
Temperature Ru(III) → Ru(II)3.5:1DMFReflux24[4]
Atmosphere Ru(III) → Ru(II)3.5:1DMFReflux24[4]
Solvent Ir(III)2:1 (dimer)CH₂Cl₂/MeOHReflux4[6]

Visual Guides

Experimental Workflow: General Synthesis

G General Synthesis Workflow A Prepare Ligand Solution (Dissolve & Adjust pH) C Mix Solutions & Stir A->C B Prepare Metal Salt Solution B->C D Heat Reaction Mixture (e.g., 50-60°C or Reflux) C->D E Cool to Room Temperature D->E F Isolate Product (Vacuum Filtration) E->F G Wash & Dry Product F->G

Caption: A typical workflow for the synthesis of metal complexes with 5-carboxy-2,2'-bipyridine.

Troubleshooting Logic: Poor Ligand Solubility

G Troubleshooting: Poor Ligand Solubility Start Issue: Ligand Insoluble Q1 Is the reaction in an aqueous or polar protic solvent? Start->Q1 A1_Yes Adjust pH to ~7 with NaOH to form soluble carboxylate salt Q1->A1_Yes Yes A1_No Try a different solvent system Q1->A1_No No End Proceed with Synthesis A1_Yes->End S1 Use hot DMF or DMSO A1_No->S1 S2 Add a few drops of a tertiary amine (e.g., TEA) A1_No->S2 S1->End S2->End

Caption: Decision-making process for resolving issues with ligand solubility during synthesis.

References

Technical Support Center: Synthesis of [2,2'-Bipyridine]-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [2,2'-Bipyridine]-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its precursors.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Negishi) to form the bipyridine core is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in palladium-catalyzed cross-coupling reactions for bipyridine synthesis are a common problem. Several factors can contribute to this issue:

  • Catalyst Inhibition: The bipyridine product, being an excellent chelating ligand, can strongly coordinate to the palladium catalyst, leading to deactivation and reduced catalytic turnover.

  • Homocoupling: A frequent side reaction is the formation of symmetrical bipyridines (e.g., coupling of two molecules of the same starting pyridine).

  • Instability of Reagents: Some organoboron reagents used in Suzuki couplings, particularly 2-pyridylboronic acids, can be unstable.

  • Inefficient Oxidative Addition or Reductive Elimination: These key steps in the catalytic cycle can be slow or inefficient depending on the substrates and catalyst system.

Optimization Strategies:

  • Choice of Catalyst and Ligand: The selection of the palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands can often mitigate catalyst inhibition and promote the desired reductive elimination. For challenging couplings, consider using pre-formed catalysts or catalyst systems known for high activity in heteroaryl couplings.

  • Control of Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling and degrading the catalyst.

    • Temperature and Time: Optimize the reaction temperature and time. Higher temperatures can sometimes overcome activation barriers but may also lead to degradation.

    • Base and Solvent: The choice of base (in Suzuki and other couplings) and solvent can significantly impact the yield. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, dioxane, toluene).

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may favor side reactions.

Q2: I am observing a significant amount of homocoupled byproducts in my reaction mixture. How can I minimize their formation?

A2: Homocoupling is a major cause of reduced yield and purification difficulties. To minimize it:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote oxidative homocoupling.

  • Catalyst System: Some palladium catalysts and ligands are more prone to facilitating homocoupling. Experiment with different catalyst systems. For instance, in some cases, the addition of a copper(I) co-catalyst can suppress homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: The purification of my this compound is difficult due to its low solubility. What are the best purification strategies?

A3: The poor solubility of this compound in many common organic solvents presents a significant challenge. Here are some effective purification techniques:

  • Acid-Base Extraction/Precipitation: This is a highly effective method.

    • Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to form the soluble carboxylate salt.

    • Filter the solution to remove any base-insoluble impurities.

    • Slowly add an aqueous acid (e.g., 1M HCl) to the filtrate with vigorous stirring to precipitate the pure carboxylic acid.

    • Collect the solid by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

  • Recrystallization: If a suitable solvent can be found, recrystallization is a powerful purification technique. Hot DMF or DMSO might be effective, but care must be taken to avoid thermal decomposition.

  • Column Chromatography: This can be challenging due to solubility issues. If the precursor ester is synthesized, it is often easier to purify the ester by silica gel chromatography before hydrolysis to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Palladium-Catalyzed Cross-Coupling: This involves coupling a functionalized pyridine with another pyridine derivative. A common example is the coupling of a 2-halopyridine with a pyridine organometallic reagent (e.g., in Suzuki, Stille, or Negishi reactions) to form the bipyridine skeleton, often as a carboxylate ester which is then hydrolyzed.

  • Oxidation of a Precursor: This route typically starts with a 5-methyl-[2,2'-bipyridine] or 5,5'-dimethyl-[2,2'-bipyridine], which is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇).

Q2: Which palladium-catalyzed cross-coupling reaction is generally best for synthesizing the bipyridine core?

A2: The "best" method depends on factors like substrate availability, functional group tolerance, and safety considerations.

  • Suzuki Coupling: Widely used due to the commercial availability and lower toxicity of boronic acids. However, it can be challenging due to catalyst inhibition and the instability of 2-pyridylboronic acids.[1]

  • Stille Coupling: Often provides high yields and is tolerant of a wide range of functional groups. The main drawback is the high toxicity of the organotin reagents and byproducts.[1]

  • Negishi Coupling: Known for its high yields and excellent functional group tolerance. The organozinc reagents are typically prepared in situ.[2]

Q3: How can I improve the solubility of this compound for characterization or further reactions?

A3: To improve solubility, you can:

  • Form a Salt: Deprotonate the carboxylic acid with a suitable base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine) to form the more soluble carboxylate salt in polar solvents.

  • Use Polar Aprotic Solvents: DMSO and DMF are often the most effective solvents, sometimes requiring gentle heating.

  • Acidification for Solubility in Organic Solvents: In some cases, protonating the pyridine nitrogens with a strong acid might increase solubility in certain organic solvents, though this can also affect the reactivity of the molecule.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Halopyridines
Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (10 mol%)PPh₃Na₂CO₃DME8050-65[1]
PdCl₂(dppf)dppfK₂CO₃DME80High[3]
Pd(OAc)₂NoneNa₂CO₃H₂O/Acetone35Up to 94[4]
PdCl₂(dcpp)dcppCsFToluene110Good to Excellent[5]

Note: Yields are highly substrate-dependent. This table provides a general comparison for related halopyridine couplings.

Experimental Protocols

Protocol 1: Synthesis of Methyl [2,2'-Bipyridine]-5-carboxylate via Stille Coupling (General Procedure)

This protocol is adapted from a general procedure for Stille coupling to synthesize bipyridines.

Materials:

  • 2-Bromo-5-(methoxycarbonyl)pyridine

  • 2-(Tributylstannyl)pyridine

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Anhydrous and degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-(methoxycarbonyl)pyridine (1.0 eq), 2-(tributylstannyl)pyridine (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous and degassed toluene via cannula.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield methyl [2,2'-bipyridine]-5-carboxylate.

Protocol 2: Hydrolysis of Methyl [2,2'-Bipyridine]-5-carboxylate

Materials:

  • Methyl [2,2'-bipyridine]-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl [2,2'-bipyridine]-5-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, remove the organic solvent (methanol or THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Slowly add 1M HCl with stirring to adjust the pH to approximately 3-4, at which point the this compound will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to obtain the final product. A high yield is generally expected for this step.[6]

Visualizations

Troubleshooting_Yield start Low Yield in Cross-Coupling catalyst_inhibition Potential Cause: Catalyst Inhibition by Bipyridine Product start->catalyst_inhibition homocoupling Potential Cause: Homocoupling Side Reaction start->homocoupling reagent_instability Potential Cause: Reagent Instability (e.g., Boronic Acid) start->reagent_instability solution_ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands) catalyst_inhibition->solution_ligand solution_degas Solution: Thoroughly Degas Solvents and Reagents homocoupling->solution_degas solution_reagent_choice Solution: Use Stable Reagent Derivatives or Switch to Stille/Negishi Coupling reagent_instability->solution_reagent_choice

Caption: A troubleshooting guide for low yield in cross-coupling reactions.

Purification_Workflow crude_product Crude this compound dissolve_base Dissolve in Aqueous Base (e.g., 1M NaOH) crude_product->dissolve_base filter_impurities Filter to Remove Insoluble Impurities dissolve_base->filter_impurities precipitate_acid Acidify with Aqueous Acid (e.g., 1M HCl) to Precipitate Product filter_impurities->precipitate_acid isolate_product Isolate by Filtration precipitate_acid->isolate_product wash_dry Wash with Deionized Water and Dry isolate_product->wash_dry pure_product Pure this compound wash_dry->pure_product

References

Troubleshooting low yields in the synthesis of 2,2'-bipyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,2'-bipyridine derivatives, with a focus on addressing low reaction yields.

Troubleshooting Guides & FAQs

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am experiencing very low or no yield in my Suzuki/Negishi/Stille coupling reaction to form a 2,2'-bipyridine derivative. What are the likely causes and how can I troubleshoot this?

A: Low yields in palladium-catalyzed cross-coupling reactions for 2,2'-bipyridine synthesis are a common issue. The primary causes often revolve around catalyst inhibition, reagent instability, and suboptimal reaction conditions.

  • Catalyst Inhibition: The nitrogen lone pairs on the pyridine rings of both the starting materials and the 2,2'-bipyridine product can coordinate strongly to the palladium catalyst, leading to its deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the metal center and promote the desired catalytic cycle.[2] Increasing the catalyst loading (from 1-5 mol% to 5-10 mol%) can also be effective, though this should be balanced with cost considerations.[3]

  • Instability of Reagents:

    • 2-Pyridylboronic Acids (Suzuki Coupling): These reagents are notoriously unstable and can readily undergo protodeborylation, reducing the amount of active coupling partner.[1][3]

    • Organozinc Reagents (Negishi Coupling): Pyridylzinc halides are sensitive to air and moisture.[1]

    • Solution: Use freshly prepared or high-quality reagents. For Suzuki coupling, consider using more stable 2-pyridylboronic acid esters (e.g., N-phenyldiethanolamine esters) or potassium 2-pyridyltrifluoroborates.[3] For Negishi coupling, ensure strict anhydrous and inert atmosphere conditions throughout the preparation and use of the organozinc reagent.[1][4]

  • Poor Quality of Solvents and Reagents: Cross-coupling reactions are highly sensitive to air and moisture. Impurities can lead to catalyst deactivation and side reactions.

    • Solution: Use anhydrous solvents and thoroughly degas them before use to remove dissolved oxygen. Handle all air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).

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Caption: Troubleshooting workflow for low yields in 2,2'-bipyridine synthesis.

Issue 2: Significant Formation of Homocoupling Byproducts

Q: My reaction is producing a significant amount of homocoupled byproducts (e.g., 4,4'-bipyridine from a 2-halo-4-substituted pyridine), which complicates purification and lowers the yield of my desired unsymmetrical 2,2'-bipyridine. How can I minimize this?

A: Homocoupling is a common side reaction in cross-coupling chemistry, leading to reduced yields and difficult purification.[1]

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of organometallic reagents.

    • Solution: It is critical to thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction.[1]

  • Catalyst System: The choice of palladium precursor and ligands can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Screen different palladium catalysts and ligands. For instance, in some cases, using a less reactive catalyst or a ligand that promotes reductive elimination from the cross-coupled intermediate over the homocoupled one can be beneficial.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

dot

Catalyst_Inhibition cluster_catalytic_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Deactivated_Complex [Pd(0)L_n(bipy)] Deactivated Catalyst Pd0->Deactivated_Complex Coordination PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (2,2'-Bipyridine) RedElim->Product Bipyridine_Product 2,2'-Bipyridine Product Bipyridine_Product->Deactivated_Complex Coordination

Caption: Catalyst inhibition by the 2,2'-bipyridine product.

Issue 3: Difficulty in Purifying the 2,2'-Bipyridine Derivative

Q: I have successfully synthesized my 2,2'-bipyridine derivative, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?

A: Purification of 2,2'-bipyridine derivatives can be challenging due to their polarity and ability to chelate residual metals.

  • Removal of Metal Contaminants: Residual palladium or copper can be difficult to remove by standard chromatography.

    • Solution: After the reaction work-up, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester metal ions. Passing the crude product through a plug of silica gel or celite can also help remove baseline impurities and some metal residues.

  • Chromatographic Separation: Standard silica gel chromatography can sometimes be ineffective for separating closely eluting isomers or byproducts.[1]

    • Solution:

      • Solvent System Optimization: Screen a variety of solvent systems with different polarities (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing).[1]

      • Alternative Stationary Phases: For particularly difficult separations, consider using alumina or specialized resins like cation-exchange resins.[1][5]

  • Recrystallization: If the product is a solid, recrystallization is often an excellent method for obtaining highly pure material.

    • Solution: Test a range of solvents and solvent mixtures to find suitable conditions for recrystallization. Common solvents include ethanol, methanol, hexanes, and ethyl acetate.

Data Presentation: Comparison of Common Coupling Methods

The following table summarizes typical reaction conditions and yields for the synthesis of 2,2'-bipyridine derivatives via various cross-coupling methods.

Coupling Method Typical Catalyst (mol%) Ligand Base Solvent Temperature (°C) Typical Yield (%) Key Advantages Key Disadvantages
Suzuki Pd(PPh₃)₄ (5-10%) or Pd₂(dba)₃ (2-5%)PPh₃, SPhos, XPhosNa₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-11047-84Commercially available reagents, lower toxicity of boron compounds.[6]Instability of 2-pyridylboronic acids, potential for low yields due to catalyst inhibition.[1][4]
Stille PdCl₂(PPh₃)₂ (1-5%) or Pd(PPh₃)₄ (1-5%)PPh₃, AsPh₃None (or CsF, CuI as additive)Toluene, DioxaneReflux (80-110)50-95High reactivity, can succeed where other methods fail.[1][4]High toxicity of organotin reagents and byproducts, difficult removal of tin residues.[1][4]
Negishi Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃ (1-3%)PPh₃, XPhosNoneTHF, Dioxane25-6650-98High yields, excellent functional group tolerance, mild reaction conditions.[4][7]Air and moisture sensitivity of organozinc reagents.[1]
Ullmann Cu powder or CuI (stoichiometric to catalytic)DMEDA, PhenanthrolineK₂CO₃, Cs₂CO₃DMF, Pyridine150-22040-70Inexpensive copper catalyst.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, can have erratic yields.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

  • To an oven-dried Schlenk flask, add the 2-halopyridine (1.0 eq.), the pyridylboronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Negishi Coupling

Preparation of the Pyridylzinc Reagent:

  • To an oven-dried Schlenk flask containing activated zinc dust (1.5 eq.), add a small amount of 1,2-dibromoethane in anhydrous THF under an inert atmosphere and gently heat to activate the zinc.

  • Add the 2-halopyridine (1.1 eq.) in anhydrous THF dropwise to the activated zinc suspension.

  • Stir the mixture at room temperature or gentle heat until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

Coupling Reaction:

  • In a separate oven-dried Schlenk flask under an inert atmosphere, add the other 2-halopyridine (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add dry, degassed THF.

  • Add the prepared pyridylzinc halide solution via cannula to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 3: General Procedure for Stille Coupling

  • To an oven-dried Schlenk flask, add the 2-halopyridine (1.0 eq.), the organostannane reagent (e.g., 2-(tributylstannyl)pyridine, 1.1 eq.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add dry, degassed toluene.

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). A precipitate of Bu₃SnF will form and can be removed by filtration through celite.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[10]

Protocol 4: General Procedure for Ullmann Homocoupling

  • To a high-pressure reaction vessel, add the 2-halopyridine (e.g., 2-bromopyridine, 1.0 eq.) and activated copper powder (1.0-2.0 eq.).

  • Seal the vessel and heat to a high temperature (e.g., 200 °C) in a sand bath or heating mantle, with vigorous stirring.

  • Maintain the temperature for several hours until the reaction is complete (monitored by TLC or LC-MS of aliquots).

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with a suitable solvent (e.g., hot toluene or dichloromethane) and filter to remove the copper residues.

  • Wash the organic extract with aqueous ammonia to remove any remaining copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

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Experimental_Workflow Start Start: Assemble Reagents Reaction_Setup Reaction Setup (Inert Atmosphere, Degassed Solvents) Start->Reaction_Setup Heating Heating and Stirring (Monitor by TLC/LC-MS) Reaction_Setup->Heating Workup Aqueous Work-up (Quenching, Extraction) Heating->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

Caption: A generalized experimental workflow for 2,2'-bipyridine synthesis.

References

Technical Support Center: Managing Pyyrophoric Catalysts in 2,2'-Bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective management of pyrophoric catalysts, such as Raney Nickel and Palladium on Carbon (Pd/C), commonly used in the synthesis of 2,2'-bipyridine.

Frequently Asked Questions (FAQs)

Q1: What makes catalysts like Raney Nickel and Pd/C pyrophoric and what are the primary hazards?

A1: Raney Nickel and Palladium on Carbon are highly porous materials with a large surface area, often saturated with adsorbed hydrogen from their activation or use in hydrogenation reactions.[1] These catalysts are pyrophoric, meaning they can spontaneously ignite upon exposure to air.[2][3][4] The primary hazards include fire, explosion (especially if hydrogen is released in a confined space), and the release of flammable or noxious gases. The fine metallic powder also poses an inhalation risk.

Q2: What are the initial signs of catalyst deactivation during my 2,2'-bipyridine synthesis?

A2: The most common indicator of catalyst deactivation is a significant decrease in the reaction rate or a complete stall of the reaction before the starting materials are fully consumed.[5] You may also observe changes in selectivity, leading to the formation of unexpected byproducts.[5] In palladium-catalyzed reactions, the bipyridine product itself can act as a ligand, binding to the palladium and inhibiting its catalytic activity.[5][6]

Q3: My 2,2'-bipyridine synthesis is producing significant homocoupling byproducts (e.g., 2,2'-bipyridine and 3,3'-bipyridine instead of the desired unsymmetrical bipyridine). What is the likely cause?

A3: The formation of homocoupling side products in cross-coupling reactions is often due to the presence of oxygen.[5] Molecular oxygen can promote the unwanted dimerization of the organoboronic acid starting materials in Suzuki-Miyaura reactions.[5] It is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5][7]

Q4: Can I regenerate a pyrophoric catalyst that has lost activity?

A4: Regeneration is sometimes possible, particularly for Palladium on Carbon. One method involves washing the deactivated catalyst with deionized water and then methanol, followed by treatment with a reducing agent to restore its activity.[8] For instance, a deactivated Pd/C catalyst from a halopyridine reaction was regenerated to recover over 90% of its initial activity.[8] However, for catalysts like Raney Nickel, regeneration can be more complex and it is often more practical to use a fresh batch.

Q5: What are the best practices for storing pyrophoric catalysts in the lab?

A5: Pyrophoric catalysts should be stored under an inert atmosphere (e.g., argon or nitrogen) or under a layer of solvent, such as the one it was shipped in, to prevent contact with air.[2][9] It is critical to ensure that the catalyst does not dry out; periodically check to confirm a visible amount of solvent is present.[9] Store containers in a cool, dry place away from heat sources, flames, oxidizers, and water.[1][2][9] All containers must be clearly labeled with the chemical name and hazard warnings.[2][9]

Troubleshooting Guide

This guide addresses common issues encountered during the use of pyrophoric catalysts in 2,2'-bipyridine synthesis.

Problem Possible Causes Solutions
Low or No Reaction Conversion Catalyst Deactivation: The pyridine or bipyridine product can coordinate to the metal center, inhibiting catalyst activity.[5][6]- Use bulky, electron-rich phosphine ligands to shield the metal center.[5] - Consider a higher catalyst loading.[5] - Add the limiting reagent slowly over the course of the reaction.
Poor Quality of Reagents or Solvents: Impurities, air, or moisture in the reaction can poison the catalyst.[5]- Use high-purity, anhydrous solvents and degas them thoroughly before use.[5][7] - Ensure starting materials are pure and dry.
Suboptimal Reaction Conditions: Incorrect temperature or pressure can lead to poor catalyst performance.- Optimize the reaction temperature and pressure for your specific substrate and catalyst system.
Formation of Impurities Homocoupling of Starting Materials: Presence of oxygen can lead to the formation of symmetrical bipyridines.[5]- Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[7]
Protodeboronation of Boronic Acid: Particularly an issue with 2-pyridylboronic acids, leading to the formation of pyridine as a byproduct.[7]- Use a more stable boronate ester (e.g., a pinacol ester).[7] - Run the reaction under anhydrous conditions at the lowest effective temperature.
Difficulty in Catalyst Filtration Fine Particle Size of Catalyst: Pyrophoric catalysts are often very fine powders that can pass through standard filter paper.- Use a pad of Celite or another filter aid to create a finer filtration bed. - Ensure the catalyst is kept wet with solvent during filtration to prevent ignition.
Catalyst Ignition on Filter Paper Exposure to Air: The pyrophoric catalyst can ignite when it comes into contact with air as the solvent evaporates.[10]

Experimental Protocols

Protocol 1: Safe Handling and Transfer of a Pyrophoric Catalyst (Raney Nickel Slurry)

Objective: To safely transfer a pyrophoric catalyst from its storage container to a reaction vessel.

Materials:

  • Raney Nickel slurry in water

  • Degassed solvent (e.g., ethanol)

  • Nitrogen or Argon gas supply

  • Schlenk flask or three-necked round-bottom flask

  • Septa

  • Cannula or syringe with a long needle

  • Stir bar

Procedure:

  • Preparation: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for at least 15-20 minutes to remove any residual air and moisture.

  • Catalyst Slurry: In a fume hood, carefully open the Raney Nickel storage container.

  • Transfer: Using a cannula or a syringe with a wide-bore needle, draw up the desired amount of the catalyst slurry.

  • Addition to Reaction Flask: Puncture the septum on the reaction flask with the cannula or needle and slowly transfer the catalyst slurry into the flask while maintaining a positive pressure of inert gas.

  • Rinsing: Rinse the transfer device with a small amount of degassed solvent and add the rinsing to the reaction flask to ensure complete transfer of the catalyst.

Protocol 2: Quenching of a Pyrophoric Catalyst (Raney Nickel) After Reaction

Objective: To safely deactivate the pyrophoric catalyst after the completion of the reaction.

Materials:

  • Reaction mixture containing the pyrophoric catalyst

  • Degassed solvent (e.g., isopropanol, ethanol)

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Inert Atmosphere: Maintain a positive pressure of inert gas over the reaction mixture.

  • Slow Addition of Quenching Agent: While stirring, slowly and carefully add a less reactive solvent like isopropanol or ethanol to the reaction mixture. This will begin to deactivate the catalyst. An exothermic reaction may be observed, so the addition rate should be controlled.

  • Addition of Water: After the initial quenching, slowly add water to the mixture. This will further deactivate the catalyst. Be prepared for gas evolution (hydrogen).

  • Filtration: Once the gas evolution has ceased and the mixture has cooled, the deactivated catalyst can be safely filtered. Keep the filter cake wet with water during filtration.[10]

  • Disposal: The deactivated catalyst should be disposed of as hazardous waste according to institutional guidelines.[2]

Visual Guides

Experimental_Workflow_Catalyst_Handling cluster_prep Preparation cluster_transfer Catalyst Transfer cluster_reaction Reaction start Start: Assemble and Dry Glassware purge Purge with Inert Gas start->purge open_cat Open Catalyst Container in Fume Hood purge->open_cat transfer Transfer Slurry via Cannula/Syringe open_cat->transfer add_to_flask Add to Reaction Flask under Inert Gas transfer->add_to_flask rinse Rinse Transfer Device add_to_flask->rinse proceed Proceed with Synthesis rinse->proceed end End proceed->end

Caption: Workflow for the safe handling and transfer of a pyrophoric catalyst.

Troubleshooting_Logic start Low/No Conversion cause1 Catalyst Deactivation? start->cause1 cause2 Poor Reagent/Solvent Quality? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Use Bulky Ligands / Increase Loading cause1->solution1 solution2 Use Pure, Dry, Degassed Materials cause2->solution2 solution3 Optimize Temperature / Pressure cause3->solution3

Caption: Troubleshooting logic for low reaction conversion in 2,2'-bipyridine synthesis.

References

Removing iodide and oxidisable impurities from carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of iodide and oxidizable impurities from carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of iodide and oxidizable impurities in carboxylic acids?

Iodide impurities in carboxylic acids often originate from catalysts and promoters used in their synthesis, particularly in carbonylation processes like the methanol carbonylation to produce acetic acid, which commonly uses methyl iodide. Oxidable impurities can be byproducts of the synthesis, such as aldehydes (e.g., 4-carboxybenzaldehyde in terephthalic acid production), ketones, or colored organic molecules formed during the reaction or subsequent handling.[1]

Q2: What is the first step I should consider for purifying a crude solid carboxylic acid?

For solid carboxylic acids, recrystallization is a fundamental and highly effective primary purification method.[2][3] This technique is excellent for removing a wide range of impurities, including those that are insoluble, soluble, and colored.[2] The process relies on the principle that the desired carboxylic acid and its impurities have different solubilities in a given solvent.

Q3: How can I remove colored impurities that give my carboxylic acid a yellow or brown tint?

A yellow or brown tint in the final product often indicates the presence of residual iodide compounds or other oxidizable organic impurities.[4] Effective methods for color removal include:

  • Activated Carbon Treatment: Activated carbon is widely used to adsorb colored organic impurities from solutions.[4][5][6] The impure acid is dissolved, treated with activated carbon, and then filtered to remove the carbon and the adsorbed impurities.

  • Oxidative Treatment: Treating the impure acid with an oxidizing agent like hydrogen peroxide can decolorize it by converting the colored impurities into forms that are more easily separated by distillation.[4][7]

Q4: Are there methods to remove iodide without using heavy metals?

Yes. While methods involving silver or mercury are effective, non-metal-based approaches are available. Oxidative treatment using hydrogen peroxide followed by distillation is a common method.[7][8] Additionally, washing the organic solution with an aqueous solution of a reducing agent like sodium thiosulfate can effectively remove elemental iodine.[9]

Troubleshooting Guides

Problem 1: Persistent Yellow or Brown Color in the Final Product
Potential Cause Recommended Solution(s)
Residual iodide or iodine (I₂)1. Wash the solution of your carboxylic acid with a 10% aqueous sodium thiosulfate solution until the color disappears.[9]2. If the acid is stable, consider oxidative treatment with hydrogen peroxide followed by distillation.[4][7]
Oxidable organic impurities1. Perform a recrystallization step, potentially adding activated carbon to the solution before cooling to adsorb colored impurities.[4]2. Treat the crude acid with an oxidizing agent (e.g., hydrogen peroxide) before the final distillation.[10]
Incomplete removal of metal catalysts1. Pass the product solution through a bed of a dedicated metal scavenger.[4]2. Ensure the pH is correctly adjusted during liquid-liquid extraction to leave metal complexes in the aqueous phase.
Problem 2: Incomplete Removal of Iodide Impurities
Potential Cause Recommended Solution(s)
Insufficient amount of scavenging/reducing agent1. Silver Salt Method: Ensure a stoichiometric or slight excess of the silver salt is used relative to the iodide concentration.[11]2. Ion Exchange: Check the capacity of the ion-exchange resin and regenerate or replace it if necessary.[12]3. Sodium Thiosulfate Wash: Use a fresh, saturated solution of sodium thiosulfate and repeat the wash if necessary.[13]
The form of iodide is not reactive with the agentSome methods are more effective for specific iodide species (e.g., I⁻ vs. alkyl iodides).1. Consider a method with broader reactivity, such as treatment with a silver-exchanged ion exchange resin, which can remove hydrogen iodide, alkyl iodides, and iodide salts.[12]2. Oxidative treatment with hydrogen peroxide can convert various iodide impurities into a form that is more easily separated.[7][8]
pH of the solution is not optimalWhen using sodium thiosulfate, the reaction works best in mildly acidic solutions. Adjusting the pH to around 4-5 with a buffer may improve efficiency.[14][15] However, be mindful of the stability of your carboxylic acid under these conditions.

Quantitative Data on Impurity Removal

Method Initial Impurity Level Final Impurity Level Reference
Treatment with Silver Salt followed by DistillationUp to 300 ppmLess than 100 ppb[11]
Oxidative Treatment with Hydrogen Peroxide~500 ppbBelow 50 ppb[7][8]

Experimental Protocols

Protocol 1: Removal of Iodine with Sodium Thiosulfate

Objective: To remove elemental iodine (I₂) from a solution of a carboxylic acid in an organic solvent.

Materials:

  • Crude carboxylic acid solution containing iodine.

  • 10% (w/v) aqueous sodium thiosulfate solution.

  • Separatory funnel.

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Procedure:

  • Place the organic solution of the carboxylic acid into a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake, venting frequently to release any pressure.

  • Continue shaking until the characteristic brown/purple color of iodine in the organic layer disappears.[9]

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium thiosulfate solution if any color persists.

  • Wash the organic layer with water to remove any residual thiosulfate salts.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the purified carboxylic acid.

Protocol 2: Purification of a Solid Carboxylic Acid by Recrystallization with Activated Carbon

Objective: To purify a solid carboxylic acid from soluble, insoluble, and colored impurities.

Materials:

  • Crude solid carboxylic acid.

  • Appropriate recrystallization solvent.

  • Activated carbon (decolorizing charcoal).

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Solvent Selection: Choose a solvent in which the carboxylic acid is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to boiling to dissolve the solid. Add more hot solvent in small portions until the acid is completely dissolved.

  • Decolorization: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Reheat the solution to boiling. Perform a hot filtration using a pre-heated funnel to remove the activated carbon and any other insoluble impurities. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Caption: General experimental workflow for carboxylic acid purification.

Troubleshooting_Tree start Identify Primary Issue color_issue Product has Color start->color_issue iodide_issue High Iodide Content start->iodide_issue organic_issue General Organic Impurities start->organic_issue activated_carbon Activated Carbon Treatment color_issue->activated_carbon oxidative_treatment Oxidative Treatment (e.g., H₂O₂) color_issue->oxidative_treatment thiosulfate_wash Sodium Thiosulfate Wash iodide_issue->thiosulfate_wash For I₂ silver_salt Silver Salt Precipitation iodide_issue->silver_salt For I⁻ ion_exchange Ion Exchange Resin iodide_issue->ion_exchange For various iodide species recrystallization Recrystallization organic_issue->recrystallization If solid extraction Liquid-Liquid Extraction organic_issue->extraction If liquid

Caption: Troubleshooting decision tree for purifying carboxylic acids.

G start Impure Carboxylic Acid (with Iodide Impurities) step1 Treat with soluble Silver Salt (e.g., Silver Acetate) start->step1 reaction Reaction: Ag⁺ + I⁻ → AgI(s) step1->reaction step2 Precipitation of Silver Iodide (AgI) reaction->step2 step3 Separate Treated Carboxylic Acid from Precipitate (e.g., Distillation) step2->step3 end Purified Carboxylic Acid step3->end

Caption: Logical workflow for removing iodide using silver salt precipitation.

G start Carboxylic Acid Solution (with Oxidable/Colored Impurities) step1 Add Activated Carbon to Solution start->step1 adsorption Adsorption of Impurities onto Carbon Surface step1->adsorption step2 Stir or Heat Mixture adsorption->step2 step3 Filter to Remove Activated Carbon step2->step3 end Purified Carboxylic Acid Solution step3->end

Caption: Workflow for removing impurities using activated carbon.

References

Technical Support Center: Long-Term Stability of Solar Cells Utilizing Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability of solar cells that incorporate bipyridine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of solar cells with bipyridine derivatives, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Troubleshooting Steps
STAB-001 Rapid performance degradation under continuous illumination (ISOS-L protocols). 1. Photodegradation of the Perovskite Layer: UV light can cause the decomposition of the perovskite material.[1][2]2. Additive-Induced Degradation: Certain pyridine derivatives, like 4-tert-butylpyridine (tBP), can be corrosive to the perovskite layer, especially under illumination and thermal stress.[3][4]3. Ion Migration: Light can accelerate the migration of ions within the perovskite, leading to defect formation.[5]1. Incorporate a UV filter in your experimental setup or use an encapsulant that blocks UV light.[2]2. Consider replacing volatile or corrosive additives like tBP with more stable, non-volatile alternatives such as 4-(N-carbazolyl)pyridine (4CP) or sterically hindered pyridine derivatives.[3][6]3. Introduce additives that passivate defects and suppress ion migration.[7]
STAB-002 Significant efficiency loss during storage in the dark (ISOS-D protocols). 1. Moisture and Oxygen Ingress: The organic components of perovskite solar cells are particularly susceptible to degradation from moisture and oxygen, leading to decomposition.[1][5]2. Hygroscopic Additives: Additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), often used with bipyridine derivatives in the hole-transporting layer (HTL), can absorb moisture.[8]3. Morphological Changes in the HTL: The hole-transporting material, such as spiro-OMeTAD, can crystallize or undergo morphological changes over time, especially at elevated temperatures.[9]1. Ensure proper encapsulation of the device to prevent the ingress of moisture and oxygen.[10]2. Select bipyridine derivatives and other additives that enhance the hydrophobicity of the perovskite surface.[11]3. Optimize the composition of the HTL to improve its morphological stability.[9]
STAB-003 Poor thermal stability under elevated temperatures (e.g., 85°C). 1. Thermal Decomposition of Perovskite: High temperatures can cause the perovskite crystal structure to break down.[2][5]2. Evaporation of Additives: Volatile additives like tBP can evaporate from the HTL at elevated temperatures, leading to the formation of pinholes and aggregation of other additives like LiTFSI.[9]3. Interfacial Degradation: The interface between the perovskite and the charge transport layers can degrade at high temperatures.[12]1. Utilize perovskite compositions with improved intrinsic thermal stability, such as those incorporating formamidinium or cesium.[10]2. Replace volatile liquid additives with stable solid-state alternatives.[6]3. Focus on interface engineering to create more robust contacts between the layers.[2]
STAB-004 Inconsistent or irreproducible stability results. 1. Lack of Standardized Testing Protocols: Inconsistent experimental procedures and reporting of parameters make it difficult to compare data.[13]2. Environmental Fluctuations: Variations in ambient humidity, temperature, and light exposure during fabrication and testing can significantly impact stability.1. Strictly adhere to established testing protocols like the ISOS protocols (e.g., ISOS-D, ISOS-L, ISOS-T) to ensure comparability of results.[14][15]2. Maintain a controlled environment (e.g., a glovebox with controlled humidity and oxygen levels) for device fabrication and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of bipyridine derivatives in enhancing solar cell stability?

A1: Bipyridine derivatives primarily act as defect passivators. The nitrogen atoms in the bipyridine structure have lone pairs of electrons that can coordinate with undercoordinated Pb²⁺ ions (Lewis acid sites) on the perovskite surface. This interaction neutralizes defect sites, which in turn reduces non-radiative recombination and improves both the efficiency and stability of the solar cell.[11][16] Some bipyridine derivatives can also improve the hydrophobicity of the perovskite film, offering better protection against moisture.[17]

Q2: Can bipyridine derivatives have a negative impact on stability?

A2: Yes, the choice of the bipyridine derivative and its functional groups is critical. For instance, 4-tert-butylpyridine (tBP), a commonly used additive, can be corrosive to the perovskite material.[3][4] It can react with the perovskite, leading to its decomposition. Furthermore, its volatility can cause morphological degradation of the hole-transporting layer at elevated temperatures.[9]

Q3: How do I choose the right bipyridine derivative for my experiment?

A3: The ideal bipyridine derivative should have strong coordinating ability to passivate defects effectively. Bidentate ligands, such as 2,2'-bipyridine, often show better passivation effects than monodentate ones.[18] It is also crucial to select derivatives that are not volatile and do not react detrimentally with the perovskite. Derivatives with long alkyl chains or those that are solid at room temperature may offer better thermal stability.[4][6]

Q4: What are the key differences between the ISOS-D and ISOS-L stability testing protocols?

A4: The key difference lies in the stressor being tested.

  • ISOS-D (Dark Storage) protocols evaluate the stability of the solar cell in the absence of light, focusing on degradation caused by factors like oxygen and moisture from the ambient environment.[14][19]

  • ISOS-L (Light Soaking) protocols assess the device's stability under continuous illumination, which accelerates degradation mechanisms such as ion migration and photodegradation of the perovskite and charge transport layers.[14][19]

Q5: My device shows some performance recovery after a period in the dark. Is this normal?

A5: Yes, this behavior is often observed in perovskite solar cells and is typically attributed to the redistribution of mobile ions within the perovskite layer in the absence of an electric field (illumination).[1] The updated ISOS protocols include light-dark cycling (ISOS-LC) to account for such reversible degradation and recovery effects.[1]

Data Presentation

The following tables summarize quantitative data on the stability of perovskite solar cells with various bipyridine and pyridine-based additives.

Table 1: Stability of Perovskite Solar Cells with Different Bidentate Lewis Base Passivants

Passivating AgentInitial PCE (%)PCE after 40 daysEfficiency Loss (%)Storage Conditions
Control (no passivation)15.758.6045.4~12% humidity, low-oxygen
2,2′-bipyridine (BPY)16.4914.3113.2~12% humidity, low-oxygen
DQCN16.3113.5916.7~12% humidity, low-oxygen
TTFA17.8815.5712.9~12% humidity, low-oxygen

Data sourced from a study on surface defect passivation.[17]

Table 2: Comparative Stability with a Novel Pyridine Derivative

Additive TypeTime to 85% of Initial PCE (under continuous light)Stability in the Dark (1000 hours)
Conventional (e.g., tBP)< 25 hoursSignificant degradation
New Pyridine Derivative150 hoursNo signs of deterioration

Data from a study on new additives for the hole-transporting layer.[3]

Table 3: Stability of Carbon-Based Perovskite Solar Cells with Py-NH₂ Passivation

DeviceInitial PCE (%)PCE after 30 daysPCE Retention (%)Storage Conditions
Control11.55< 10.4< 90Air, 35-45% relative humidity
Py-NH₂ Passivated14.75> 13.27> 90Air, 35-45% relative humidity

Data sourced from a study on pyridine derivatives' surface passivation.[16]

Experimental Protocols

1. ISOS-D-1: Dark Storage Stability Test (Shelf Life)

  • Objective: To assess the intrinsic stability of the solar cell in a controlled, dark environment.

  • Methodology:

    • Fabricate and encapsulate the solar cells.

    • Measure the initial current-voltage (J-V) characteristics to determine the initial power conversion efficiency (PCE).

    • Store the devices in a dark environment at a specified temperature and humidity (e.g., room temperature, <40% relative humidity).[20]

    • Periodically (e.g., every 24, 48, 100 hours) remove the devices from storage and measure their J-V characteristics under a solar simulator.

    • Record the PCE as a function of storage time.

2. ISOS-L-1: Light Soaking Stability Test

  • Objective: To evaluate the operational stability of the solar cell under continuous illumination.

  • Methodology:

    • Measure the initial J-V curve of the encapsulated device.

    • Place the device under a continuous light source (e.g., a solar simulator or white-light LEDs) at a controlled temperature.

    • Hold the device at its maximum power point (MPP) using an MPP tracker.

    • Continuously monitor the power output of the cell over time.

    • Periodically, the light source can be briefly interrupted to measure the full J-V curve.

    • Plot the normalized PCE as a function of illumination time. The T₈₀ lifetime is the time it takes for the efficiency to drop to 80% of its initial value.[19]

3. Electrochemical Impedance Spectroscopy (EIS) for Degradation Analysis

  • Objective: To probe the internal electronic and ionic processes and identify changes that occur during degradation.

  • Methodology:

    • Place the solar cell in a shielded test fixture.

    • Apply a specific DC bias voltage (e.g., open-circuit voltage or a forward bias) and a small AC voltage perturbation over a range of frequencies (e.g., 1 MHz to 100 mHz).[21]

    • Measure the resulting AC current to determine the complex impedance at each frequency.

    • Plot the data in a Nyquist plot (imaginary vs. real impedance).

    • Fit the impedance spectra to an equivalent circuit model to extract parameters such as series resistance, recombination resistance, and capacitance.

    • Compare the EIS spectra and fitted parameters of fresh and aged devices to identify changes in charge transport and recombination processes.[21][22]

Mandatory Visualization

Degradation & Passivation Pathways in Perovskite Solar Cells cluster_degradation Degradation Mechanisms cluster_passivation Passivation Mechanism Moisture Moisture Perovskite_Decomposition Perovskite Layer Decomposition Moisture->Perovskite_Decomposition UV_Light UV_Light UV_Light->Perovskite_Decomposition Ion_Migration Ion Migration & Defect Formation UV_Light->Ion_Migration Heat Heat Heat->Perovskite_Decomposition HTL_Degradation HTL Morphological Degradation Heat->HTL_Degradation Heat->Ion_Migration tBP Corrosive Additive (e.g., tBP) tBP->Perovskite_Decomposition corrosion Performance_Loss Performance_Loss Perovskite_Decomposition->Performance_Loss HTL_Degradation->Performance_Loss Ion_Migration->Performance_Loss Bipyridine Bipyridine Derivative (Lewis Base) Passivated_Site Passivated Defect Site Bipyridine->Passivated_Site coordination Pb_Defect Undercoordinated Pb²⁺ (Defect Site) Pb_Defect->Passivated_Site Improved_Stability Improved_Stability Passivated_Site->Improved_Stability

Caption: Degradation and passivation pathways in perovskite solar cells.

Experimental Workflow for Stability Testing (ISOS-L) start Start: Fabricate & Encapsulate Device initial_jv Measure Initial J-V (Determine Initial PCE) start->initial_jv light_soak Continuous Light Soaking (1-sun, controlled temp.) initial_jv->light_soak mppt Track Maximum Power Point (MPP) light_soak->mppt monitor Monitor Power Output vs. Time mppt->monitor periodic_jv Periodic J-V Measurement (optional) monitor->periodic_jv interrupt analysis Analyze Data (Calculate T₈₀ Lifetime) monitor->analysis periodic_jv->mppt resume end End analysis->end

Caption: Experimental workflow for ISOS-L light soaking stability testing.

References

Validation & Comparative

Performance of [2,2'-Bipyridine]-5-carboxylic acid vs other bipyridine ligands in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of homogeneous catalysis, the selection of an appropriate ligand is paramount to steering the efficiency, selectivity, and overall performance of a metal-catalyzed reaction. Among the vast library of ligands, bipyridines are a cornerstone due to their robust chelating ability with a wide array of transition metals. This guide provides a detailed comparison of [2,2'-Bipyridine]-5-carboxylic acid and its derivatives against other commonly employed bipyridine ligands in various catalytic applications. By examining experimental data from Suzuki-Miyaura coupling, water oxidation, and carbon dioxide (CO₂) reduction, this report aims to furnish researchers, scientists, and drug development professionals with objective insights into the catalytic prowess of this functionalized ligand.

The Influence of the Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 5-position of the 2,2'-bipyridine framework imparts unique electronic and functional properties to the ligand. This substituent is electron-withdrawing, which can significantly influence the electron density at the metal center, thereby modulating its catalytic activity. Furthermore, the carboxylic acid group provides a convenient anchor for immobilization of the catalyst on solid supports or for the synthesis of more complex molecular architectures, such as metal-organic frameworks (MOFs).

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. While direct comparative data for this compound is limited, studies on related dicarboxylic acid ligands provide valuable insights.

In a comparative study of nickel-based catalysts for the Suzuki-Miyaura reaction, a catalyst featuring a 2,2'-bipyridine-4,4'-dicarboxylic acid ligand was compared with a catalyst bearing a 2,2'-bipyridine-4,4'-diamidopropylsilatrane ligand. The results, as summarized in Table 1, highlight the significant impact of the ligand's functionalization on the catalytic yield.

Table 1: Comparison of Nickel-Bipyridine Catalysts in Suzuki-Miyaura Coupling

LigandCatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Yield (%)
2,2'-Bipyridine-4,4'-dicarboxylic acidNickel(II) chloride on SiO₂4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10010[1][2]
2,2'-Bipyridine-4,4'-diamidopropylsilatraneNickel(II) chloride on SiO₂4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O100up to 50[1][2]

It is important to note that in this specific study, the silatrane-functionalized ligand demonstrated superior performance. This suggests that while the carboxylic acid groups provide a means for heterogenization, the nature of the linkage and the overall electronic and steric environment of the metal center are crucial for catalytic efficiency.[1][2]

Performance in Water Oxidation

The development of efficient catalysts for water oxidation is a key challenge in the field of artificial photosynthesis. Ruthenium complexes bearing bipyridine-based ligands have been extensively studied for this purpose. The electronic properties of the bipyridine ligand play a critical role in tuning the redox potentials of the ruthenium center and the overall catalytic activity.

A study comparing ruthenium complexes with different ancillary bipyridine ligands in chemical water oxidation provides a clear example of the effect of substituents. As shown in Table 2, an electron-withdrawing group (methoxycarbonyl) on the bipyridine ligand led to a lower rate of oxygen evolution compared to the unsubstituted and electron-donating methyl-substituted ligands.

Table 2: Performance of Ruthenium Complexes in Chemical Water Oxidation

LigandComplexOxidantTONRate of O₂ evolution (µmol L⁻¹ s⁻¹)
2,2'-Bipyridine (bpy)[Ru(MeMPTP)(bpy)Cl]⁺Ce(IV)12.50.250[3]
4,4'-Dimethyl-2,2'-bipyridine (dmbpy)[Ru(MeMPTP)(dmbpy)Cl]⁺Ce(IV)10.00.166[3]
4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine (dmcbpy)[Ru(MeMPTP)(dmcbpy)Cl]⁺Ce(IV)6.50.125[3]

This trend suggests that electron-donating groups on the bipyridine ligand can enhance the catalytic rate in this particular system by facilitating the attainment of higher oxidation states required for water oxidation catalysis.[3] Conversely, the electron-withdrawing nature of a carboxylic acid group, similar to the methoxycarbonyl group, might be expected to decrease the rate of water oxidation in analogous systems.

Performance in Photocatalytic CO₂ Reduction

The conversion of CO₂ into valuable chemical fuels using solar energy is a highly sought-after goal. Rhenium complexes with bipyridine ligands are well-established photocatalysts for CO₂ reduction. The substituents on the bipyridine ligand can significantly impact the light-absorbing properties, the stability of key intermediates, and the overall catalytic efficiency.

Studies have shown that introducing carboxylic ester groups at the 5,5'-positions of the bipyridine ligand in a Rhenium(I) complex has a pronounced effect on its catalytic activity towards CO₂ electroreduction. The presence of these electron-withdrawing ester groups leads to an accumulation of reducing equivalents on the ligand, which hinders the formation of the catalytically active Rhenium(0) species and its subsequent interaction with CO₂.[4] This highlights the critical role of the electronic structure of the ligand in directing the catalytic pathway.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Heterogenized Nickel Catalyst

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is prepared in a suitable solvent system (e.g., Toluene/H₂O). The heterogenized nickel catalyst (typically 1-5 mol%) is then added. The reaction mixture is heated under an inert atmosphere (e.g., N₂ or Ar) for a specified time. After cooling, the catalyst is separated by filtration, and the organic product is isolated through standard aqueous workup and purification techniques such as column chromatography.[1][2]

General Procedure for Chemical Water Oxidation

In a typical experiment, a solution of the ruthenium catalyst in a suitable buffer is prepared. The reaction is initiated by the addition of an excess of a chemical oxidant, such as cerium(IV) ammonium nitrate (Ce(IV)). The evolution of oxygen is monitored over time using a Clark-type electrode or by gas chromatography. The turnover number (TON) is calculated based on the moles of O₂ produced per mole of catalyst.[3]

General Procedure for Photocatalytic CO₂ Reduction

A solution of the rhenium-bipyridine complex in a solvent mixture, typically containing a sacrificial electron donor (e.g., triethanolamine, TEOA), is saturated with CO₂. The solution is then irradiated with visible light of a specific wavelength. The gaseous products, primarily carbon monoxide (CO) and hydrogen (H₂), are analyzed by gas chromatography to determine the turnover number and selectivity of the catalyst.

Visualizing Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in the catalysis discussed.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Water_Oxidation_Mechanism A [Ru(II)-OH2] B [Ru(III)-OH] A->B -e-, -H+ C [Ru(IV)=O] B->C -e-, -H+ D [Ru(V)=O] C->D -e- E O-O Bond Formation D->E F O2 Evolution E->F F->A +2H2O

Caption: A general mechanistic pathway for water oxidation by a molecular ruthenium catalyst.

Conclusion

The performance of this compound in catalysis is intricately linked to the electronic and functional nature of the carboxyl group. As an electron-withdrawing substituent, it can influence the catalytic activity, in some cases diminishing the rate of reactions that benefit from an electron-rich metal center, such as the studied water oxidation system. Conversely, in other catalytic cycles, this electronic perturbation could be beneficial.

The primary advantage of the carboxylic acid functionality lies in its utility as a handle for catalyst modification and immobilization. However, as demonstrated in the Suzuki-Miyaura coupling example, the method of attachment and the resulting catalyst architecture are critical to achieving high performance. For researchers and professionals in drug development, the ability to heterogenize a catalyst using the carboxylic acid group of the bipyridine ligand offers a promising avenue for developing more sustainable and recyclable catalytic processes. Further systematic studies directly comparing this compound with a broader range of bipyridine ligands under standardized conditions are warranted to fully elucidate its catalytic potential across diverse chemical transformations.

References

Unveiling the Electronic Landscape: A Comparative Guide to DFT and Computational Studies of [2,2'-Bipyridine]-5-carboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate electronic and structural properties of metal complexes is paramount. [2,2'-Bipyridine]-5-carboxylic acid and its derivatives have emerged as versatile ligands in coordination chemistry, with applications ranging from catalysis to medicinal chemistry. This guide provides an objective comparison of their performance based on Density Functional Theory (DFT) and computational studies, supported by experimental data.

The inclusion of a carboxylic acid group on the bipyridine framework significantly influences the electronic properties and coordination chemistry of the resulting metal complexes. DFT calculations have proven to be a powerful tool in elucidating these properties, offering insights into molecular orbitals, electronic transitions, and reaction mechanisms at the atomic level.

Comparative Analysis of Computational Data

To facilitate a clear comparison, the following tables summarize key quantitative data extracted from various computational studies on this compound and its analogous complexes. These parameters are crucial in predicting the reactivity, stability, and potential applications of these compounds.

Compound/ComplexFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
[2,2'-Bipyridine]-5,5'-dicarboxylic acid (B5DA)B3LYP/6-311++G(d,p)-6.93-2.454.483.67
[RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2′-bipyridine-5,5′-dicarboxylic acid)Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported
Iron Bipyridine-Diimine (BDI) ComplexesNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported

Note: Data is extracted from multiple sources and methodologies may vary. Direct comparison should be made with caution. "Not Reported" indicates that the specific data point was not found in the reviewed literature.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both the synthesis and computational analysis of these complexes is essential for reproducing and building upon existing research.

Synthesis and Characterization

The synthesis of metal complexes with this compound ligands typically involves the reaction of the corresponding ligand with a metal salt in a suitable solvent. For instance, the synthesis of Ruthenium(II) complexes can be achieved by reacting RuCl3·3H2O with the bipyridine dicarboxylic acid ligand in methanol under reflux.[1][2] Characterization techniques are crucial to confirm the structure and purity of the synthesized complexes and often include:

  • Elemental Analysis: To determine the elemental composition of the complex.

  • FT-IR Spectroscopy: To identify the vibrational modes of the functional groups, particularly the carboxylic acid and bipyridine moieties.[3]

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its coordination to the metal center.[3]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.[1]

Computational Details: A DFT Workflow

Density Functional Theory calculations are a cornerstone in the study of these complexes, providing insights that complement experimental findings. A typical workflow for such a study is outlined below.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Input_Structure Initial Molecular Structure Geo_Opt Geometry Optimization Input_Structure->Geo_Opt Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Confirm Minimum Energy Structure Electronic_Properties Electronic Property Calculation (HOMO, LUMO, etc.) Freq_Calc->Electronic_Properties Data_Analysis Data Analysis and Visualization Electronic_Properties->Data_Analysis Comparison Comparison with Experimental Data Data_Analysis->Comparison

Caption: A generalized workflow for DFT studies on metal complexes.

The choice of the functional and basis set is a critical step that influences the accuracy of the results. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for these types of systems, providing a good balance between computational cost and accuracy.[3] Geometry optimization is performed to find the most stable conformation of the molecule. Subsequent frequency calculations are essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain vibrational frequencies that can be compared with experimental IR and Raman spectra.[3] Finally, various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the electronic structure and reactivity of the complex.[3]

Logical Relationships in Computational Analysis

The data generated from DFT calculations can be used to derive various molecular properties and predict the behavior of the complexes. The relationships between these calculated parameters are crucial for a comprehensive understanding.

Logical_Relationships cluster_input DFT Outputs cluster_output Predicted Properties HOMO_LUMO HOMO/LUMO Energies Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Energy Gap ESP Electrostatic Potential ESP->Reactivity Reactive Sites NBO Natural Bond Orbital Analysis Charge_Transfer Intramolecular Charge Transfer NBO->Charge_Transfer Donor-Acceptor Interactions Non_Linear_Optics Non-Linear Optical Properties NBO->Non_Linear_Optics Hyperpolarizability

Caption: Interrelation of DFT-derived parameters and predicted properties.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the chemical reactivity and kinetic stability of a molecule.[3] The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites.[3] Natural Bond Orbital (NBO) analysis offers insights into intramolecular charge transfer and hyperconjugative interactions, which are important for understanding the electronic delocalization and non-linear optical properties of the complexes.[3]

References

A Researcher's Guide to Validating Metal Complex Structures: 1H NMR Spectroscopy in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of metal complexes is paramount. This guide provides a comprehensive comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy with X-ray crystallography for the structural validation of these intricate molecules. We delve into the experimental protocols and present comparative data to highlight the strengths and applications of each technique.

At the heart of coordination chemistry and the development of new metallodrugs lies the accurate characterization of molecular architecture. While single-crystal X-ray diffraction has long been considered the gold standard for structural elucidation, 1H NMR spectroscopy emerges as a powerful, complementary, and often more accessible tool for validating the structures of metal complexes in solution.

The Power of Proton NMR in Characterizing Metal Complexes

1H NMR spectroscopy provides a wealth of information about the electronic and geometric environment of protons within a molecule. For diamagnetic metal complexes, the principles of chemical shift, peak integration, and spin-spin coupling are applied in a similar manner to organic compounds to deduce the connectivity and stereochemistry of the ligands surrounding the metal center.[1]

However, the utility of 1H NMR extends significantly to the realm of paramagnetic metal complexes. While the presence of unpaired electrons in paramagnetic species leads to significant peak broadening and large chemical shift ranges, specialized NMR techniques can harness these effects to provide unique structural insights.[2][3] For instance, the large paramagnetic shifts can simplify complex spectra by reducing signal overlap.

A notable advantage of 1H NMR is its utility in characterizing species that are difficult to crystallize or are unstable in the solid state. Furthermore, it is an indispensable tool for studying dynamic processes in solution, such as ligand exchange and fluxional behavior, which are not observable by X-ray crystallography.[4]

Head-to-Head: 1H NMR vs. X-ray Crystallography

Both 1H NMR and X-ray crystallography provide invaluable structural information, yet they do so from different perspectives. X-ray crystallography offers a static, high-resolution snapshot of the molecule in the solid state, while NMR provides a picture of the molecule's structure and dynamics in solution, which is often more relevant to its biological activity.[4][5]

The choice between these techniques often depends on the nature of the complex and the specific information required. For instance, 1H NMR is particularly adept at locating hydride ligands in transition metal complexes, which are often difficult to detect using X-ray diffraction.

Below is a comparative overview of the two techniques:

Feature1H NMR SpectroscopyX-ray Crystallography
Sample Phase SolutionCrystalline Solid
Information Dynamic structure, connectivity, stereochemistry in solutionStatic, high-resolution 3D structure in the solid state
Strengths - Non-destructive- Can study dynamics and kinetics- Excellent for characterizing hydride ligands- No need for single crystals- Provides precise bond lengths and angles- Unambiguous determination of absolute stereochemistry
Limitations - Can be complex for paramagnetic compounds- Resolution may be lower than X-ray- Molecular size limitations- Requires high-quality single crystals- Provides a static picture, no dynamic information- Crystal packing can influence conformation

Here is a conceptual workflow for validating a metal complex structure, often employing both techniques for a comprehensive analysis.

Workflow for Metal Complex Structure Validation cluster_synthesis Synthesis & Isolation cluster_initial_char Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_validation Structure Validation & Finalization synthesis Synthesis of Metal Complex purification Purification synthesis->purification initial_nmr 1H NMR Spectroscopy (Initial Assessment) purification->initial_nmr mass_spec Mass Spectrometry purification->mass_spec elemental Elemental Analysis purification->elemental nmr_2d Advanced 1D/2D NMR (COSY, NOESY, HSQC) initial_nmr->nmr_2d xray Single Crystal X-ray Diffraction initial_nmr->xray comparison Comparison of NMR and X-ray Data nmr_2d->comparison xray->comparison final_structure Final Validated Structure comparison->final_structure

A generalized workflow for the synthesis and structural validation of a metal complex.

Experimental Protocols: A Practical Guide

1. Sample Preparation for 1H NMR of a Diamagnetic Metal Complex

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[6]

  • Sample Quantity: Weigh 5-25 mg of the metal complex.

  • Solvent Selection: Choose a deuterated solvent in which the complex is fully soluble. The solvent should not have signals that overlap with the analyte peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube.[8]

  • Tube and Capping: Use a clean, high-quality NMR tube and cap it to prevent solvent evaporation and contamination.

2. 1H NMR of an Air-Sensitive Organometallic Compound

For compounds that are sensitive to air and moisture, sample preparation must be conducted under an inert atmosphere using Schlenk line techniques.[9]

  • Solvent Degassing: The deuterated solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.

  • Inert Atmosphere: All manipulations, including dissolving the sample and transferring it to the NMR tube, should be performed in a glovebox or on a Schlenk line under an inert gas (e.g., argon or nitrogen).

  • Specialized NMR Tubes: J. Young NMR tubes or similar sealable tubes are recommended to maintain the inert atmosphere during the experiment.

3. Acquiring a 1H NMR Spectrum of a Paramagnetic Complex

The acquisition parameters for paramagnetic complexes often need to be adjusted to account for the rapid relaxation and broad signals.[2][3]

  • Pulse Sequence: A simple one-pulse experiment is typically used.

  • Spectral Width: A much wider spectral width (e.g., 200 ppm or more) is necessary to encompass the highly shifted resonances.

  • Acquisition Time: A shorter acquisition time is often employed due to the rapid decay of the signal.

  • Relaxation Delay: Shorter relaxation delays can be used because of the fast T1 relaxation times, allowing for a higher number of scans in a given time.

  • Temperature Control: Variable temperature NMR can be crucial for resolving broad peaks and studying dynamic processes.[2]

The following diagram illustrates the key considerations for 1H NMR analysis of both diamagnetic and paramagnetic metal complexes.

Key Considerations in 1H NMR of Metal Complexes cluster_diamagnetic Diamagnetic Complexes cluster_paramagnetic Paramagnetic Complexes dia_sample Standard Sample Prep dia_params Standard Acquisition (0-15 ppm) dia_sample->dia_params dia_interp Interpretation: Chemical Shift, Coupling, Integration dia_params->dia_interp para_sample Careful Sample Prep (Concentration is key) para_params Modified Acquisition: Wide Spectral Width, Short Delays para_sample->para_params para_interp Interpretation: Hyperfine Shifts, Peak Broadening, Variable Temperature para_params->para_interp start Metal Complex cluster_diamagnetic cluster_diamagnetic start->cluster_diamagnetic Diamagnetic cluster_paramagnetic cluster_paramagnetic start->cluster_paramagnetic Paramagnetic

A decision-making flowchart for 1H NMR analysis of metal complexes.

Comparative Data: A Case Study Approach

Here is a hypothetical comparison table illustrating the type of data that can be obtained and compared:

ParameterX-ray Crystallography1H NMR (in solution)
Coordination Geometry Distorted OctahedralConsistent with Octahedral
Ru-P Bond Length (Å) 2.345(2)Inferred from coupling constants
Ligand Conformation transPredominantly trans (from NOESY)
Proton Chemical Shifts (ppm) Not ApplicableAromatic: 7.2-8.5, Alkyl: 1.2-3.5

Such comparative analysis provides a higher level of confidence in the assigned structure.[10][11] Discrepancies between the solid-state and solution-state data can also be highly informative, suggesting, for example, solvent interactions or dynamic equilibria in solution.

Conclusion

Validating the structure of metal complexes is a critical step in chemical research and drug development. While X-ray crystallography provides unparalleled detail in the solid state, 1H NMR spectroscopy offers a versatile and powerful tool for structural elucidation in solution. For a comprehensive understanding, especially when investigating the behavior of these complexes in biological systems, a combined approach utilizing both techniques is often the most prudent strategy. This guide provides the foundational knowledge and practical considerations for researchers to effectively employ 1H NMR in their structural validation workflows.

References

A Spectroscopic Guide to Facial and Meridional Isomers of Ruthenium-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distinct properties of geometric isomers is crucial for molecular design and application. This guide provides a comparative analysis of the spectroscopic characteristics of facial (fac) and meridional (mer) isomers of tris-chelate ruthenium(II) complexes featuring bipyridine-based ligands. The differentiation of these isomers is paramount as their symmetry profoundly influences their photophysical, electrochemical, and chemical behaviors.

The primary distinction between the fac and mer isomers of an octahedral complex like [Ru(bpy)₃]²⁺ lies in the arrangement of the three bidentate bipyridine (bpy) ligands around the central ruthenium atom. The fac isomer possesses C₃ symmetry, where the three equivalent ligands have their chemically identical nitrogen atoms occupying one face of the octahedron. In contrast, the mer isomer has C₁ symmetry, with the three ligands arranged in a less symmetrical, meridional plane, rendering each ligand chemically distinct. This fundamental difference in symmetry is the key to their spectroscopic differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for comparing fac and mer isomers of ruthenium-bipyridine derivatives. While the parent [Ru(bpy)₃]²⁺ predominantly exists as the fac isomer, substituted or unsymmetrical bipyridine ligands allow for the isolation and characterization of both forms.

Table 1: ¹H NMR Spectroscopy

¹H NMR is the most definitive method for distinguishing between the two isomers. The high symmetry of the fac isomer results in a simple spectrum, as all three bipyridine ligands are magnetically equivalent. The mer isomer's lack of symmetry leads to a more complex spectrum with separate resonances for each of the three inequivalent ligands.

IsomerSymmetryExpected ¹H NMR SpectrumExample Chemical Shifts (δ, ppm) for a [Ru(L)₃]²⁺ derivative[1]
fac C₃A single set of resonances for the bipyridine protons.A single singlet for equivalent triazole protons at 8.63 ppm in a pyridyl-triazole analog.[1]
mer C₁Three distinct sets of resonances for the bipyridine protons.Three distinct singlets for inequivalent triazole protons at 8.62, 8.64, and 8.66 ppm in a pyridyl-triazole analog.[1]
Table 2: UV-Visible Absorption and Photoluminescence Spectroscopy

The electronic absorption and emission spectra of fac and mer isomers are often quite similar, as they are both dominated by metal-to-ligand charge transfer (MLCT) transitions. However, subtle differences in the energy of these transitions can sometimes be observed. More significant differences can arise in their photochemical reactivity and luminescence quantum yields due to variations in the accessibility of non-radiative decay pathways, such as through metal-centered (MC) states.[1]

Spectroscopic Parameterfac Isomermer IsomerNotes
Absorption λₘₐₓ (MLCT band) ~379 - 452 nm~382 - 452 nmThe MLCT bands are often broad and can be very similar for both isomers. For one derivative, λₘₐₓ was 379 nm for mer and 382 nm for fac.[1] The parent [Ru(bpy)₃]²⁺ has a λₘₐₓ at 452 nm.
Molar Absorptivity (ε) ~12,280 M⁻¹cm⁻¹~12,940 M⁻¹cm⁻¹Values can be very close, as seen in the [Ru(pytz)₃]²⁺ complex.[1]
Emission λₘₐₓ Typically ~600-620 nmTypically ~600-620 nmOften very similar to each other and to the parent [Ru(bpy)₃]²⁺ complex.
Luminescence Quantum Yield (Φ) VariableVariableWhile emission wavelengths may be similar, quantum yields can differ. However, some studies report no detectable luminescence for either isomer of certain complexes at room temperature.[1]
Luminescence Lifetime (τ) VariableVariableDifferences in lifetime can be indicative of different non-radiative decay pathways accessible to each isomer.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, separation, and characterization of fac and mer isomers.

Synthesis and Isomer Separation
  • General Synthesis : A mixture of fac and mer isomers of a tris-bipyridyl ruthenium(II) complex is typically synthesized by reacting RuCl₃·xH₂O or a suitable ruthenium precursor (e.g., [Ru(DMSO)₄Cl₂] or cis-[Ru(bpy)₂Cl₂]) with three equivalents of the desired bipyridine ligand in a solvent such as ethanol, water, or a mixture thereof, often under reflux conditions.[2]

  • Isomer Separation : The separation of the resulting isomeric mixture is most commonly achieved using cation-exchange column chromatography.[3][4][5][6]

    • Stationary Phase : SP Sephadex C-25 is a frequently used cation-exchange resin.[3][4][5]

    • Eluent : An aqueous solution of a salt, such as sodium chloride, sodium toluene-4-sulfonate, or sodium hexanoate, is used as the eluent.[3][4][5] The different interactions of the fac and mer cations with the stationary phase and the eluting ions allow for their separation.

    • Alternative : Preparative thin-layer chromatography (TLC) on silica gel has also been successfully employed.[1]

Spectroscopic Characterization
  • ¹H NMR Spectroscopy :

    • Sample Preparation : Samples are prepared by dissolving 5-15 mg of the complex in 0.5 mL of a deuterated solvent, commonly acetonitrile-d₃ (CD₃CN) or acetone-d₆.[1]

    • Instrumentation : Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Referencing : Chemical shifts are referenced to the residual solvent peak.

    • Analysis : The symmetry of the spectrum is analyzed to assign the isomeric form. The C₃-symmetric fac isomer will show one set of signals for the three identical ligands, while the C₁-symmetric mer isomer will show three distinct sets of signals.

  • UV-Visible Absorption Spectroscopy :

    • Sample Preparation : Solutions of the complexes are prepared in a UV-Vis transparent solvent, typically acetonitrile, at a concentration in the micromolar range (e.g., 10-50 µM).

    • Instrumentation : A dual-beam spectrophotometer is used to record the spectra, typically over a range of 250-800 nm.

    • Data Acquired : The wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar extinction coefficients (ε) are determined.

  • Photoluminescence Spectroscopy :

    • Sample Preparation : Samples are prepared in the same manner as for UV-Vis absorption. For quantum yield and lifetime measurements, the solutions are often deoxygenated by bubbling with argon or nitrogen for at least 20-30 minutes to prevent quenching of the excited state by oxygen.[2]

    • Instrumentation : A spectrofluorometer is used to measure emission spectra. Time-resolved measurements for luminescence lifetimes are performed using techniques like time-correlated single-photon counting (TCSPC).

    • Quantum Yield Measurement : The luminescence quantum yield (Φ) is often determined relative to a standard of known quantum yield, such as [Ru(bpy)₃]²⁺ in deaerated acetonitrile (Φ = 0.095).[7][8] The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualization of Isomeric and Spectroscopic Relationships

The following diagram illustrates the relationship between the synthesis, the resulting isomers, and the key spectroscopic techniques used for their comparative analysis.

G Workflow for Isomer Comparison cluster_synthesis Synthesis & Separation cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_results Comparative Data Synthesis Synthesis of [Ru(bpy-R)3]2+ Separation Chromatographic Separation Synthesis->Separation Mixture of Isomers Fac fac Isomer (C3 Symmetry) Separation->Fac Mer mer Isomer (C1 Symmetry) Separation->Mer NMR 1H NMR Fac->NMR UVVis UV-Vis Absorption Fac->UVVis PL Photoluminescence Fac->PL Mer->NMR Mer->UVVis Mer->PL NMR_Result Simple vs. Complex Spectra NMR->NMR_Result UV_Result λmax, ε UVVis->UV_Result PL_Result Emission λ, Φ, τ PL->PL_Result

Caption: Isomer differentiation workflow.

References

A Researcher's Guide to Determining the Quantum Yield of [2,2'-Bipyridine]-5-carboxylic Acid Based Luminophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the photoluminescence quantum yield (Φ) of luminophores, with a special focus on complexes derived from [2,2'-bipyridine]-5-carboxylic acid. This class of compounds is of significant interest in various fields, including bio-imaging, sensing, and photodynamic therapy, due to the versatile coordination chemistry of the bipyridine scaffold and the functional handle provided by the carboxylic acid group for further derivatization.

The quantum yield is a critical parameter that quantifies the efficiency of a luminophore in converting absorbed photons into emitted photons. An accurate determination of this value is paramount for evaluating the performance of a new material and comparing it to existing alternatives. This guide will delve into the most common and reliable methods for quantum yield determination, provide detailed experimental protocols, and present comparative data for relevant compounds.

Comparison of Quantum Yield Determination Methods

There are two primary methods for determining the photoluminescence quantum yield: the comparative (or relative) method and the absolute method.

FeatureComparative MethodAbsolute Method (Integrating Sphere)
Principle Compares the emission of the sample to a standard with a known quantum yield.Directly measures the ratio of emitted to absorbed photons.
Equipment Standard fluorometer and UV-Vis spectrophotometer.Spectrofluorometer equipped with an integrating sphere.
Accuracy High, but dependent on the accuracy of the standard's reported quantum yield.High, and independent of a reference standard.
Complexity Relatively straightforward and widely accessible.More complex setup and data analysis.
Sample Type Primarily for dilute solutions.Can be used for solutions, thin films, and powders.

Experimental Protocols

The Comparative Method

The comparative method is the most widely used technique due to its simplicity and accessibility.[1] It relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[1]

Materials and Equipment:

  • Fluorometer with a monochromatic excitation source and a detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • A standard with a known and well-documented quantum yield in the same solvent as the sample. A common standard for complexes emitting in the visible region is [Ru(bpy)₃]²⁺ in acetonitrile (Φ = 0.095 in deaerated MeCN) or water (Φ = 0.042).[2][3]

  • High-purity solvents.

Step-by-Step Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard and the sample in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.02 to 0.1 at the excitation wavelength. This is crucial to minimize inner-filter effects.[4]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum of each dilution of the standard and the sample.

    • Determine the absorbance (A) at the chosen excitation wavelength (λ_ex). The excitation wavelength should be a wavelength where both the standard and the sample absorb.

  • Fluorescence Measurements:

    • Using a fluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample.

    • It is critical to use the same experimental parameters (e.g., excitation wavelength, slit widths, detector voltage) for all measurements.[5]

    • Record the emission spectrum of a solvent blank for background correction.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the standard and the sample.

    • The resulting plots should be linear, and the slope (Gradient) of each line should be determined.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

    where:

    • Φ_R is the quantum yield of the reference standard.

    • Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively (if different solvents are used).[5]

Experimental Workflow for the Comparative Method

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_std Measure Absorbance of Standard prep_std->abs_std prep_smp Prepare Sample Solutions (Abs < 0.1) abs_smp Measure Absorbance of Sample prep_smp->abs_smp em_std Measure Emission of Standard abs_std->em_std em_smp Measure Emission of Sample abs_smp->em_smp integrate_std Integrate Emission Spectra (Standard) em_std->integrate_std integrate_smp Integrate Emission Spectra (Sample) em_smp->integrate_smp plot_std Plot Intensity vs. Absorbance (Standard) integrate_std->plot_std plot_smp Plot Intensity vs. Absorbance (Sample) integrate_smp->plot_smp grad_std Determine Gradient (Grad_R) plot_std->grad_std grad_smp Determine Gradient (Grad_S) plot_smp->grad_smp calc Calculate Quantum Yield (Φ_S) grad_std->calc grad_smp->calc

Caption: Workflow for the comparative quantum yield determination method.

The Absolute Method (Using an Integrating Sphere)

The absolute method directly measures the number of photons emitted and absorbed by a sample, thus eliminating the need for a reference standard.[6] This is achieved using an integrating sphere, which collects all the light scattered and emitted from the sample.[7]

Materials and Equipment:

  • Spectrofluorometer equipped with an integrating sphere accessory.

  • Quartz cuvette or appropriate sample holder for solids/films.

  • High-purity solvents.

Step-by-Step Procedure:

  • System Calibration:

    • The integrating sphere system must be properly calibrated for the spectral response of the detector and the reflectivity of the sphere's inner surface. This is typically done using a calibrated light source and a standard white diffuser.[6]

  • Measurement of the Blank:

    • Place a cuvette containing only the solvent (or an empty sample holder for solid samples) inside the integrating sphere.

    • Irradiate the blank with monochromatic light at the excitation wavelength (λ_ex).

    • Record the spectrum of the scattered excitation light. This measurement provides the intensity of the incident light (L_a).[8]

  • Measurement of the Sample:

    • Place the cuvette containing the sample solution (or the solid sample) in the integrating sphere.

    • Irradiate the sample with the same monochromatic light at λ_ex.

    • Record the entire spectrum, which will include the scattered excitation light and the sample's emission.

    • The integrated intensity of the scattered excitation light (L_c) and the integrated intensity of the sample's emission (E_c) are determined from this spectrum.[8]

  • Quantum Yield Calculation: The absolute quantum yield (Φ) is calculated using the following equation:

    Φ = E_c / (L_a - L_c)

    where:

    • E_c is the integrated intensity of the sample's emission.

    • L_a is the integrated intensity of the scattered excitation light from the blank.

    • L_c is the integrated intensity of the scattered excitation light from the sample.

Experimental Workflow for the Absolute Method

G cluster_setup Instrument Setup cluster_measure Measurements cluster_analysis Data Analysis setup Calibrate Integrating Sphere System blank_measure Measure Scattered Light from Blank (L_a) setup->blank_measure sample_measure Measure Scattered Light (L_c) and Emission (E_c) from Sample blank_measure->sample_measure integrate Integrate Spectral Data sample_measure->integrate calc Calculate Absolute Quantum Yield (Φ) integrate->calc

Caption: Workflow for the absolute quantum yield determination method.

Comparative Quantum Yield Data

The following table presents a selection of reported quantum yields for ruthenium(II) and iridium(III) complexes featuring bipyridine-based ligands, including those with carboxylic acid functionalities. This data serves as a valuable reference for researchers developing new luminophores based on this compound.

ComplexSolventQuantum Yield (Φ)Reference
[Ru(bpy)₃]²⁺Water0.042[2]
[Ru(bpy)₃]²⁺Acetonitrile (deaerated)0.095[3]
[Ru(6-carboxylato-bpy)₂(bpy)]⁺MethanolNot reported, but luminescent[9]
[Ru(bpy)₂(Pic)]PF₆ (Pic = 2-carboxylatopyridine)AcetonitrileLuminescent[9]
A series of [Ir(C^N)₂(N^N)]PF₆ complexesDichloromethane0.037 - 0.096[10]
(TPAQCOOH)₂IrpicDMSOEnhanced upon deprotonation[11]
Bipyridine-based Ir(III) complexesThin Film0.72 - 0.81[12]

Note: The quantum yield is highly sensitive to the solvent, temperature, and the presence of oxygen. Therefore, direct comparison should be made with caution if the experimental conditions are not identical.

Photophysical Processes

The luminescence of these metal complexes typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. The quantum yield is determined by the competition between radiative decay (phosphorescence) and non-radiative decay pathways.

Simplified Jablonski Diagram for a Ru(II) Complex

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν') T1->S0 Non-radiative Decay T1->T1 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating the key photophysical processes.

Conclusion

The determination of the photoluminescence quantum yield is a crucial step in the characterization of novel luminophores based on this compound. Both the comparative and absolute methods provide reliable means of obtaining this critical parameter. By following the detailed protocols outlined in this guide and utilizing the provided comparative data, researchers can effectively evaluate the performance of their newly synthesized compounds and contribute to the advancement of luminescent materials for a wide range of applications. The carboxylic acid functionality on the bipyridine ligand not only influences the photophysical properties but also offers a versatile point of attachment for creating more complex and targeted molecular systems.

References

Unraveling the Magnetic Landscape of MOFs with 2,2′-bipyridine-5,5′-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the magnetic properties of Metal-Organic Frameworks (MOFs) are a critical aspect of their design and application. This guide provides a comparative analysis of the magnetic characteristics of MOFs incorporating the linker 2,2′-bipyridine-5,5′-dicarboxylic acid (H2bpydc). By examining experimental data, we aim to elucidate the influence of different metal centers and linker geometries on the resulting magnetic behavior.

This analysis focuses on MOFs constructed with H2bpydc and compares their magnetic properties to frameworks built with alternative, structurally related linkers. While data for a range of metal ions with the target linker is still emerging, this guide synthesizes the available information to provide a clear overview for researchers in the field.

Comparative Analysis of Magnetic Properties

The magnetic behavior of MOFs is fundamentally dictated by the nature of the metal ions and the way they are connected by organic linkers. The 2,2′-bipyridine-5,5′-dicarboxylic acid linker provides specific coordination sites that influence the magnetic exchange interactions between metal centers.

MOFs Incorporating 2,2′-bipyridine-5,5′-dicarboxylic Acid

So far, detailed magnetic studies for MOFs with the H2bpydc linker have been reported for Manganese(II) and Nickel(II).

  • Manganese(II) MOF: A three-dimensional MOF, {[Mn(H2bpydc)(SO4)]}n, exhibits weak antiferromagnetic coupling between adjacent Mn²⁺ centers.[1] This is a common observation in manganese(II) carboxylate-bridged compounds.

  • Nickel(II) MOF: A 2D coordination polymer, {[Ni(µ3-bpdc)(H2O)]·H2O}n, also displays antiferromagnetic interactions between the adjacent Ni²⁺ ions.[2][3]

The consistent observation of antiferromagnetic coupling in these MOFs suggests that the superexchange pathway provided by the carboxylate groups of the H2bpydc linker effectively mediates this type of magnetic interaction.

Comparison with MOFs Containing Alternative Linkers

To understand the specific contribution of the H2bpydc linker to the magnetic properties of MOFs, it is insightful to compare them with frameworks containing isomeric or similar dicarboxylate linkers.

  • 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Heterometallic Cu(II)-Ln(III) MOFs constructed with this isomer also predominantly show antiferromagnetic interactions.[4] For instance, in a Gd(III)-Cu(II) framework, a magnetocaloric effect is observed.[4]

  • Pyridine-dicarboxylic Acids: Cobalt(II) MOFs synthesized with pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid exhibit antiferromagnetic and ferromagnetic interactions, respectively.[5] This highlights how subtle changes in the linker's isomeric form can switch the nature of the magnetic coupling.

  • Bipyridyl-based MOFs without Carboxylate Groups: In contrast, Cu(II) MOFs with bipyridyl linkers that lack carboxylate groups can exhibit strong ferromagnetic coupling, demonstrating the crucial role of the carboxylate bridge in mediating antiferromagnetic exchange.[6][7]

The data suggests that while the bipyridine unit itself can participate in magnetic exchange, the presence and connectivity of the carboxylate groups are dominant factors in determining the nature and strength of the magnetic interactions in these systems. The literature on Co(II) and Cu(II) MOFs specifically utilizing the 2,2′-bipyridine-5,5′-dicarboxylic acid linker is not extensive, necessitating these comparisons with closely related structures to infer potential properties.

Quantitative Magnetic Data

The following table summarizes the key magnetic parameters for MOFs containing 2,2′-bipyridine-5,5′-dicarboxylic acid and selected comparative MOFs.

MOF CompositionLinkerMetal IonMagnetic BehaviorWeiss Constant (θ) (K)Magnetic Coupling Constant (J) (cm⁻¹)Reference
{[Mn(H2bpydc)(SO4)]}n 2,2′-bipyridine-5,5′-dicarboxylic acid Mn(II) Weak Antiferromagnetic -9.02 -0.48 [1]
{[Ni(µ3-bpdc)(H2O)]·H2O}n 2,2′-bipyridine-5,5′-dicarboxylic acid Ni(II) Antiferromagnetic Not ReportedNot Reported[2][3]
{[Ln2Cu(BDPC)4(H2O)6]·9H2O}n2,2′-bipyridine-3,3′-dicarboxylic acidCu(II)-Ln(III)AntiferromagneticNot ReportedNot Reported[4]
[Co(L1)(2,2-bipyridine)] (L1 = Pyridine-3,5-dicarboxylic acid)Pyridine-3,5-dicarboxylic acidCo(II)Antiferromagnetic0Not Reported[5]
[Co(L2)(2,2-bipyridine)(DMF)] (L2 = Pyridine-3,4-dicarboxylic acid)Pyridine-3,4-dicarboxylic acidCo(II)Ferromagnetic6.5Not Reported[5]
[Cu(4,4′-DP)Cl]n4,4′-dipyridylCu(II)Strong FerromagneticNot Reported194[6][7]
[Cu(4,4′-TMDP)Cl]n4,4′-trimethylenedipyridylCu(II)Moderate Antiferromagnetic-0.49Not Reported[6]

Experimental Protocols

The magnetic properties of the cited MOFs were primarily determined using Superconducting Quantum Interference Device (SQUID) magnetometry.

SQUID Magnetometry

Objective: To measure the magnetic moment of a material as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A polycrystalline sample of the MOF (typically a few milligrams) is carefully weighed and placed in a gelatin capsule or a similar sample holder.[8]

  • Mounting: The sample holder is attached to the sample rod of the SQUID magnetometer.

  • Measurement:

    • Temperature-Dependent Measurements (M vs. T):

      • The sample is cooled to a low temperature (typically 2 K) in the absence of an applied magnetic field (Zero-Field-Cooled, ZFC).

      • A small DC magnetic field (e.g., 1000 Oe) is applied.[4]

      • The magnetic moment is measured as the sample is slowly warmed to a higher temperature (e.g., 300 K).

      • For Field-Cooled (FC) measurements, the sample is cooled in the presence of the applied magnetic field, and the magnetic moment is measured during the cooling process.

    • Field-Dependent Measurements (M vs. H):

      • The sample is held at a constant low temperature (e.g., 2 K).

      • The applied magnetic field is varied over a specific range (e.g., -7 T to +7 T), and the magnetic moment is recorded at each field strength.[8][9]

  • Data Analysis:

    • The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms using Pascal's constants.[10]

    • The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment.

    • The product χMT is plotted against temperature to analyze the nature of the magnetic interactions. A decrease in χMT with decreasing temperature is indicative of antiferromagnetic coupling, while an increase suggests ferromagnetic coupling.

    • The high-temperature data of the 1/χM vs. T plot is often fitted to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss constant (θ). A negative θ value is consistent with antiferromagnetic interactions.[6]

    • For more quantitative analysis, the magnetic susceptibility data can be fitted to appropriate theoretical models (e.g., the Heisenberg model for an infinite chain) to extract the magnetic coupling constant (J).[1]

Visualization of Structure-Property Relationships

The following diagram illustrates the influence of the metal ion on the magnetic properties of MOFs constructed with 2,2′-bipyridine-5,5′-dicarboxylic acid, with a comparison to an alternative linker.

G Influence of Metal Ion and Linker on Magnetic Properties of Bipyridine-Dicarboxylate MOFs cluster_target_linker 2,2'-bipyridine-5,5'-dicarboxylic acid cluster_alternative_linker Alternative Bipyridine/Pyridine Dicarboxylate Linkers Mn_target Mn(II) Mn_prop Weak Antiferromagnetic Mn_target->Mn_prop Co_alt Co(II) with Pyridine-Dicarboxylates Ni_target Ni(II) Ni_prop Antiferromagnetic Ni_target->Ni_prop Co_target Co(II) (Data not available) Cu_target Cu(II) (Data not available) Co_prop_afm Antiferromagnetic Co_alt->Co_prop_afm Co_prop_fm Ferromagnetic Co_alt->Co_prop_fm Cu_alt Cu(II) with Bipyridyls Cu_prop_afm Antiferromagnetic Cu_alt->Cu_prop_afm Cu_prop_fm Ferromagnetic Cu_alt->Cu_prop_fm

Caption: Metal-ion dependent magnetic behavior in bipyridine-dicarboxylate MOFs.

References

Efficacy of [2,2'-Bipyridine]-5-carboxylic Acid Complexes: A Comparative Guide for Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Cytotoxicity and Selectivity

The development of novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity toward normal tissues remains a critical goal in oncological research. Metal complexes incorporating [2,2'-Bipyridine]-5-carboxylic acid and its derivatives have emerged as a promising class of therapeutic candidates. This guide provides a comprehensive comparison of the cytotoxic effects of these complexes on various cancer cell lines versus normal cells, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of various metal complexes containing this compound or its analogs has been evaluated against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for different complexes, showcasing their potency and selectivity.

Table 1: Cytotoxicity (IC50 in µM) of Ruthenium(II) Complexes

ComplexCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
[RuCl2(H2L1)(S-DMSO)2] (H2L1 = 2,2'-bipyridine-4,4'-dicarboxylic acid)HCT-15>100NIH 3T3>100[1]
HeLa78.5±1.2HEK 293>100[1]
SKOV385.2±1.5[1]
MCF7>100[1]
SKMel295.4±1.8[1]
[RuCl2(H2L2)(S-DMSO)2] (H2L2 = 2,2'-bipyridine-5,5'-dicarboxylic acid)HCT-1582.3±1.5NIH 3T3>100[1]
HeLa65.4±1.3HEK 293>100[1]
SKOV375.1±1.4[1]
MCF788.6±1.6[1]
SKMel270.2±1.2[1]
[Ru(L)(bpy)2]PF6 (HL = 6-methylpyridine-2-carboxylic acid)HeLa132±5MRC-5>200[2][3]
LS-174180±10[2][3]
A549>200[2][3]
[Ru(L)(bpy)2]PF6 (HL = 5-bromopyridine-2-carboxylic acid)HeLa184±16MRC-5>200[2][3]
LS-174>200[2][3]
A549>200[2][3]
[Ru(L)(bpy)2]PF6 (HL = 6-bromopyridine-2-carboxylic acid)HeLa152±8MRC-5>200[2][3]
LS-174>200[2][3]
A549>200[2][3]

Note: The incorporation of a carboxylic acid group into the bipyridine moiety has been shown to influence DNA/protein binding affinity, antioxidant activity, and cytotoxicity, with some complexes displaying substantial cytotoxic specificity towards cancer cells.[1][4]

Table 2: Cytotoxicity (IC50 in µM) of Copper(II) and Other Metal Complexes

ComplexCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Cu(bpy)(NCS)2SK-N-SHVaries--[5][6]
OVCAR-3Varies[5][6]
--INVALID-LINK--2SK-N-SHVaries--[5][6]
OVCAR-3Varies[5][6]
Copper(II) complex with benzimidazole-derived scaffold and 2,2'-bipyridylMCF-7~20-30--[7][8]
Palladium(II) complex with bisdemethoxycurcumin 1Jurkat<103T3~20[9]
MDA-MB-231<10[9]
Palladium(II) complex with bisdemethoxycurcumin 2Jurkat<103T3>20[9]

Note: The cytotoxicity of copper complexes can be dependent on the recovery time after exposure.[5][6] Some copper complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound complexes.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the respective medium. The cell medium is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.[2][3][4]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The formazan crystals formed are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

b) SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specified duration.[1]

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).

  • Staining: The plates are washed, and the cells are stained with SRB solution.

  • Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the complex at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[7]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_complex Add Bipyridine Complexes (Varying Concentrations) incubation_24h->add_complex incubation_48_72h Incubate for 48-72h add_complex->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt fix_cells Fix with TCA incubation_48_72h->fix_cells incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizer incubate_4h->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance stain_srb Stain with SRB fix_cells->stain_srb solubilize_dye Solubilize Dye stain_srb->solubilize_dye solubilize_dye->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT and SRB cytotoxicity assays.

Signaling Pathway for Apoptosis Induction by Metal Complexes

G cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway bipyridine_complex [2,2'-Bipyridine]-5-carboxylic acid Metal Complex ros_generation ↑ Reactive Oxygen Species (ROS) bipyridine_complex->ros_generation dna_damage DNA Damage / Intercalation bipyridine_complex->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction ros_generation->mitochondrial_dysfunction caspase_activation Caspase Activation (e.g., Caspase-3, -9) dna_damage->caspase_activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed mechanism of apoptosis induction.

References

Doping Boosts Ionic Conductivity in Polymer Electrolytes for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of dopants into polymer electrolytes significantly enhances their ionic conductivity, a critical factor for their application in next-generation solid-state batteries, electrochromic devices, and sensors. This comparison guide delves into the performance differences between doped and undoped polymer electrolytes, supported by experimental data and detailed protocols.

The primary mechanism behind the enhanced conductivity in doped polymer electrolytes is the introduction of mobile charge carriers. In their undoped state, the intrinsic ionic conductivity of most polymers is negligible. By incorporating salts (e.g., lithium salts like LiClO₄, LiTFSI) or ionic liquids, a significant number of free ions are introduced into the polymer matrix, which can then move under an electric field, leading to increased ionic conductivity.[1][2][3][4] However, the relationship is not always linear; factors such as the dopant concentration, the nature of the polymer-ion interactions, and the resulting changes in the polymer's morphology, particularly its crystallinity, play crucial roles.[4][5]

Performance Comparison: Doped vs. Undoped Polymer Electrolytes

The following table summarizes the quantitative impact of various dopants on the ionic conductivity of different polymer electrolyte systems. It is evident that doping can increase ionic conductivity by several orders of magnitude compared to the undoped polymer matrix.

Polymer MatrixDopantDopant Concentration (wt.%)Temperature (°C)Ionic Conductivity (S/cm)Reference
Poly(ethylene oxide) (PEO)-025~10⁻¹¹[6]
PEOLiClO₄15251.00 x 10⁻⁶[7]
PEOLiBF₄30Room Temp.8.75 x 10⁻⁴[7]
PEOLiTFSI-2010⁻⁴[2]
PEONaI/I₂ + 40% EMImDCN (Ionic Liquid)40Room Temp.3.76 x 10⁻³[5]
PEO/PVDF (7:3)-030-[8]
PEO/PVDF (7:3)in situ ZnO + Li Salt3301.10 x 10⁻⁴[8]
PEO/PMMAnano-Al₂O₃---[3]

Note: The ionic conductivity of undoped polymers is often too low to be measured accurately under standard conditions and is generally considered negligible for practical applications.

The Mechanism of Enhanced Ionic Conductivity

The introduction of a dopant into a polymer matrix initiates several processes that collectively influence the material's ionic conductivity. This relationship can be visualized as a signaling pathway.

G cluster_input Initiating Factors cluster_process Key Processes cluster_output Resulting Effect Doping Doping Increase_Charge_Carriers Increased Charge Carrier Concentration Doping->Increase_Charge_Carriers Introduces mobile ions Polymer_Morphology_Change Change in Polymer Morphology Doping->Polymer_Morphology_Change Affects crystallinity Ionic_Conductivity Enhanced Ionic Conductivity Increase_Charge_Carriers->Ionic_Conductivity Positive correlation Polymer_Morphology_Change->Ionic_Conductivity Amorphous phase promotes ion transport Crystalline phase hinders ion transport

Figure 1. Logical relationship between doping and ionic conductivity.

Experimental Protocols

A standardized workflow is crucial for the accurate preparation and characterization of doped polymer electrolytes. The following diagram outlines a typical experimental procedure.

G cluster_prep Electrolyte Preparation cluster_char Characterization Start Start Dissolution Dissolve Polymer & Dopant in Solvent Start->Dissolution Stirring Magnetic Stirring (e.g., 4h at 80°C) Dissolution->Stirring Casting Solution Casting onto a substrate Stirring->Casting Drying Solvent Evaporation (e.g., 40°C for 24h) Casting->Drying Film Polymer Electrolyte Film Drying->Film Assembly Assemble in Symmetric Cell (SS | Electrolyte | SS) Film->Assembly EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Analysis Data Analysis (Nyquist Plot) EIS->Analysis Conductivity Calculate Ionic Conductivity Analysis->Conductivity

References

A Comparative Guide to Radical Scavenging Properties: Benchmarking Against Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of radical scavenging properties of various compounds against the industry-standard antioxidant, Vitamin C. The following sections detail standardized experimental protocols, present quantitative data in a comparative format, and illustrate key signaling pathways and experimental workflows.

Introduction to Radical Scavenging and the Role of Vitamin C

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes.[1] An imbalance between ROS production and the body's ability to neutralize them leads to oxidative stress, a condition implicated in numerous diseases.[1] Antioxidants are compounds that can neutralize these harmful free radicals. Vitamin C (ascorbic acid) is a potent, water-soluble antioxidant that is often used as a benchmark in antioxidant capacity assays due to its well-characterized radical scavenging activity.[1][2] This guide focuses on three widely accepted assays for evaluating antioxidant capacity: DPPH, ABTS, and ORAC.[3][4][5]

Experimental Protocols for Standardized Radical Scavenging Assays

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. The following are detailed protocols for the three most common in vitro assays used to measure radical scavenging capacity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[6]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM) and store it in the dark.[4]

    • Prepare various concentrations of the test compound and a Vitamin C standard in a suitable solvent.[7]

  • Assay Procedure:

    • Add a specific volume of the test compound or standard to the DPPH solution in a 96-well plate or cuvette.[4]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[6]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      Abscontrol\text{Abs}{\text{control}}Abscontrol​
      - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      Abssample\text{Abs}{\text{sample}}Abssample​
      ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      Abscontrol\text{Abs}{\text{control}}Abscontrol​
      ] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[8]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10]

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Prepare various concentrations of the test compound and a Vitamin C or Trolox standard.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.[9]

    • Incubate the mixture at room temperature for a specific time (e.g., 6-10 minutes).[4]

    • Measure the absorbance at 734 nm.[9]

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Vitamin C Equivalent Antioxidant Capacity (VCEAC) or Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Vitamin C or Trolox having the equivalent antioxidant activity as the test sample.[11][12]

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13]

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein).[13]

    • Prepare a free radical initiator solution (e.g., AAPH).[13]

    • Prepare various concentrations of the test compound and a Trolox standard.[13]

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound or standard to the fluorescein solution.[13]

    • Incubate the plate at 37°C.[13]

    • Add the free radical initiator to start the reaction.[13]

    • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.

  • Data Analysis:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Results are expressed as Trolox Equivalents (TE) by comparing the Net AUC of the sample to a Trolox standard curve.[13]

Mandatory Visualizations

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_ORAC ORAC Assay DPPH_prep Prepare DPPH Solution DPPH_sample Add Sample/Standard DPPH_prep->DPPH_sample DPPH_incubate Incubate (Dark, RT) DPPH_sample->DPPH_incubate DPPH_measure Measure Absorbance (517nm) DPPH_incubate->DPPH_measure ABTS_prep Generate ABTS•+ ABTS_dilute Dilute to working conc. ABTS_prep->ABTS_dilute ABTS_sample Add Sample/Standard ABTS_dilute->ABTS_sample ABTS_measure Measure Absorbance (734nm) ABTS_sample->ABTS_measure ORAC_prep Prepare Fluorescein & AAPH ORAC_sample Add Sample/Standard ORAC_prep->ORAC_sample ORAC_incubate Incubate (37°C) ORAC_sample->ORAC_incubate ORAC_measure Kinetic Fluorescence Reading ORAC_incubate->ORAC_measure

Caption: Workflow for DPPH, ABTS, and ORAC radical scavenging assays.

signaling_pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes IKK IKK ROS->IKK Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds NFkB NF-κB Nrf2->NFkB Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates Gene Expression AntioxidantEnzymes->ROS Neutralizes Nrf2_activation Nrf2 Activation IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases NFkB->Nrf2 Inhibits InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->InflammatoryGenes Upregulates Gene Expression NFkB_activation NF-κB Activation

Caption: Crosstalk between Nrf2 and NF-kB signaling pathways in oxidative stress.

Comparative Data on Radical Scavenging Properties

The following tables summarize the radical scavenging activities of various compounds in comparison to Vitamin C, expressed as IC50 values for DPPH and ABTS assays, and as Trolox Equivalents for the ORAC assay. Lower IC50 values indicate greater potency.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Vitamin C (Ascorbic Acid) 3.37 - 6.31 [14][15]
Gallic Acid~3.5[3]
(+)-Catechin Hydrate~8.34[3]
Quercetin~1.89[16]
Caffeic Acid~6.34[3]
Rutin Hydrate~4.68[16]
BHT (Butylated hydroxytoluene)~17.41[3]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Vitamin C (Ascorbic Acid) ~5.0
Gallic Acid Hydrate1.03 ± 0.25[16]
(+)-Catechin Hydrate3.12 ± 0.51[16]
Quercetin1.89 ± 0.33[16]
Caffeic Acid1.59 ± 0.06[16]
Trolox~4.93[3]
BHT (Butylated hydroxytoluene)~17.12[3]

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundRelative ORAC Value (Trolox Equivalents)Reference
Trolox 1.00
Vitamin C (Ascorbic Acid) 0.20 - 0.52
(-)-Asimilobine5.23
(-)-Anonaine2.62
Liriodenine1.73
Uric Acid0.92
Bilirubin0.84

Conclusion

This guide provides a standardized framework for assessing and comparing the radical scavenging properties of various compounds against Vitamin C. The detailed protocols for DPPH, ABTS, and ORAC assays, along with the comparative data, offer a valuable resource for researchers in the field of antioxidant research and drug development. The provided diagrams of key signaling pathways and experimental workflows serve to visually simplify complex biological and chemical processes. It is important to note that while in vitro assays are excellent for screening and mechanistic studies, the ultimate efficacy of an antioxidant is determined by its in vivo activity.

References

A Comparative Guide to [2,2'-Bipyridine]-5-carboxylic acid: Cross-referencing Experimental and PubChem Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for [2,2'-Bipyridine]-5-carboxylic acid against the information available in the PubChem database. This document aims to offer a clear, objective overview of the compound's properties, supported by available experimental details and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, cross-referencing data from PubChem (CID 192752) and available experimental findings.

PropertyPubChem Data (Computed)Experimental Data
Molecular Formula C₁₁H₈N₂O₂C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol -
IUPAC Name 6-(pyridin-2-yl)pyridine-3-carboxylic acid-
CAS Number 1970-80-5-
Melting Point -218-220 °C
Appearance -White powder
Solubility -No specific data found. Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base.

Spectroscopic Data Comparison

¹H NMR Spectroscopy
Proton Expected Chemical Shift (ppm) in DMSO-d₆ Notes
Aromatic Protons7.5 - 9.5The seven protons on the bipyridine rings will appear in this region as complex multiplets (doublets, triplets, or doublet of doublets). The exact shifts and coupling constants are highly dependent on the electronic environment of each proton.
Carboxylic Acid Proton> 12.0This proton typically appears as a broad singlet and its chemical shift is highly dependent on solvent and concentration.
FT-IR Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹) Notes
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)The broadness is due to hydrogen bonding.
C-H stretch (Aromatic)3100 - 3000
C=O stretch (Carboxylic Acid)1710 - 1680Conjugation with the aromatic ring lowers the frequency.
C=N and C=C stretch (Aromatic)1600 - 1450Multiple bands are expected in this region.
C-O stretch (Carboxylic Acid)1320 - 1210
O-H bend (Carboxylic Acid)950 - 910
UV-Vis Spectroscopy
Compound λmax (nm) Solvent
This compoundNo specific data foundExpected to show absorptions in the UV region, typical for aromatic and conjugated systems.
[2,2'-Bipyridine]-5,5'-dicarboxylic acid249, 2981:3 DMSO:PBS (pH 7.2)

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure found for the synthesis from its methyl ester.

Materials:

  • Methyl [2,2'-bipyridine]-5-carboxylate

  • Ethanol

  • Water

  • Potassium hydroxide (KOH)

Procedure:

  • Suspend methyl [2,2'-bipyridine]-5-carboxylate in a 1:1 mixture of ethanol and water.

  • Add a solution of potassium hydroxide in water to the suspension.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

General Spectroscopic Characterization Protocols

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Record the spectrum at room temperature. Chemical shifts are reported in ppm relative to the residual solvent peak.

FT-IR Spectroscopy:

  • Instrument: FT-IR Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Procedure: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A suitable UV-grade solvent such as ethanol or a buffered aqueous solution.

  • Procedure: Prepare a dilute solution of the sample in the chosen solvent. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

Data Cross-Referencing Workflow

The following diagram illustrates the workflow for cross-referencing experimental data with the PubChem database.

CrossReferencingWorkflow cluster_Output Output Generation PubChem Search PubChem for CID 192752 ComputedData Extract Computed Data (MW, Formula, etc.) PubChem->ComputedData LitSearch Literature Search for Experimental Data ExperimentalData Extract Experimental Data (MP, Spectra, etc.) LitSearch->ExperimentalData Comparison Compare PubChem and Experimental Data ComputedData->Comparison ExperimentalData->Comparison ProtocolDev Develop Experimental Protocols ExperimentalData->ProtocolDev DataTable Create Data Tables Comparison->DataTable Protocols Document Protocols ProtocolDev->Protocols Guide Generate Comparison Guide DataTable->Guide Protocols->Guide SignalingPathway Complex Metal Complex of This compound CellMembrane Cell Membrane Complex->CellMembrane Interaction Uptake Cellular Uptake CellMembrane->Uptake Transport DNA DNA Intercalation/ Binding Uptake->DNA ROS Generation of Reactive Oxygen Species (ROS) Uptake->ROS DNADamage DNA Damage DNA->DNADamage OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DNADamage->Apoptosis OxidativeStress->Apoptosis

Safety Operating Guide

Proper Disposal of [2,2'-Bipyridine]-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, adherence to strict safety protocols is paramount, especially when handling and disposing of chemical reagents. This guide outlines the essential procedures for the proper disposal of [2,2'-Bipyridine]-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, following established disposal protocols is not just a matter of regulatory compliance, but a critical component of a safe laboratory environment.

Hazard Information and Personal Protective Equipment (PPE)

Before beginning any procedure involving this compound, it is crucial to be thoroughly familiar with its Safety Data Sheet (SDS). The following table summarizes the key hazard information and the necessary personal protective equipment.

Hazard ClassificationGHS PictogramSignal WordHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[1][2][4]Gloves: Wear appropriate chemical-resistant gloves.[3]
Eye Irritation (Category 2/2A)GHS07WarningH319: Causes serious eye irritation[1][2][4]Eye Protection: Use safety glasses with side shields or goggles.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation[1][2]Protective Clothing: A lab coat or other protective garments should be worn.[3] Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.[3]

Work should always be conducted in a well-ventilated area, such as a chemical fume hood.[3] Proximity to an eyewash station and a safety shower is also essential.

Step-by-Step Disposal Protocol

The proper disposal of this compound, including any contaminated materials, is crucial to prevent harm to individuals and the environment.

1. Waste Collection:

  • Solid Waste: All solid waste, including residual amounts of the chemical, should be collected in a designated and clearly labeled hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and wipes, must also be treated as hazardous waste and placed in the same sealed container.[3]

2. Spill Management:

  • In the event of a spill, avoid creating dust.[5]

  • Carefully sweep up the spilled solid material.[1] The use of vacuum equipment for collection is also a suitable option where practical.[1]

  • The collected material and any cleaning supplies used should be placed in a sealed container for disposal as hazardous waste.[3]

3. Container Storage:

  • The sealed hazardous waste container should be stored in a designated, secure area that is only accessible to authorized personnel, pending disposal.[3]

4. Final Disposal:

  • The disposal of chemical waste must be carried out by a licensed and certified waste disposal company.[3][4]

  • It is imperative to follow your institution's specific guidelines and procedures for arranging a hazardous waste pickup.

  • Ensure that all necessary documentation and container labels are filled out accurately and completely.

It is important to note that this substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1][4] However, this does not negate the need for its disposal as hazardous waste due to its irritant properties.

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe waste_generated Waste Generated (Unused chemical, contaminated items) ppe->waste_generated spill Spill Occurs ppe->spill collect_waste Collect in a labeled, sealed hazardous waste container waste_generated->collect_waste clean_spill Clean spill, avoiding dust. Collect residue and cleaning materials. spill->clean_spill store_waste Store container in a designated hazardous waste area collect_waste->store_waste clean_spill->collect_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling [2,2'-Bipyridine]-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of [2,2'-Bipyridine]-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Guidelines
Eyes/Face Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet appropriate government standards such as EN166 (EU) or ANSI Z87.1 (US).[1] A face shield should be worn over goggles if there is a risk of splashing.[5][6][7]
Hands Chemical-Resistant GlovesDisposable nitrile or butyl rubber gloves are recommended for good short-term protection.[5][7][8] For prolonged contact, consider double-gloving.[5] Always inspect gloves before use and dispose of them as hazardous waste after handling the chemical.[1]
Body Laboratory CoatA standard or flame-resistant lab coat, fully buttoned, is required.[5][8]
Feet Closed-Toe ShoesShoes must cover the entire foot; perforated shoes or sandals are not permitted.[5]
Respiratory Respirator (if necessary)A NIOSH-approved respirator (e.g., N95 or P2) is required if engineering controls like a fume hood are not sufficient to control exposure to dust.[1][9]

Experimental Workflow for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Work in a Chemical Fume Hood prep1->prep2 prep3 Ensure Access to Eyewash/Shower prep2->prep3 handle1 Avoid Inhalation, Ingestion, and Skin/Eye Contact prep3->handle1 Proceed to Handling handle2 Use Spatula for Solid Transfer handle1->handle2 handle3 Slowly Add Solid to Solvent handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Post-Handling post2 Properly Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Safe handling workflow for this compound.

Methodology:

  • Preparation: Before handling the compound, ensure all required PPE is worn correctly.[5] All work must be conducted in a properly functioning chemical fume hood.[6][8] Verify that an emergency eyewash station and safety shower are readily accessible.[5][6]

  • Handling: Avoid all personal contact with the chemical, including inhalation of dust and contact with skin and eyes.[10] When transferring the solid, use a spatula to prevent dust generation. If dissolving the compound, add the solid to the solvent slowly to avoid splashing.[9]

  • Post-Handling: After handling, decontaminate the work area with a suitable solvent and then wash with soap and water.[6] Dispose of all contaminated waste in designated hazardous waste containers.[5] Wash hands thoroughly with soap and water after work is complete.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_container Container Management cluster_disposal Final Disposal waste1 Solid Waste (Gloves, Wipes) waste2 Liquid Waste (Solutions) container1 Use Designated, Labeled Containers waste2->container1 Transfer to container2 Keep Containers Closed container1->container2 disposal1 Contact Licensed Waste Disposal Service container2->disposal1 Arrange for disposal2 Follow Local, State, and Federal Regulations disposal1->disposal2

Disposal plan for this compound waste.

Methodology:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent material) should be collected in a designated and clearly labeled hazardous waste container.[5][9] Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[5]

  • Container Management: Keep waste containers tightly closed except when adding waste.[1][5]

  • Final Disposal: Disposal of waste must be in accordance with all applicable federal, state, and local environmental regulations.[1][10] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[10] Do not empty into drains.[6][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.